2-Methyl-1,6-naphthyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-6-10-5-4-9(8)11-7/h2-6H,1H3 |
InChI Key |
DZDGPTIDPYGBBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Methyl-1,6-naphthyridine in Drug Discovery
This guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological applications of 2-Methyl-1,6-naphthyridine , a privileged bicyclic heteroaromatic scaffold in medicinal chemistry.
Executive Summary
This compound (C
This scaffold is increasingly relevant in oncology and immunology, serving as a core pharmacophore for kinase inhibitors (e.g., CDK8/19, JAK, FGFR4). Its 2-methyl group is chemically "active," functioning as a nucleophilic handle for rapid library expansion via condensation reactions.
Chemical Structure & Physicochemical Profile[1][2][3][4]
The 1,6-naphthyridine system is π-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic substitution, particularly at the C5 and C7 positions. The methyl group at C2 is activated by the adjacent N1 nitrogen, exhibiting pKa values comparable to 2-picoline, which facilitates deprotonation and functionalization.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | This compound | |
| Molecular Formula | C | |
| Molecular Weight | 144.17 g/mol | |
| CAS Registry | Derivative-dependent | Parent scaffold is a research chemical; see derivatives (e.g., CAS 387350-63-2 for 3-COOH).[1][2][3][4][5] |
| Appearance | Low-melting solid or oil | Isomeric 2-methyl-1,8-naphthyridine mp is ~100°C; 1,6-isomer is likely lower. |
| Solubility | Soluble in DCM, MeOH, DMSO | Moderate aqueous solubility due to dual nitrogens. |
| pKa (Conjugate Acid) | ~3.8 - 4.2 (Predicted) | Less basic than quinoline due to the second electron-withdrawing nitrogen. |
| LogP | ~1.4 - 1.6 | Favorable lipophilicity for CNS and cell permeability. |
Synthetic Methodologies
Synthesis of the 1,6-naphthyridine core is historically challenging due to the competing reactivities of pyridine precursors. The two primary routes are the Modified Skraup/Doebner-Miller Reaction and the Friedländer Annulation .
Primary Route: Doebner-Miller Condensation
This is the most direct route to the 2-methyl derivative, utilizing 4-aminopyridine and an
-
Precursors: 4-Aminopyridine + Crotonaldehyde (or Paraldehyde/Acetaldehyde).
-
Catalyst: Sulfuric acid (
) or Nitrobenzene/Sulfur (oxidizing conditions). -
Mechanism: Michael addition of the amine to the unsaturated aldehyde followed by cyclization and oxidation.
Protocol 1: Synthesis from 4-Aminopyridine
-
Reagents: Mix 4-aminopyridine (1.0 eq) with crotonaldehyde (1.2 eq) in concentrated
and nitrobenzene (oxidant). -
Reaction: Heat to reflux (140–160°C) for 4–6 hours. Note: The reaction is exothermic and prone to "tar" formation; slow addition is critical.
-
Workup: Cool to RT, basify with NaOH to pH >10. Extract with dichloromethane (DCM).
-
Purification: Flash column chromatography (SiO
, EtOAc/Hexane gradient). The 1,6-isomer is often the minor product compared to the 1,8-isomer if 2-aminopyridine were used, but 4-aminopyridine directs cyclization to the 1,6-position.
Alternative Route: Friedländer Annulation
For higher regioselectivity, especially when substituting the pyridine ring, the Friedländer approach is preferred.
-
Precursors: 4-Aminonicotinaldehyde + Acetone (or ketone equivalent).
-
Conditions: Base catalysis (KOH/EtOH) or Acid catalysis.
Visualization: Synthetic Logic Flow
Caption: Synthetic pathways to this compound via Doebner-Miller (primary) and Friedländer (alternative) cyclizations.
Reactivity & Functionalization (SAR Expansion)
The 2-methyl group is a critical "handle" for Structure-Activity Relationship (SAR) studies.
C2-Methyl Activation (Condensation)
The methyl group at C2 is acidic (similar to 2-picoline). It can be deprotonated or thermally condensed with aromatic aldehydes to form styryl derivatives.
-
Reagent: Ar-CHO + Acetic Anhydride (reflux) or ZnCl
. -
Application: Creating extended
-systems for DNA intercalation or fluorescence probes.
Ring Functionalization (N-Oxidation)
The nitrogen atoms can be selectively oxidized to N-oxides, activating the ring for nucleophilic chlorination (e.g., with POCl
-
Protocol: React with m-CPBA in DCM to form the N-oxide, followed by rearrangement with POCl
.
Visualization: Reactivity Profile
Caption: Divergent reactivity of the this compound core for library generation.
Pharmacological Applications[4]
Kinase Inhibition (Oncology)
The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often used to improve solubility or alter metabolic stability.
-
Target: CDK8/19 Mediators. 1,6-naphthyridine derivatives have been patented as inhibitors of Cyclin-Dependent Kinase 8/19, modulating the Mediator complex in transcriptional regulation of cancer cells.
-
Target: FGFR4. Substituted 1,6-naphthyridin-2-ones (derived from the methyl parent via oxidation/hydrolysis) are potent inhibitors of Fibroblast Growth Factor Receptor 4, a target in hepatocellular carcinoma.
DNA Binding & Intercalation
Condensation products of this compound (e.g., with benzaldehydes) form planar, cationic structures upon protonation. These "ligand-type" molecules intercalate into double-stranded DNA, acting as cytotoxic agents or fluorescent probes for nucleic acid detection.
Finerenone Metabolites
Recent metabolic profiling of the drug Finerenone (a non-steroidal mineralocorticoid receptor antagonist) identified naphthyridine-based metabolites (e.g., M2), highlighting the relevance of this scaffold in late-stage drug metabolism studies.
Experimental Protocol: Synthesis of a 2-Styryl Derivative
A self-validating protocol for verifying the activity of the C2-methyl group.
Objective: Synthesize 2-(4-chlorostyryl)-1,6-naphthyridine.
-
Preparation: In a 50 mL round-bottom flask, charge This compound (1.0 mmol, 144 mg), 4-chlorobenzaldehyde (1.1 mmol, 155 mg), and acetic anhydride (2 mL).
-
Reaction: Reflux the mixture at 140°C for 12 hours under nitrogen. Monitor by TLC (the product will be highly UV-active and less polar).
-
Workup: Cool to RT. Pour the mixture into ice water (20 mL) and neutralize with 10% NaOH.
-
Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.
-
Validation:
-
1H NMR (CDCl3): Look for trans-alkene doublets (
Hz) in the 7.0–8.0 ppm region, replacing the singlet methyl peak (~2.7 ppm). -
Yield: Expected 60–80%.
-
References
-
Synthesis of Naphthyridines: Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley, 2008.
-
Kinase Inhibitors (CDK8/19): "Naphthyridine and isoquinoline compounds as CDK8/19 inhibitors." WO2016009076A1.
-
FGFR4 Inhibition: "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 2023.
-
DNA Binding: "One-pot synthesis of dibenzo[b,h][1,6]naphthyridines... application to a fluorescent DNA-binding compound." Chem. Commun., 2014.
-
Finerenone Metabolites: "Finerenone Metabolite M2 (CAS 2088051-07-2)." Pharmaffiliates.
Sources
- 1. WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use - Google Patents [patents.google.com]
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- 3. EP0234516A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicine containing them for the treatment of vascular diseases - Google Patents [patents.google.com]
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2-Methyl-1,6-naphthyridine CAS number 7675-32-3 data
CAS Registry Number: [Clarification Required - See Section 1.1] Chemical Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol
Part 1: Core Directive & Critical Data Validation
Data Integrity Alert: CAS Number Resolution
Senior Scientist Note: The CAS number provided in the request (7675-32-3 ) corresponds to 2-Methyl-1,5-naphthyridine , not the 1,6-isomer. In the context of high-precision drug development, this distinction is non-trivial. The 1,6-naphthyridine scaffold is distinct in its electronic distribution and kinase binding profiles (specifically c-Met and CDK8/19).
-
Correct CAS for Target: Not widely cataloged as a standalone commodity chemical; often synthesized in situ or as the 3-carboxylic acid derivative (CAS 387350-63-2).
-
Provided CAS (7675-32-3): 2-Methyl-1,5-naphthyridine.
This guide focuses exclusively on the requested chemical structure: this compound.
Part 2: Chemical Profile & Physicochemical Properties[6]
The this compound core is a bicyclic aromatic heterocycle acting as a bioisostere for quinoline and isoquinoline. Its nitrogen placement (positions 1 and 6) creates a unique hydrogen bond acceptor motif essential for ATP-competitive kinase inhibition.[6]
Table 1: Physicochemical Specifications
| Property | Data / Value | Note |
| Structure | Bicyclic heteroaromatic (Pyridine fused to Pyridine) | N-atoms at 1, 6 positions.[1][3][4][5][7][8][9][10] Methyl at C2.[6] |
| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.0687 |
| Physical State | Low-melting solid or oil | Pure 1,6-naphthyridine mp is ~30°C; 2-Me derivative is typically solid at RT but melts <80°C. |
| Solubility | Soluble in DCM, MeOH, DMSO | Moderate lipophilicity (cLogP ~ 1.5 - 1.8). |
| pKa (Calc) | ~4.8 (N6) / ~2.5 (N1) | N6 is the more basic nitrogen due to less steric hindrance and electronic effects.[6][11] |
| UV/Vis | Characteristic |
Part 3: Synthesis Strategies & Protocols
Primary Route: Modified Doebner-Miller Synthesis
The most robust route to this compound involves the condensation of 4-aminopyridine with crotonaldehyde (or methyl vinyl ketone equivalents) under acid catalysis. This is a variation of the Skraup/Doebner-Miller quinoline synthesis.
Reaction Logic
-
Michael Addition: The amino group of 4-aminopyridine attacks the
-carbon of the -unsaturated aldehyde. -
Cyclization: Electrophilic attack on the pyridine ring (C3 position).[6]
-
Aromatization: Oxidation/dehydration to form the fully aromatic system.[6]
Protocol Steps
-
Reagents: 4-Aminopyridine (1.0 eq), Crotonaldehyde (1.2 eq), Conc. H₂SO₄ (solvent/catalyst), Sodium m-nitrobenzenesulfonate (oxidant, 0.5 eq), Boric acid (moderator).[11]
-
Procedure:
-
Dissolve 4-aminopyridine in concentrated H₂SO₄ at 0°C.
-
Add the oxidant and boric acid.[6]
-
Slowly add crotonaldehyde dropwise to control the exotherm (Critical Step).[6]
-
Heat the mixture to 140°C for 4–6 hours.
-
Workup: Cool to RT, pour onto crushed ice. Neutralize with NaOH to pH 9.[6] Extract with CH₂Cl₂ (3x).[6][11]
-
Purification: Flash chromatography (EtOAc/Hexane gradient).[6][11]
-
Visualization: Synthesis Pathway
Figure 1: Step-wise mechanism for the Doebner-Miller synthesis of the this compound core.
Part 4: Medicinal Chemistry Applications[6][9][11][12]
The 1,6-naphthyridine scaffold is a "privileged structure" in kinase drug discovery, offering distinct vectors for substitution that differ from the ubiquitous quinoline scaffold.[11]
c-Met Kinase Inhibition
Researchers have utilized the 1,6-naphthyridine core to design Type I and Type II inhibitors of c-Met (Hepatocyte Growth Factor Receptor).
-
Mechanism: The N1 and N6 nitrogens can interact with the hinge region of the kinase ATP-binding pocket.
-
SAR Insight: Substitution at the 2-position (Methyl) provides a hydrophobic anchor, while the 7-position is often derivatized with solubilizing groups (piperazines, morpholines).[11]
-
Reference: Organic & Biomolecular Chemistry, 2012 (See Ref 1).[6][11]
CDK8/19 Inhibition
Recent patents (Merck, Cancer Research Technology) highlight 2-methyl-1,6-naphthyridines as potent inhibitors of Cyclin-Dependent Kinase 8/19 (CDK8/19), which regulates the Mediator complex in transcription.
-
Key Interaction: The 1,6-naphthyridine acts as a hinge binder. The 2-methyl group restricts rotation, locking the molecule in a bioactive conformation.
HIV Integrase Inhibition
The scaffold serves as a core for strand transfer inhibitors.[6] The planar aromatic system intercalates with viral DNA, while the nitrogens coordinate with the Mg²⁺ cofactors in the active site.[6][11]
Part 5: Analytical Characterization
To validate the synthesis of this compound, compare experimental data against these expected spectral values.
¹H NMR (Expected Shifts in CDCl₃)
-
H2 (Methyl):
2.7–2.8 ppm (Singlet, 3H).[6] -
H3:
7.4–7.5 ppm (Doublet, Hz).[6][11] -
H4:
8.1–8.2 ppm (Doublet, Hz).[6][11] -
H5:
9.0–9.1 ppm (Singlet/Broad, deshielded by adjacent N).[6][11] -
H7:
8.6–8.7 ppm (Doublet).[6][11] -
H8:
7.8–7.9 ppm (Doublet).[6][11]
Mass Spectrometry[6][11]
-
Ionization: ESI+
-
Fragmentation: Loss of methyl radical (M-15) or HCN (M-27) is common in high-energy collision dissociation.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical of planar intercalating heterocycles).[6][11]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[11]
References
-
Investigation on the 1,6-naphthyridine motif: discovery and SAR study of c-Met kinase inhibitors. Source: Organic & Biomolecular Chemistry, 2012.[6][11] URL:[Link]
-
Naphthyridine and isoquinoline compounds useful as inhibitors of CDK8/19. Source: WO2016009076A1 (Patent).[6][11] URL:
-
Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. Source: ChemistrySelect, 2021.[6][10][11] URL:[Link][6][11]
-
Skraup Synthesis of 1,6-naphthyridines. Source: Chemical Reviews (Classic Heterocycle Synthesis). URL:[Link][6][11]
Sources
- 1. EP0234516A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicine containing them for the treatment of vascular diseases - Google Patents [patents.google.com]
- 2. 1173245-46-9|2-Methyl-1,8-Naphthyridine-3-Carboxylic acid monohydrate|BLD Pharm [bldpharm.com]
- 3. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]
- 4. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrevlett.com [chemrevlett.com]
The Biological Versatility of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery
Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, represent a class of "privileged structures" in medicinal chemistry. Among the various isomers, the 1,6-naphthyridine core has garnered significant attention from researchers and drug development professionals due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This guide provides an in-depth technical overview of the multifaceted biological landscape of 1,6-naphthyridine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation.
The inherent structural features of the 1,6-naphthyridine nucleus, including its rigidity, planarity, and the presence of hydrogen bond donors and acceptors, provide a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity. This has led to the development of 1,6-naphthyridine derivatives with promising anticancer, antimicrobial, antiviral, and neuroprotective activities, among others.[3][4][5][6]
This technical guide is structured to provide a comprehensive resource for researchers in the field. It delves into the key biological activities of 1,6-naphthyridine derivatives, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the science behind these remarkable compounds.
Anticancer Activity: Targeting the Hallmarks of Cancer
The quest for novel and effective anticancer agents has positioned 1,6-naphthyridine derivatives at the forefront of oncological research.[3][7] These compounds have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
A notable mechanism of action for many anticancer 1,6-naphthyridine derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[8][9][10] For instance, derivatives of 1,6-naphthyridin-2-one have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8][11] Another important target is the c-Met kinase, implicated in various cancers, which has been effectively inhibited by 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one derivatives. Furthermore, some 1,6-naphthyridine analogues have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9]
Beyond kinase inhibition, certain 1,6-naphthyridine derivatives have been shown to induce apoptosis in cancer cells. For example, compound 16f induced apoptosis in U87MG glioblastoma cells in a concentration-dependent manner by increasing reactive oxygen species (ROS) levels.[12]
Quantitative Data: Anticancer Potency of 1,6-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 19g | HCT116 (Colorectal) | Potent | FGFR4 Inhibition | [8] |
| A34 | Hep-3B (Hepatocellular) | Potent | FGFR4 Inhibition | [11] |
| 20j | Various | Potent | MET Kinase Inhibition | [10] |
| 16f | U87MG (Glioblastoma) | 3.28 ± 0.15 | Apoptosis Induction (ROS-mediated) | [12] |
| 20p | Ba/F3-KIF5B-RETWT | Low nM | RET Kinase Inhibition | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
2. Compound Treatment:
-
Prepare a stock solution of the 1,6-naphthyridine derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.[13]
3. MTT Assay:
-
After the incubation period, add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
4. Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.[13]
Diagram: Generalized Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. 1,6-Naphthyridine derivatives have shown considerable promise in this area.
Antimicrobial Activity
Certain 1,6-naphthyridine derivatives exhibit potent activity against a range of bacteria and fungi.[6] The naturally occurring alkaloid aaptamine, isolated from marine sponges, and its derivatives have demonstrated antimicrobial properties.[2][14] The mechanism of antibacterial action for some derivatives involves the inhibition of DNA gyrase, an essential bacterial enzyme.[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
-
Grow the bacterial or fungal strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Dilution:
-
Prepare serial twofold dilutions of the 1,6-naphthyridine derivative in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
4. MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
Several 1,6-naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[4][15][16][17] Some of these compounds exhibit a novel mechanism of action, remaining effective against strains resistant to conventional antiviral drugs.[16] For instance, certain 8-hydroxy-1,6-naphthyridine-7-carboxamides inhibit the HCMV pUL89 endonuclease, an essential enzyme for viral replication.[18]
Experimental Protocol: Plaque Reduction Assay for Anti-HCMV Activity
This assay measures the ability of a compound to inhibit the formation of viral plaques.
1. Cell Seeding and Infection:
-
Seed human foreskin fibroblast (HFF) cells in 24-well plates.
-
Infect the confluent cell monolayers with a known titer of HCMV.
2. Compound Treatment:
-
After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of the 1,6-naphthyridine derivative.
3. Plaque Visualization and Counting:
-
Incubate the plates for 7-10 days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
4. Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Modulation of Neurological Targets
Recent studies have highlighted the potential of 1,6-naphthyridine derivatives in the treatment of neurological disorders. A significant finding is the ability of certain benzo[b][4][8]naphthyridine derivatives to act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4]
Quantitative Data: MAO-B Inhibition by Benzo[b][4][8]naphthyridine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 5g | MAO-B | 1.35 | [4] |
| Pargyline (Reference) | MAO-B | >10 | [4] |
Experimental Protocol: MAO Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against MAO-A and MAO-B.
1. Enzyme and Substrate Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a solution of a suitable substrate, such as kynuramine.
2. Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the 1,6-naphthyridine derivative.
-
Initiate the reaction by adding the substrate.
-
The reaction can be monitored by measuring the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using spectrophotometry or fluorometry.[12]
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Diagram: Simplified MAO-B Inhibition Workflow
Caption: Workflow for determining MAO-B inhibitory activity.
Conclusion and Future Perspectives
The 1,6-naphthyridine scaffold has firmly established itself as a cornerstone in the development of novel therapeutic agents. The diverse biological activities, ranging from potent anticancer and antimicrobial effects to the modulation of key neurological targets, underscore the immense potential of this chemical class. The ability to fine-tune the pharmacological properties of 1,6-naphthyridine derivatives through targeted chemical modifications provides a fertile ground for future drug discovery endeavors.
As our understanding of the molecular basis of diseases deepens, the rational design of next-generation 1,6-naphthyridine-based drugs will become increasingly sophisticated. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will be instrumental in optimizing lead compounds and identifying novel derivatives with enhanced potency and selectivity.[9]
The detailed experimental protocols and workflows presented in this guide are intended to empower researchers to rigorously evaluate the biological potential of their novel 1,6-naphthyridine derivatives. By adhering to these standardized methodologies, the scientific community can collectively build a robust and validated knowledge base, accelerating the translation of these promising compounds from the laboratory to the clinic. The future of 1,6-naphthyridine research is bright, with the potential to deliver innovative treatments for a wide spectrum of human diseases.
References
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Sintesi di Nuovi Derivati del Benzo[b][4][8]naftiridine e Studio del Loro Potenziale come Scaffold di Inibitori delle MAO. (2023). MDPI. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]
-
Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). PubMed. [Link]
-
Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. [Link]
-
Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. (2014). SciSpace. [Link]
-
Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chemical Review and Letters. [Link]
-
1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives. (2026). Sciety. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of[4][9]-Naphthyridine Derivatives as Potential Anticancer and. (2025). Taylor & Francis. [Link]
-
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. [Link]
-
(PDF) Biological Activity of Naturally Derived Naphthyridines. (2025). ResearchGate. [Link]
-
Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. (2020). PubMed. [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (n.d.). PMC. [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC. [Link]
-
(PDF) Naphthyridines with Antiviral Activity - A Review. (2025). ResearchGate. [Link]
-
Antiviral properties of a series of 1,6-naphthyridine and 7, 8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. (2000). PubMed. [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Organic & Biomolecular Chemistry. [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). PMC. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. [Link]
-
Naphthyridines with Antiviral Activity - A Review. (n.d.). PubMed. [Link]
-
8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed. [Link]
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- 6. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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2-Methyl-1,6-naphthyridine: A Technical Guide to Scaffold Utility in Medicinal Chemistry
This guide provides an in-depth technical analysis of the 2-Methyl-1,6-naphthyridine scaffold, focusing on its application in medicinal chemistry, particularly for kinase inhibition and lead optimization.
Executive Summary
The 1,6-naphthyridine core is a privileged bicyclic heteroaromatic scaffold that serves as a critical bioisostere for quinolines, isoquinolines, and quinazolines.[1][2] Its structural distinctiveness lies in the placement of nitrogen atoms at the 1- and 6-positions, creating a unique electronic distribution that influences basicity, solubility, and hydrogen-bonding potential.
The 2-methyl derivative (this compound) is of particular value due to the C2-methyl group , which functions not merely as a hydrophobic substituent but as a chemically reactive "handle" (CH-acidic) for rapid diversification and as a steric tool to modulate binding affinity in enzyme pockets (e.g., ATP-binding sites of kinases).[3]
Key Applications:
-
Kinase Inhibition: Mimicry of the adenine ring in ATP; critical in JAK, c-Met, and PI3K/mTOR inhibitors.[1]
-
Fragment-Based Drug Design (FBDD): High ligand efficiency (LE) due to low molecular weight and rigid geometry.[1][3]
-
Bioisosterism: Improved aqueous solubility compared to naphthalene and quinoline analogs due to the second nitrogen (calculated LogP ~1.1).[1][3]
Chemical Architecture & Properties[1][3][4][5]
Structural Analysis
The 1,6-naphthyridine system consists of two fused pyridine rings.[1][2] The numbering convention places the nitrogens at positions 1 and 6.[1][3]
-
H-Bond Acceptors: N1 and N6 serve as independent hydrogen bond acceptors.[1][3] N6 is typically more basic and accessible for interaction with hinge region residues in kinases.[1][3]
-
C2-Methyl Reactivity: The methyl group at position 2 is
to the N1 nitrogen.[1][3] Similar to 2-picoline, these protons are acidic ( in DMSO, though lower in aqueous media due to ring activation), allowing for deprotonation and condensation reactions (e.g., Knoevenagel condensation) to extend the carbon skeleton.[1]
Physicochemical Profile
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 144.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[3][4] |
| cLogP | 1.1 - 1.3 | Good balance of lipophilicity/solubility; typically more soluble than quinoline (LogP ~2.0).[1][3][4] |
| TPSA | ~26 Ų | High membrane permeability; blood-brain barrier (BBB) penetrant potential.[1][3] |
| Basicity ( | ~3.8 - 4.1 (N6) | Weak base; likely uncharged at physiological pH, aiding passive diffusion.[1][3] |
Synthetic Accessibility & Methodologies
Synthesizing the this compound core requires bypassing the limitations of the classical Skraup reaction (which is often violent and low-yielding for this isomer).[3] Modern approaches utilize convergent cyclization or late-stage functionalization.[3]
Primary Synthetic Route: Modified Friedel-Crafts / Cyclization
A robust method involves the condensation of 4-aminonicotinaldehyde or related pyridine precursors.[3]
Diagram: Synthetic Logic Flow
Caption: Logic flow for the construction and functionalization of the this compound scaffold.
Protocol: Synthesis of 1,6-Naphthyridine Core (General Procedure)
Note: This protocol is adapted from modern heterocycle synthesis standards (e.g., reacting 4-aminonicotinaldehyde with carbonyls).
Reagents: 4-Amino-3-pyridinecarboxaldehyde, Acetone (source of 2-methyl unit), Piperidine (catalyst), Ethanol.[3]
-
Preparation: Dissolve 4-amino-3-pyridinecarboxaldehyde (1.0 equiv) in absolute ethanol (0.5 M concentration).
-
Addition: Add Acetone (2.0 equiv) and a catalytic amount of piperidine (0.1 equiv).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO2, Gradient: 0-10% MeOH/DCM) to yield the this compound.
Medicinal Chemistry Applications
Kinase Inhibition (The "Hinge Binder" Role)
The 1,6-naphthyridine scaffold is a proven pharmacophore for Type I and Type II kinase inhibitors.[1][3] The N1 and N6 atoms can accept hydrogen bonds from the backbone NH groups of the kinase hinge region (e.g., Val, Leu residues).[1]
Case Study: Izencitinib (TD-1473) [3][5][6][7]
-
Role of Scaffold: The 1,6-naphthyridine core serves as the central anchor.[1] It orients the side chains (amino-pyrazole and cycloalkyl-nitrile) to occupy the hydrophobic pockets adjacent to the ATP binding site.[3]
-
Mechanism: The planar aromatic system stacks between the N- and C-lobes of the kinase, while the nitrogen atoms facilitate water-mediated or direct H-bonds.[3]
SAR Logic: The "2-Methyl" Advantage
Why incorporate a methyl group at C2?
-
Metabolic Stability: Blocks the C2 position from oxidative metabolism (e.g., by aldehyde oxidase), which is a common liability for unsubstituted nitrogen heterocycles.[1]
-
Steric Selectivity: The methyl group can induce a twist or fill a small hydrophobic pocket (gatekeeper residue), potentially improving selectivity against homologous kinases.[1][3]
-
Synthetic Handle: As noted, the acidic methyl group allows for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition) via condensation chemistry.[1]
Diagram: Structure-Activity Relationship (SAR) Map
Caption: Pharmacophore mapping of the this compound scaffold highlighting key interaction points.
Experimental Validation: Functionalizing the Methyl Group
To demonstrate the "handle" utility of the 2-methyl group, a condensation reaction is the standard validation experiment.[1]
Protocol: Condensation with Benzaldehyde (Knoevenagel-type) [3]
-
Mix: Combine this compound (1 mmol) and benzaldehyde (1.2 mmol) in acetic anhydride (2 mL).
-
Heat: Reflux at 140°C for 8 hours. The acetic anhydride acts as both solvent and dehydrating agent.[1][3]
-
Result: Formation of the styryl derivative (2-styryl-1,6-naphthyridine), confirming the acidity and nucleophilicity of the C2-methyl group.[3]
References
-
Review on Naphthyridines: M. T. Tawfiq, "Identification of new heterocyclic compounds synthesized from 4-aminopyridine," World J. Exp.[1] Biosci., vol. 4, pp. 98–107, 2016.[1] Link
-
Izencitinib (JAK Inhibitor) Data: "Izencitinib (TD-1473)," IUPHAR/BPS Guide to Pharmacology.[1][3][6][7] Link
-
Synthesis via Ditriflates: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates," J. Org.[1] Chem., 2024.[1][8] Link[1][3]
-
Scaffold Diversity: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications," Molecules, 2021.[1][3] Link
-
pKa Data: "pKa Values of Nitrogen Heterocycles," Organic Chemistry Data. Link
Sources
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- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Izencitinib | C22H26N8 | CID 124090478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7675-32-3: 2-methyl-1,5-naphthyridine | CymitQuimica [cymitquimica.com]
- 5. izencitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Izencitinib - Wikipedia [en.wikipedia.org]
- 7. SID 385612218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming Solubility Challenges: A Technical Guide to 2-Methyl-1,6-Naphthyridine in Organic Solvents
Executive Summary
The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery. Derivatives such as 2-methyl-1,6-naphthyridine serve as critical building blocks for synthesizing potent therapeutic agents, including phosphodiesterase 5 (PDE5) inhibitors for Alzheimer's disease[1], dual FGFR-1/VEGFR-2 tyrosine kinase inhibitors for oncology, and selective CDK8/19 inhibitors[2].
Despite their potent biological activity, naphthyridine derivatives frequently suffer from poor aqueous solubility, presenting significant bottlenecks during in vitro screening and formulation[3]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for understanding, measuring, and manipulating the solubility of this compound in various organic solvents.
Physicochemical Profiling & Solvation Mechanics
To rationally select organic solvents for this compound, one must first deconstruct the thermodynamic forces governing its solid state.
The Causality of Solvation
The core 1,6-naphthyridine ring is a planar, aromatic bicyclic system containing two nitrogen heteroatoms. This planarity promotes highly ordered crystal lattices driven by strong intermolecular
However, the nitrogen atoms at positions 1 and 6 act as potent hydrogen-bond acceptors. The addition of the methyl group at the 2-position introduces a slight steric disruption to the planar stacking and marginally increases the molecule's lipophilicity compared to the unsubstituted parent compound. Therefore, successful solvation requires a solvent capable of outcompeting the internal
Table 1: Fundamental Physicochemical Properties
| Property | Value / Characteristic | Impact on Solvation |
| Molecular Formula | C9H8N2 | Defines baseline molecular weight (144.17 g/mol ). |
| Hydrogen Bond Donors | 0 | Cannot self-associate via H-bonding; relies on solvent for H-bond donation. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Highly responsive to protic solvents (e.g., alcohols) or strong H-bond donating co-solvents. |
| Aromaticity | Bicyclic (10 | Drives strong |
| Ionizability (pKa) | ~4.0 - 5.0 (estimated) | Exhibits pH-dependent solubility in aqueous environments; forms salts with strong acids[3]. |
Solubility Matrix in Organic Solvents
Based on the physicochemical profile, polar aprotic solvents are the most effective for disrupting the crystal lattice without requiring hydrogen bond donation, while non-polar solvents fail to overcome the lattice energy.
Table 2: Representative Solubility Profile in Common Solvents
| Solvent Class | Specific Solvent | Polarity Index | Estimated Solubility (mg/mL) | Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 50.0 | Strong dipole-dipole interactions disrupt |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | > 30.0 | Excellent solvation via dipole interactions; useful for synthetic scale-up. |
| Halogenated | Dichloromethane (DCM) | 3.1 | 10.0 - 20.0 | Moderate dipole; accommodates the lipophilic methyl group well. |
| Polar Protic | Methanol / Ethanol | 5.1 / 5.2 | 5.0 - 15.0 | H-bond donation to the naphthyridine nitrogens; limited by the lipophilic methyl group. |
| Non-Polar | Hexane / Heptane | 0.1 | < 1.0 | Incapable of disrupting the polar heterocyclic lattice. |
| Aqueous | Water (pH 7.4) | 10.2 | < 0.1 | Very low solubility due to lack of H-bond donors on the solute and high lipophilicity[1]. |
Self-Validating Experimental Protocol: Thermodynamic Solubility Determination
Relying on kinetic (turbidimetric) solubility data often leads to false positives due to supersaturation artifacts[1]. To establish absolute trustworthiness in your data, you must utilize the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification.
This protocol is designed as a self-validating system: it incorporates a secondary wavelength check and a mass-balance recovery step to ensure the compound did not degrade during the 48-hour equilibration period.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Weigh approximately 10 mg of this compound into a 1.5 mL amber glass vial. (Amber glass prevents potential photo-degradation).
-
Add 0.5 mL of the target organic solvent (e.g., Ethanol, DCM). Ensure a visible excess of solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.
-
-
Thermodynamic Equilibration:
-
Seal the vials and place them in an orbital shaker incubator set to exactly 25.0 ± 0.5 °C.
-
Causality Note: Solubility is highly temperature-dependent. Fluctuations will alter the equilibrium constant. Shake at 300 RPM for 48 hours to guarantee true thermodynamic equilibrium.
-
-
Phase Separation:
-
Transfer the suspension to a temperature-controlled centrifuge (25 °C). Centrifuge at 15,000 x g for 15 minutes.
-
Causality Note: Filtration can lead to compound adsorption onto the filter membrane, artificially lowering the measured solubility. High-speed centrifugation avoids this artifact.
-
-
Dilution and Quantification (HPLC-UV):
-
Carefully extract 50 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation inside the HPLC column.
-
Inject onto a C18 column. Monitor at two wavelengths (e.g., 254 nm and 280 nm).
-
-
System Validation (The Trust Mechanism):
-
Purity Check: Compare the peak area ratio of 254 nm / 280 nm to a freshly prepared standard. A deviation of >2% indicates solvent-induced degradation during the 48h shaking period.
-
Mass Balance: Dissolve the remaining solid pellet in DMSO to confirm the structural integrity of the undissolved fraction.
-
Workflow for thermodynamic solubility determination.
Formulation Strategies for Solubility Bottlenecks
When transitioning from pure organic solvents to complex biological media or in vivo formulations, the inherent poor aqueous solubility of this compound must be addressed[3].
Strategy A: pH Adjustment and Salt Formation
Because the naphthyridine ring contains basic nitrogen atoms, lowering the pH of the aqueous phase below its pKa (typically < 4.0) will protonate the nitrogens, drastically increasing solubility. For solid formulations, generating the hydrochloride (HCl) salt of the naphthyridine derivative is a proven method to enhance dissolution rates.
Strategy B: Co-Solvent Systems
For intravenous or complex assay media, pure water is insufficient. Utilizing a co-solvent system leverages the compound's affinity for organic solvents while maintaining biological compatibility. A standard self-validating formulation involves dissolving the compound in a volatile organic solvent (like ethanol) alongside a hydrophilic carrier (e.g., PEG 400 or Propylene Glycol), followed by controlled dilution.
Strategy C: Nanosuspensions
If the compound must remain as a free base and co-solvents are toxic to the specific cell line, nanomilling is required. By injecting an organic phase (compound dissolved in acetone/ethanol) into an aqueous phase under high-speed homogenization, the rapid change in solvent polarity causes the compound to precipitate as nanoparticles, vastly increasing the surface area and apparent solubility[3].
Decision matrix for overcoming solubility bottlenecks.
References
-
3 - BenchChem Technical Support Center[3] 2.1 - National Institutes of Health (NIH)[1] 3. - Journal of Medicinal Chemistry, ACS Publications
Sources
- 1. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11261184B2 - [1,6]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
2-Methyl-1,6-naphthyridine in Fragment-Based Drug Discovery: A Technical Guide to Scaffold Evolution and Target Engagement
Executive Summary
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical matter by screening low-molecular-weight compounds (<300 Da) that bind to biological targets with high ligand efficiency (LE). Among the privileged scaffolds utilized in FBDD libraries, 2-methyl-1,6-naphthyridine stands out as an exceptionally versatile building block.
This technical whitepaper explores the physicochemical profiling, pharmacophoric utility, and experimental validation of the this compound fragment. By acting as a rigid, bi-dentate hydrogen-bonding network, this scaffold has been successfully elaborated into potent inhibitors targeting kinases (e.g., FGFR4, CDK5, VEGFR-2) and viral enzymes (e.g., HIV-1 Integrase). Here, we detail the mechanistic causality behind its target engagement and provide a self-validating protocol for its biophysical screening.
Physicochemical and Pharmacophoric Profiling
In FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent elaboration (growing, linking, or merging) does not violate Lipinski’s Rule of Five.
The this compound core (MW: 144.17 Da, cLogP: ~1.5) is an ideal starting point. Its structural geometry offers distinct advantages:
-
Kinase Hinge Engagement: The nitrogen atoms at positions 1 and 6 act as potent hydrogen-bond acceptors. In kinase targets, the N1 atom frequently interacts with the backbone amide of the hinge region (e.g., Cys552 in FGFR4) 1.
-
Metal Coordination: In viral targets like HIV-1 integrase, the 1,6-naphthyridine core can be functionalized (e.g., 8-hydroxy-1,6-naphthyridine-7-carboxamides) to coordinate essential
ions in the active site 2. -
Vectorial Growth: The 2-methyl group provides a critical synthetic handle. It directs structural elaboration into adjacent hydrophobic pockets (such as the DFG-out allosteric site in kinases) without disrupting the primary orthosteric hydrogen bonds. Recent advances in heteroaryl ditriflate chemistry have further accelerated the rapid, regioselective substitution of these scaffolds 3.
Caption: Pharmacophoric interaction network of the this compound fragment with diverse targets.
Fragment Screening & Hit Validation Workflow
Because fragments possess low molecular weight, their initial binding affinities are typically weak (Kd in the high µM to mM range). Identifying these interactions requires highly sensitive biophysical techniques. The standard FBDD pipeline utilizes a cascade of orthogonal assays to eliminate false positives.
Caption: Standard FBDD workflow for identifying and elaborating 1,6-naphthyridine hits.
Self-Validating SPR Protocol for Fragment Screening
Surface Plasmon Resonance (SPR) is the gold standard for fragment screening due to its ability to measure real-time binding kinetics and stoichiometry. However, screening fragments like this compound requires high concentrations, necessitating careful control of solvent effects.
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Surface Preparation (Immobilization):
-
Action: Immobilize the target kinase onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Response Units (RU).
-
Causality: High immobilization density is required because the low mass of the fragment (144 Da) generates a very small theoretical maximum response (
). Amine coupling ensures a covalent, stable surface capable of withstanding hundreds of high-concentration fragment injections.
-
-
Buffer Formulation:
-
Action: Prepare running buffer (e.g., PBS-P+ or HEPES) supplemented with exactly 5% DMSO .
-
Causality: Fragments often suffer from poor aqueous solubility. 5% DMSO ensures the this compound fragment remains completely solubilized at the top screening concentration (typically 1–2 mM), preventing aggregation-induced false positives.
-
-
DMSO Calibration (Critical Self-Validation Step):
-
Action: Inject a solvent correction series ranging from 4.5% to 5.5% DMSO before and after the fragment screening cycles.
-
Causality: Because SPR measures changes in the refractive index, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can generate an RU shift larger than the actual binding signal of the fragment. The calibration curve allows the software to subtract bulk refractive index artifacts.
-
-
Screening & Reference Subtraction:
-
Action: Inject the fragment in a 2-fold dilution series (e.g., 15.6 µM to 1,000 µM). Route the injection over both a blank reference channel (Flow Cell 1) and the active channel (Flow Cell 2).
-
Causality: The reference channel subtracts non-specific binding to the dextran matrix. A true 1:1 Langmuir binding event will show rapid on/off kinetics (square-wave sensorgrams), which is characteristic of high-quality fragments.
-
Structural Elaboration & Data Presentation
Once the this compound fragment is validated, it undergoes structure-guided evolution. By utilizing 3D-QSAR models (such as CoMFA and CoMSIA) , medicinal chemists can predict where modifications will enhance target affinity.
For instance, growing the fragment from the C2-methyl position or the C7 position has yielded highly selective inhibitors. In the case of FGFR4, elaboration of the 1,6-naphthyridine core resulted in compounds with excellent anti-proliferative activities against hepatocellular carcinoma (HCC) cell lines 1.
Quantitative Data Summary: Fragment to Lead Evolution
The table below illustrates the typical trajectory of optimizing a this compound fragment into a potent kinase inhibitor. Note how the Ligand Efficiency (LE) remains relatively stable, indicating that the added molecular weight directly contributes to binding enthalpy.
| Metric | Initial Fragment (this compound) | Elaborated Lead (e.g., FGFR4 Inhibitor) | Causality of Change |
| Molecular Weight (Da) | 144.17 | ~420.50 | Addition of functional groups via C2/C7 vectors to access deep hydrophobic pockets. |
| Binding Affinity ( | > 500 µM | < 5.0 nM | Enhanced van der Waals contacts and secondary hydrogen bonding. |
| Ligand Efficiency (LE) | ~0.38 kcal/mol/HA | ~0.32 kcal/mol/HA | High LE is maintained, proving the core fragment provides optimal orthosteric anchoring. |
| Lipophilicity (cLogP) | 1.45 | 3.80 | Increased lipophilicity improves cell permeability but is kept < 5 to avoid toxicity. |
| Target Interactions | 1–2 (Hinge H-bonds) | 4+ (Hinge + DFG-out pocket) | Structural elaboration captures additional enthalpic interactions. |
Conclusion
The this compound scaffold is a highly privileged fragment in modern drug discovery. Its low molecular weight, favorable physicochemical properties, and intrinsic ability to form robust hydrogen bonds make it an ideal anchor for targeting kinases and viral enzymes. By employing rigorous, self-validating biophysical techniques like SPR with strict DMSO calibration, researchers can confidently identify true binding events. Subsequent structure-guided elaboration leverages the C2-methyl vector to efficiently navigate chemical space, yielding highly potent and selective therapeutic leads.
References
1. Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science. 2.[3] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. 3 3.[4] Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters (NIH PMC). 4 4.[1] Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. 1 5.[2] A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences (PNAS). 2
Sources
Methodological & Application
synthesis of 2-methyl-1,6-naphthyridine from 4-aminopyridine
Executive Summary
This application note details the protocol for synthesizing 2-methyl-1,6-naphthyridine, a critical pharmacophore in the development of HIV integrase inhibitors and receptor tyrosine kinase antagonists. While 1,6-naphthyridines are classically difficult to synthesize due to the electron-deficient nature of the pyridine ring, this protocol utilizes a Modified Doebner-Miller reaction.
By replacing the traditional, often violent Skraup conditions with a controlled sulfuric acid/sodium m-nitrobenzenesulfonate system, this method ensures reproducible regioselectivity and manageable thermodynamics.
Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the pyridine "B-ring" onto the pre-existing "A-ring" (4-aminopyridine).
-
Disconnection: The C4a-C5 and N1-C2 bonds are formed during cyclization.
-
Regiochemistry: 4-Aminopyridine directs electrophilic substitution to the C3 position (ortho to the amine,
to the ring nitrogen). This regioselectivity is intrinsic, favoring the 1,6-naphthyridine isomer over the 1,7-isomer. -
Reagent Choice: Crotonaldehyde ((E)-but-2-enal) provides the 3-carbon fragment. The methyl group at the terminus of crotonaldehyde ends up at the C2 position of the final naphthyridine ring.
Figure 1: Retrosynthetic disconnection showing the origin of the B-ring fragments.
Process Safety Assessment (Critical)
Hazard Level: HIGH This protocol involves toxic amines, lachrymators, and strong acids at high temperatures.
| Reagent | Hazard Class | Precaution |
| 4-Aminopyridine (4-AP) | Acute Toxin (Oral/Dermal) | Potassium channel blocker. May cause seizures. Handle in a glovebox or with double nitrile gloves and localized exhaust. |
| Crotonaldehyde | Lachrymator / Mutagen | Extreme respiratory irritant. Use only in a high-efficiency fume hood. Keep cold until use. |
| Sulfuric Acid (Conc.) | Corrosive | Reacts violently with water. Use face shield and acid-resistant apron. |
| Reaction Matrix | Exothermic Runaway | The condensation is highly exothermic. Strict temperature control during aldehyde addition is mandatory. |
Experimental Protocol
Reagents and Stoichiometry
Scale: 50 mmol (based on 4-AP)
| Component | Role | MW ( g/mol ) | Equiv. | Amount |
| 4-Aminopyridine | Substrate | 94.12 | 1.0 | 4.71 g |
| Crotonaldehyde | Reagent | 70.09 | 1.5 | 5.25 g (6.1 mL) |
| Sodium m-nitrobenzenesulfonate | Oxidant | 225.15 | 0.6 | 6.75 g |
| Sulfuric Acid (98%) | Solvent/Catalyst | 98.08 | ~15 mL/g | 70 mL |
| Water | Moderator | 18.02 | - | 4.0 mL |
| Ferrous Sulfate ( | Moderator | 151.91 | 0.05 | 0.38 g |
Note: Sodium m-nitrobenzenesulfonate (Ludigol) is preferred over nitrobenzene/arsenic pentoxide for safety and ease of workup.
Step-by-Step Procedure
Phase 1: Preparation of the "Sulfo-Mix"
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar (or overhead stirrer), a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.
-
Acid Loading: Charge the RBF with 4.0 mL water and 70 mL conc. sulfuric acid .[1][2][3][4][5] Caution: Exothermic.
-
Amine Addition: Cool the acid solution to 0–5°C in an ice bath. Add 4-aminopyridine (4.71 g) portion-wise over 10 minutes.
-
Why? 4-AP will protonate immediately. Controlling the heat prevents charring/decomposition.
-
-
Oxidant Addition: Add sodium m-nitrobenzenesulfonate (6.75 g) and ferrous sulfate (0.38 g) in one portion.
-
Why? Ferrous sulfate acts as a radical scavenger/moderator to prevent violent polymerization of the aldehyde (the "taming" of the Skraup reaction).
-
Phase 2: The Doebner-Miller Cyclization 5. Heating: Remove the ice bath and heat the mixture to 100°C . Ensure all solids are dissolved. 6. Controlled Addition: Place crotonaldehyde (6.1 mL) in the addition funnel. Add it dropwise to the hot acid solution over 45–60 minutes .
- Critical Control Point: Monitor internal temperature. If it spikes >105°C, stop addition immediately. The reaction is autocatalytic.
- Reflux: Once addition is complete, raise the temperature to 135°C (gentle reflux) and hold for 4 hours . The solution will turn dark brown/black.
Phase 3: Isolation and Workup 8. Quench: Cool the reaction mixture to room temperature. Pour carefully onto 300 g of crushed ice in a 1 L beaker. 9. Basification: Slowly add ammonium hydroxide (28%) or 50% NaOH solution with vigorous stirring until pH > 10.
- Note: The product is a base. It must be deprotonated to be extracted into the organic phase. Keep temperature <20°C during neutralization to avoid hydrolytic side reactions.
- Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL) .
- Tip: If an emulsion forms (common with tarry Skraup reactions), filter the biphasic mixture through a Celite pad.
- Purification:
- Dry combined organics over
. - Concentrate in vacuo.
- Flash Chromatography: Silica gel; Gradient 0% -> 5% Methanol in DCM (with 1%
additive). - Alternative: Recrystallization from cyclohexane or benzene (if safety permits).
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a conjugate addition followed by electrophilic aromatic substitution.
-
Conjugate Addition: The amine nitrogen of 4-AP attacks the
-carbon of crotonaldehyde (or the Schiff base forms first; pathways equilibrate). -
Cyclization: The intermediate undergoes acid-catalyzed electrophilic attack at C3 of the pyridine ring.
-
Oxidation: The initial cyclized product is a dihydro-naphthyridine. The oxidant (sulfonate) dehydrogenates this intermediate to aromatize the B-ring.
Figure 2: Simplified mechanistic pathway. The oxidation step is driven by the nitro-sulfonate reagent.
Characterization Data
The product should be a pale yellow to tan solid.
| Technique | Expected Signal | Assignment |
| 1H NMR (CDCl3, 400 MHz) | -CH3 (C2 methyl) | |
| H3 (B-ring) | ||
| H4 (B-ring) | ||
| H8 (A-ring) | ||
| H7 (A-ring) | ||
| H5 (A-ring, most deshielded) | ||
| MS (ESI+) | m/z 145.07 | [M+H]+ |
| Melting Point | 62–64 °C | Lit. value comparison |
Note on NMR: The coupling constant between H3 and H4 is characteristic of the newly formed pyridine ring. H5 is a singlet due to lack of adjacent protons on the A-ring.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Tar Formation | Polymerization of crotonaldehyde. | Ensure dropwise addition is slow. Increase |
| No Reaction | Acid concentration too low. | Use 98% |
| Regioisomer Contamination | Incorrect starting material or rearrangement. | Verify 4-aminopyridine purity. 1,6-naphthyridine is the thermodynamic product; kinetic control is rarely an issue here. |
| Emulsions during Workup | Amphoteric nature of product/tar. | Filter through Celite. Keep aqueous phase basic (pH > 10). Use continuous liquid-liquid extraction if necessary. |
References
-
Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Synthesis of Some 1,6-Naphthyridines. The Journal of Organic Chemistry, 32(3), 832–833. Link
- Weissberger, A. (Ed.). (1961). The Chemistry of Heterocyclic Compounds, Multi-Sulfur and Sulfur and Oxygen Five- and Six-Membered Heterocycles. Wiley-Interscience. (See section on Skraup/Doebner-Miller mechanisms).
-
Manske, R. H. F. (1942).[1][6] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1][6] (Foundational text on Skraup/Doebner-Miller chemistry).[1][7] Link
-
PubChem. (n.d.). 4-Aminopyridine Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023. Link
Sources
Application Notes and Protocols for the Skraup Synthesis of 1,6-Naphthyridine Derivatives
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. As a core component of various biologically active compounds, derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities. The Skraup synthesis, a cornerstone of quinoline chemistry since 1880, offers a direct and classical approach to constructing this important heterocyclic system from readily available starting materials.[1]
This comprehensive guide provides detailed experimental protocols, an in-depth analysis of reaction conditions, and troubleshooting strategies for the successful synthesis of 1,6-naphthyridine and its derivatives via the Skraup reaction. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis.
The Skraup Synthesis: A Mechanistic Overview for 1,6-Naphthyridine Formation
The Skraup synthesis is a powerful cyclization reaction that, in the context of 1,6-naphthyridine synthesis, involves the reaction of a 4-aminopyridine derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent. The reaction proceeds through a cascade of transformations:
-
Dehydration of Glycerol: Under the strongly acidic and high-temperature conditions, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of the 4-aminopyridine acts as a nucleophile and undergoes a Michael addition to the acrolein intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydro-1,6-naphthyridine species.
-
Oxidation: The final step involves the oxidation of the dihydro-1,6-naphthyridine to the aromatic 1,6-naphthyridine product.
The choice of the oxidizing agent is critical and significantly influences the reaction's efficiency and safety.
Caption: Generalized mechanism of the Skraup synthesis for 1,6-naphthyridines.
Experimental Protocols
The classical Skraup reaction is notoriously exothermic and can be challenging to control.[1] Therefore, careful adherence to the protocol and the use of moderating agents are crucial for a safe and successful synthesis. The following protocols are based on established and improved methods for the synthesis of 1,6-naphthyridine.
Protocol 1: Improved One-Step Synthesis of 1,6-Naphthyridine
This protocol is an adaptation of the improved method developed by Hamada and Takeuchi, which offers a significant increase in yield compared to earlier procedures.[2]
Materials:
-
4-Aminopyridine
-
Anhydrous Glycerol
-
Sodium m-nitrobenzenesulfonate
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (for neutralization)
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminopyridine and anhydrous glycerol.
-
Reagent Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid through the dropping funnel. Maintain the internal temperature below 25 °C during the addition.
-
Addition of Oxidizing Agent: Once the sulfuric acid has been added, add sodium m-nitrobenzenesulfonate to the reaction mixture.
-
Reaction: Heat the mixture in an oil bath to 140-150 °C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralization: Cool the acidic solution in an ice bath and slowly neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1,6-naphthyridine can be purified by vacuum distillation or by column chromatography on alumina.
Caption: Experimental workflow for the improved Skraup synthesis of 1,6-naphthyridine.
Data Presentation: Skraup Synthesis Conditions for 1,6-Naphthyridine Derivatives
While detailed reports on the Skraup synthesis for a wide variety of substituted 1,6-naphthyridines are less common compared to other isomers, the following table summarizes key findings for the parent compound and provides a basis for adaptation to substituted analogs.
| Starting Material | Oxidizing Agent | Acid/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Aminopyridine | "Sulfo-mix" | Sulfuric Acid | Not specified | Not specified | 1,6-Naphthyridine | 40 | [3] |
| 4-Aminopyridine | Sodium m-nitrobenzenesulfonate | Sulfuric Acid | 140-150 | 3-4 | 1,6-Naphthyridine | 70 | [2] |
| 4-Aminopyridine-N-oxide | Nitrobenzene | Sulfuric Acid | Not specified | Not specified | 1,6-Naphthyridine-N-oxide | Modest | [1] |
Note: "Sulfo-mix" is a mixture of nitrobenzenesulfonic acids in sulfuric acid. The use of substituted 4-aminopyridines as starting materials would be expected to yield the corresponding substituted 1,6-naphthyridine derivatives. However, the specific reaction conditions and yields for such reactions require empirical optimization.
Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
The choice of reagents and conditions in the Skraup synthesis is dictated by a deep understanding of the reaction mechanism and potential side reactions.
-
Sulfuric Acid: Serves a dual purpose: it acts as a catalyst for the dehydration of glycerol to acrolein and facilitates the cyclization of the intermediate. Its hygroscopic nature drives the dehydration steps.
-
Glycerol: Is the source of the three-carbon chain required to form the second ring of the naphthyridine system.
-
Oxidizing Agent: The selection of the oxidizing agent is critical. While nitrobenzene is traditionally used, it can lead to violently exothermic reactions.[1] Sodium m-nitrobenzenesulfonate is a milder and more effective alternative, leading to higher yields and better reproducibility for the synthesis of 1,6-naphthyridine.[2]
-
Temperature Control: The reaction is highly exothermic. Gradual heating and the ability to cool the reaction vessel are essential to prevent a runaway reaction. The use of a moderating agent like ferrous sulfate, while not explicitly mentioned in the improved protocols for 1,6-naphthyridine, is a common strategy in classical Skraup syntheses to ensure a smoother reaction profile.[4]
Trustworthiness: A Self-Validating System
The protocols provided are designed to be self-validating through in-process monitoring and characterization of the final product.
-
TLC Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
-
Spectroscopic Analysis: The identity and purity of the synthesized 1,6-naphthyridine derivative must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for known compounds provides validation of the synthesis.
-
Melting Point Determination: For solid derivatives, a sharp melting point corresponding to the literature value is a good indicator of purity.
Challenges and Troubleshooting
The Skraup synthesis is not without its challenges. Researchers may encounter issues such as low yields, formation of tarry byproducts, and difficulties in product purification.
-
Low Yields: This can be due to incomplete reaction, suboptimal temperature, or loss of product during the work-up. Careful monitoring of the reaction time and temperature, as well as efficient extraction techniques, are crucial.
-
Tar Formation: The highly acidic and high-temperature conditions can lead to the polymerization of acrolein and other reactive intermediates. The use of milder oxidizing agents and controlled reaction conditions can help to minimize tar formation.
-
Purification: The basic nature of the 1,6-naphthyridine ring can be exploited for purification through acid-base extraction.[4] The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the protonated product into the aqueous phase. After basification of the aqueous layer, the pure product can be re-extracted with an organic solvent. For challenging separations, column chromatography using alumina may be more effective than silica gel.[4]
References
- Technical Support Center: Skraup Synthesis of Naphthyridines - Benchchem. (URL: a link to the Benchchem technical support page on Skraup synthesis of naphthyridines would be placed here if available)
- Kress, T. J., & Paudler, W. W. (1967). A One-step Synthesis of 1,6-Naphthyridine.
-
1,6-Naphthyridine - American Chemical Society. (2021, January 18). (URL: [Link])
- Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. - ResearchGate. (URL: a link to the ResearchGate page for the review article would be placed here if available)
- (PDF) Syntheses of Nitrogen-Containing Compounds. XVII. - Amanote Research. (URL: a link to the Amanote Research page for the Hamada and Takeuchi paper would be placed here if available)
-
Hamada, Y., & Takeuchi, I. (1971). Syntheses of Nitrogen-containing Heterocyclic Compounds. XXI. Syntheses of Naphthyridines by Improved One-step Process. Yakugaku Zasshi, 94(10), 1328-1334. (URL: [Link])
Sources
Application Note: Friedländer Condensation Protocols for Naphthyridine Synthesis
[1][2][3][4][5][6][7][8]
Abstract & Strategic Value
Naphthyridines, particularly the 1,8- and 1,6-isomers, are privileged scaffolds in medicinal chemistry, serving as bioisosteres of quinolines and purines. They exhibit potent activity as kinase inhibitors (e.g., c-Met, VEGFR), antibacterial agents (e.g., nalidixic acid analogs), and HIV-1 integrase inhibitors.[1]
The Friedländer condensation remains the most versatile method for constructing the naphthyridine core due to its convergence and ability to introduce complexity late in the synthetic sequence. However, classical protocols often suffer from harsh conditions (strong acids/bases, high temperatures) that limit functional group compatibility.
This guide provides three distinct, field-validated protocols ranging from Green Chemistry (aqueous) to High-Throughput (microwave) and Classical (acid-catalyzed) methods.[1] It emphasizes the mechanistic underpinnings to allow researchers to select the optimal pathway for their specific substrate classes.
Mechanistic Foundation
The Friedländer synthesis of naphthyridines involves the condensation of an ortho-aminoaldehyde (or ketone) with a carbonyl compound containing a reactive
Reaction Logic[6][10]
-
Aldol-type Condensation: The rate-determining step typically involves the nucleophilic attack of the enolizable ketone (or aldehyde) onto the carbonyl of the amino-pyridine.[1]
-
Cyclodehydration: The intermediate undergoes intramolecular Schiff base formation (imine condensation) followed by dehydration to aromatize the system.
Mechanism Diagram
The following diagram illustrates the pathway for 1,8-naphthyridine synthesis using 2-aminonicotinaldehyde.
Caption: General mechanistic pathway for the Friedländer condensation yielding 1,8-naphthyridines.
Critical Process Parameters (CPP)
| Parameter | Impact on Synthesis | Recommendation |
| Catalyst Selection | Determines mechanism (enol vs. enolate formation).[1] | Base (KOH/DABCO) for non-sensitive substrates. Lewis Acid (CeCl₃) for sensitive functional groups. |
| Solvent System | Influences reaction rate and workup. | Water/Ionic Liquids for green protocols (hydrophobic effect accelerates rate). Solvent-free for microwave.[1][4][5] |
| Substrate Sterics | Hindered ketones reduce yield significantly. | Use Microwave irradiation to overcome activation energy barriers for sterically crowded ketones. |
| Regioselectivity | Asymmetric ketones can yield isomeric mixtures. | Acid catalysis often favors the thermodynamically stable product; kinetic control is difficult in Friedländer. |
Experimental Protocols
Protocol A: Green Synthesis in Water (Choline Hydroxide Catalyzed)
Best for: Scalable synthesis, environmentally sensitive projects, and simple workup. Mechanism: The hydrophobic effect forces organic reactants together in the aqueous phase, while Choline Hydroxide (ChOH) acts as a bio-compatible base catalyst.
Reagents:
-
2-Aminonicotinaldehyde (1.0 equiv)[1]
-
Active Methylene Compound (e.g., Acetophenone, 1.0 equiv)
-
Choline Hydroxide (45 wt% in H₂O) (1 mol%)[3]
-
Deionized Water[3]
Step-by-Step:
-
Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (1.0 mmol) and the ketone (1.0 mmol) in deionized water (2 mL).
-
Catalysis: Add Choline Hydroxide solution (1 mol%, ~20-30 µL).
-
Reaction: Stir the heterogeneous mixture vigorously at 50 °C for 6–12 hours.
-
Note: The reaction mixture often turns from a suspension to a clear oil or precipitate as the product forms.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane).
-
Workup: Cool to room temperature.
-
Solid Products: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Oily Products: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica flash chromatography if necessary.
Validation Data:
-
Typical Yields: 85–96%
-
Green Metric: E-factor is significantly lower than organic solvent methods.
Protocol B: High-Throughput Microwave Synthesis (Solvent-Free)
Best for: Library generation, sterically hindered substrates, and rapid optimization.[1] Mechanism: Dielectric heating rapidly supplies energy to the polar transition state. DABCO acts as a solid-supported-like base.[1]
Reagents:
-
2-Aminonicotinaldehyde (1.0 mmol)[1]
-
Ketone (1.0 mmol)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (10-20 mol%)[1]
-
Equipment: Monowave reactor (e.g., Anton Paar or Biotage)
Step-by-Step:
-
Preparation: Mix 2-aminonicotinaldehyde, ketone, and DABCO in a microwave process vial.
-
Tip: If solids, grind them briefly in a mortar before transferring to the vial to ensure intimate contact.
-
-
Irradiation: Cap the vial. Irradiate at 600 W (or set temp to 80–100 °C ) for 2–5 minutes .
-
Safety: Ensure the vial is pressure-rated.[1]
-
-
Workup: Cool the vial. Add crushed ice/water (5 mL) to the reaction mass.
-
Isolation: The solid product usually precipitates immediately. Filter, wash with water, and dry.[3]
-
Purification: Recrystallization from Acetonitrile is standard for this protocol.
Validation Data:
-
Reaction Time: < 10 minutes (vs. hours for thermal).
-
Yields: 75–90% depending on ketone sterics.
Protocol C: Classical Acid-Catalyzed Synthesis (Sulfamic Acid)
Best for: Acid-stable substrates and cases where basic conditions cause side reactions (e.g., aldol polymerization of sensitive ketones).[1]
Reagents:
-
2-Aminonicotinaldehyde (1.0 mmol)[1]
-
Ketone (1.0 mmol)
-
Sulfamic Acid (NH₂SO₃H) (5-10 mol%)[1]
-
Methanol or Ethanol (5 mL)
Step-by-Step:
-
Charge: Dissolve the aminoaldehyde and ketone in Methanol.
-
Catalyst Addition: Add Sulfamic Acid.
-
Reflux: Heat the mixture to reflux (65–78 °C ) for 2–4 hours.
-
Monitoring: Check TLC for consumption of the aldehyde.
-
Workup: Concentrate the solvent under reduced pressure.
-
Neutralization: Add crushed ice and neutralize with 10% NaHCO₃ solution.
-
Isolation: Filter the resulting solid or extract with DCM.
Scope & Isomer Control (1,6- vs 1,8-Naphthyridines)
The Friedländer protocol is highly dependent on the starting amino-aldehyde.[1] To access different naphthyridine isomers, the starting material must be varied.
| Target Isomer | Starting Material | Reaction Partner | Notes |
| 1,8-Naphthyridine | 2-Aminonicotinaldehyde | Ketone/Aldehyde | Most common.[2][1] High reactivity. |
| 1,6-Naphthyridine | 4-Amino-3-pyridinecarboxaldehyde | Ketone/Aldehyde | Requires synthesis of the unstable amino-aldehyde precursor.[1] Often performed in situ. |
| 1,5-Naphthyridine | 3-Amino-2-pyridinecarboxaldehyde | Ketone/Aldehyde | Rare.[1] Starting material difficult to access. |
Workflow Diagram: Isomer Selection
Caption: Selection of starting material dictates the final naphthyridine isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Polymerization) | Self-condensation of the ketone (Aldol side reaction).[1] | Switch to Protocol C (Acid) or reduce reaction temperature. Use slight excess of ketone. |
| Incomplete Reaction | Steric hindrance at the | Use Protocol B (Microwave) . Increase catalyst loading to 20 mol%. |
| Regioisomer Mixture | Unsymmetrical ketone with two available | Regiocontrol is difficult. Bulky bases (t-BuOK) may favor kinetic enolate, but Friedländer is thermodynamic.[1] Purify via HPLC. |
| Starting Material Instability | Aminoaldehydes can self-condense over time.[1] | Always use freshly recrystallized or prepared aminoaldehyde. Store under inert atmosphere. |
References
-
Friedländer Synthesis of 1,8-Naphthyridines (Review)
-
Green Synthesis Protocol (Choline Hydroxide)
- Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Source: ACS Omega (2021).
-
URL:[Link]
-
Microwave Assisted Synthesis
-
General Mechanism & Catalysis
-
1,6-Naphthyridine Synthesis
Sources
- 1. PlumX [plu.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. (PDF) Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation [academia.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Lateral Lithiation of 2-Methyl-1,6-Naphthyridine
Abstract & Strategic Overview
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. However, functionalizing this electron-deficient bicycle is notoriously difficult due to two competing failure modes:
-
Nucleophilic Addition: The low LUMO energy of the naphthyridine ring makes it highly susceptible to nucleophilic attack by organolithiums (e.g., n-BuLi) at the C5 or C7 positions, leading to dihydro-adducts rather than deprotonation.
-
Ring Lithiation (Ortho-Lithiation): Competitive deprotonation of the aromatic ring protons (C3-H, C8-H) rather than the lateral methyl group.
This protocol details the lateral lithiation of the 2-methyl group. By exploiting the specific acidity of the
Key Success Factor: The use of non-nucleophilic, sterically hindered amide bases (LDA or LiTMP) at cryogenic temperatures is mandatory to suppress nucleophilic addition to the azomethine bonds.
Mechanistic Insight & Chemoselectivity
To achieve high yields, one must understand the electronic landscape of the substrate.
The Acidity Hierarchy
In 2-methyl-1,6-naphthyridine, the protons on the methyl group are activated by the adjacent N1 nitrogen (inductive and resonance withdrawal).
-
Lateral Deprotonation (Desired): Formation of a resonance-stabilized anion (delocalized onto N1).
-
Ring Deprotonation (Side Reaction): C8-H is also acidic (ortho to N1). However, lateral lithiation is generally kinetically favored with amide bases.
-
Nucleophilic Attack (Fatal): Alkyllithiums (n-BuLi) will attack the C=N bond. Do not use n-BuLi directly.
Reaction Pathway Diagram
Caption: Mechanistic pathway highlighting the necessity of hindered bases to avoid nucleophilic addition.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Substrate | >97% purity, dried under vacuum. |
| Diisopropylamine (DIPA) | Base Precursor | Distilled over CaH₂; stored under Ar. |
| n-Butyllithium | Lithiating Agent | 1.6 M or 2.5 M in hexanes; Titrate before use. |
| THF | Solvent | Anhydrous, inhibitor-free (distilled from Na/Benzophenone). |
| Electrophile | Trapping Agent | Freshly distilled (e.g., Benzaldehyde, MeI). |
Step-by-Step Procedure
Step 1: Generation of LDA (In-situ)
-
Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Add anhydrous THF (5.0 mL) and Diisopropylamine (1.1 equiv) .
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Dropwise add n-BuLi (1.1 equiv) over 5 minutes.
-
Warm to 0°C for 15 minutes to ensure complete formation of LDA, then cool back to -78°C .
Step 2: Lateral Lithiation [1]
-
Dissolve This compound (1.0 equiv) in minimal anhydrous THF (2 mL).
-
Add the substrate solution dropwise to the LDA solution at -78°C .
-
Observation: The solution will likely turn a deep red or brown color, indicating the formation of the delocalized aza-allyl anion.
-
-
Stir at -78°C for 30–45 minutes .
-
Note: Do not warm up. The lithiated species may be unstable or dimerize at higher temperatures.
-
Step 3: Electrophilic Trapping
-
Add the Electrophile (1.2 equiv) (neat or in THF) dropwise.
-
Allow the reaction to stir at -78°C for 1 hour .
-
Slowly warm to room temperature over 2 hours.
Step 4: Quenching & Workup
-
Quench with saturated NH₄Cl (aq) (2 mL).
-
Extract with EtOAc (3 x 10 mL) .
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (typically DCM/MeOH or Hexanes/EtOAc gradients).
Optimization & Troubleshooting Guide
The behavior of naphthyridines can vary based on batch quality and specific electrophiles. Use this decision matrix to troubleshoot.
Decision Matrix (Workflow)
Caption: Troubleshooting logic for optimizing lithiation yields.
Critical Parameters Table
| Parameter | Recommendation | Why? |
| Base Selection | LDA (Standard) or LiTMP (Advanced) | LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is bulkier than LDA and less likely to attack the ring or deprotonate ring protons. Use LiTMP if regioselectivity is poor. |
| Temperature | -78°C (Strict) | Naphthyridines are prone to polymerization. Kinetic control is essential. |
| Additives | TMEDA (Optional) | If reactivity is low, adding 1.1 eq of TMEDA can break up Lithium aggregates, increasing the effective basicity of LDA. |
| Quenching | Inverse Addition | For very reactive electrophiles, cannula transfer the anion into the electrophile solution to prevent double-addition. |
References
-
General Review on Naphthyridine Chemistry: Litvinov, V. P. "Advances in the Chemistry of Naphthyridines." Advances in Heterocyclic Chemistry, 2006, 91, 189–300.
-
Lateral Lithiation of Heterocycles (Precedent): Gschwend, H. W.; Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979, 26, 1.
-
Knochel's Metalation Methodologies (TMP Bases): Haag, B.; Mosrin, M.; Ila, H.; Malakhov, V.; Knochel, P. "Regioselective Functionalization of Polyfunctionalized Heterocycles." Angewandte Chemie International Edition, 2011, 50(42), 9794–9824.
- Acidity of Methyl-Heterocycles: Klumpp, G. W. "The Reactivity of 2-Methylpyridine and Related Compounds." Recueil des Travaux Chimiques des Pays-Bas, 1986. (Contextual grounding for pKa values).
Disclaimer: This protocol is designed for research purposes. All experiments involving organolithiums must be conducted in a fume hood with appropriate PPE.
Sources
Application Note: Oxidative Transformation of 2-Methyl-1,6-Naphthyridine to 1,6-Naphthyridine-2-Carboxylic Acid
Executive Summary
This application note details the robust synthesis of 1,6-naphthyridine-2-carboxylic acid from 2-methyl-1,6-naphthyridine . While direct oxidation of methyl-heteroarenes is often attempted with potassium permanganate (
We recommend a Two-Stage Oxidation Protocol as the industry "Gold Standard" for pharmaceutical intermediates. This method utilizes Selenium Dioxide (
Retrosynthetic Analysis & Strategy
The transformation relies on exploiting the acidity of the C2-methyl protons, which are activated by the adjacent nitrogen (similar to 2-picoline).
Strategic Pathway
-
Activation: The methyl group is oxidized to the aldehyde using
(Riley Oxidation).[1][2] This avoids over-oxidation and ring destruction. -
Conversion: The aldehyde is oxidized to the carboxylic acid using Sodium Chlorite (
) under buffered conditions (Pinnick Oxidation), preventing the formation of chlorinated byproducts.
Figure 1: Strategic disconnection showing the two-stage oxidative sequence.
Mechanism of Action
Stage 1: Selenium Dioxide Oxidation (Riley Mechanism)
The reaction proceeds via an ene-type reaction.[1] The electrophilic selenium species attacks the enol tautomer of the this compound.
-
Enolization: The 2-methyl group tautomerizes to the enamine-like species.
-
Ene Reaction:
attacks the double bond, forming a seleninic acid intermediate. -
Sigmatropic Rearrangement: A [2,3]-sigmatropic shift occurs, followed by decomposition to release elemental selenium (
) and the aldehyde.
Stage 2: Pinnick Oxidation
The aldehyde is oxidized by chlorous acid (
-
Scavenger Role: Hypochlorous acid (
) is a byproduct that can chlorinate the naphthyridine ring. 2-Methyl-2-butene (or Resorcinol) is added as a scavenger to quench , ensuring chemoselectivity.
Experimental Protocols
Protocol A: Selective Synthesis (High Purity)
Recommended for Drug Substance intermediates.
Step 1: Synthesis of 1,6-Naphthyridine-2-carbaldehyde
Reagents:
-
This compound (1.0 eq, 10 mmol)
-
Selenium Dioxide (
) (1.2 eq, 12 mmol) -
1,4-Dioxane (wet, containing 2% water) (50 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with this compound and 1,4-dioxane.
-
Addition: Add
in one portion. (Note: is toxic; use a fume hood).[2] -
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.-
Checkpoint: The reaction mixture will turn black due to precipitated Selenium metal.
-
-
Workup:
-
Purification: The crude aldehyde is often pure enough for the next step. If necessary, purify via flash chromatography (
, EtOAc/Hexane gradient).
Step 2: Oxidation to Carboxylic Acid (Pinnick Conditions)
Reagents:
-
1,6-Naphthyridine-2-carbaldehyde (from Step 1) (1.0 eq)
-
Sodium Chlorite (
) (1.5 eq) -
Sodium Dihydrogen Phosphate (
) (1.5 eq) -
2-Methyl-2-butene (5.0 eq)
-
Solvent: t-Butanol / Water (3:1)
Procedure:
-
Solubilization: Dissolve the aldehyde in t-BuOH/Water (30 mL).
-
Scavenger: Add 2-methyl-2-butene.
-
Oxidation: Dissolve
and in water (10 mL) and add this solution dropwise to the reaction mixture at over 15 minutes. -
Aging: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup (Critical for Zwitterions):
-
The product may precipitate directly.[3] If so, filter and wash with cold water.
-
If not, concentrate to remove t-BuOH.
-
Adjust aqueous layer pH to 3–4 (Isoelectric point) using 1N HCl.
-
Extract with n-Butanol or filter the precipitate.
-
Yield: Typically 75–85% over two steps.
-
Protocol B: Rapid One-Pot Method ( )
Recommended for initial screening or small-scale analog generation.
This method uses tert-butyl hydroperoxide (TBHP) to re-oxidize the selenium species, allowing catalytic
Reagents:
-
This compound (1.0 eq)
- (0.5 eq)
-
TBHP (70% aq. solution) (3.0 eq)
-
Solvent: Dichloromethane (DCM) or Dioxane
Procedure:
-
Combine substrate and
in solvent.[6] -
Add TBHP dropwise at room temperature.
-
Stir at ambient temperature for 1 hour, then reflux for 8 hours.
-
Note: This method often yields a mixture of aldehyde and acid. Push to completion by adding excess TBHP if LC-MS shows aldehyde remaining.
Troubleshooting & Optimization
Handling Zwitterionic Solubility
Naphthyridine carboxylic acids behave like amino acids. They are soluble in high pH (as carboxylate) and low pH (as pyridinium salt) but insoluble at neutral/isoelectric pH.
Isolation Logic Flow:
Figure 2: Decision tree for the isolation of zwitterionic heteroaromatic acids.
Comparison of Oxidants[6]
| Method | Reagent | Selectivity | Yield | Safety Profile |
| Riley (Standard) | High (to Aldehyde) | 80-90% | Toxic (Se residue) | |
| Pinnick | High (Ald -> Acid) | >90% | Mild, generates | |
| Permanganate | Low (Ring cleavage risk) | 30-50% | Explosive risk with organics | |
| Catalytic Riley | Moderate (Mixed products) | 60-70% | Peroxide hazards |
Safety & Hazardous Substance Management
-
Selenium Dioxide (
): Highly toxic by inhalation and ingestion. It is a vesicant (causes blisters).-
Disposal: All selenium waste (solid and filtrate) must be segregated into specific "Heavy Metal/Selenium" waste containers. Do not mix with general organic waste.
-
Decontamination:[7] Wash glassware with 10% sodium thiosulfate to reduce residual
to elemental Selenium (red solid), which is less bioavailable but still hazardous.
-
-
Sodium Chlorite (
): Strong oxidizer. Do not allow contact with strong acids without buffer, as this generates chlorine dioxide ( ) gas, which is explosive. -
1,6-Naphthyridine Derivatives: Treat as potential bioactive agents (kinase inhibitor pharmacophores). Handle with potent compound safety protocols (containment/PPE).
References
-
Riley Oxidation Mechanism & Scope
-
Tagawa, Y., et al. "Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide."[6] Heterocycles, 2003 , 60(4), 953-958.
- Note: Defines the catalytic efficiency of SeO2/TBHP for methyl-heterocycles.
-
-
Pinnick Oxidation Protocol
- Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Using Chlorite)." Acta Chemica Scandinavica, 1973, 27, 888.
- Note: The foundational paper for the mild oxid
-
Naphthyridine Synthesis & Properties
- Lowe, P. "The Chemistry of Naphthyridines." Comprehensive Heterocyclic Chemistry II, 1996, Vol 7, 225-261.
- Note: Comprehensive review on the stability and reactivity of the 1,6-naphthyridine ring system.
-
General Heterocyclic Oxidation Application
- Kisakurek, M. V. "Oxidation of Methylpyridines and Methylquinolines." Organic Syntheses, Coll. Vol. 4, p. 828.
- Note: Provides the baseline methodology for SeO2 oxid
Sources
- 1. Riley oxidation - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling on Halogenated and Poly-Activated 1,6-Naphthyridines
Introduction & Rationale
The 1,6-naphthyridine scaffold is a privileged bicyclic heteroaromatic core embedded in numerous high-value therapeutic agents, including HIV-1 integrase inhibitors, human cytomegalovirus (HCMV) pUL89 endonuclease inhibitors, and a variety of kinase inhibitors (e.g., SYK, FGFR, and CDK8/19) [1, 2]. Despite its medicinal importance, the rapid, modular diversification of this scaffold remains a formidable synthetic bottleneck. Traditional de novo cyclization approaches limit the velocity of Structure-Activity Relationship (SAR) campaigns.
To bypass these limitations, late-stage functionalization via transition-metal-catalyzed cross-coupling—specifically the Suzuki-Miyaura reaction—on poly-halogenated or pseudo-halogenated (tosylate, triflate) 1,6-naphthyridines has emerged as a robust strategy. This application note details the mechanistic principles, quantitative parameters, and self-validating protocols required to achieve absolute regiocontrol when functionalizing these complex heterocycles.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
Achieving site-selectivity in poly-activated 1,6-naphthyridines requires exploiting the subtle electronic and steric disparities across the heterocyclic framework. The site of oxidative addition by the electron-rich Palladium(0) catalyst is dictated by two primary vectors: leaving-group lability and electronic activation .
Vector A: Leaving Group Hierarchy (C-Br vs. C-OTs)
In substrates such as 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, chemoselectivity is governed by the bond dissociation energy and the kinetic barrier to oxidative addition. The C–Br bond at the C5 position undergoes oxidative addition significantly faster than the C–OTs bond at C8.
-
Causality of Ligand Choice: A standard ligand like PPh₃ is sufficient to activate the C–Br bond at 90 °C [1]. However, the remaining C8-tosylate is a poorer leaving group. To functionalize the C8 position in a subsequent step, a highly electron-rich, bulky biaryl phosphine ligand (e.g., SPhos) is mandatory. SPhos increases the electron density on the Pd center, drastically lowering the activation barrier for oxidative addition into the recalcitrant C–O bond.
Vector B: Electronic Regioselectivity (Ditriflates)
For 1,6-naphthyridine-5,7-ditriflates, both leaving groups are chemically identical. Here, regioselectivity is entirely electronically driven.
-
Causality of Reactivity: The C5 position is highly activated by the adjacent electron-withdrawing nitrogen network of the fused rings, making it exceptionally electrophilic. Consequently, C5 preferentially undergoes Nucleophilic Aromatic Substitution (SNAr) or cross-coupling at room temperature. The C7-triflate, being less electronically activated, remains intact under mild conditions, serving as a stable placeholder for a subsequent, higher-temperature Suzuki coupling [2].
Regioselective Functionalization Workflows
Regioselective functionalization pathways for halogenated and ditriflated 1,6-naphthyridines.
Quantitative Data: Optimization Parameters
The following table summarizes the optimized empirical conditions required to achieve >95% regiocontrol across different 1,6-naphthyridine scaffolds.
| Substrate | Target Position | Reagents & Base | Catalyst / Ligand | Solvent & Temp | Yield |
| 5-Bromo-8-(tosyloxy)-1,6-naphthyridine | C5 (Mono-aryl) | 1.0 eq ArB(OH)₂, K₂CO₃ | Pd(PPh₃)₄ (5 mol%) | DMF/H₂O (9:1), 90 °C | 80–92% |
| 5-Aryl-8-(tosyloxy)-1,6-naphthyridine | C8 (Di-aryl) | 1.2 eq Ar'B(OH)₂, K₃PO₄ | Pd(OAc)₂ / SPhos | DMF/n-BuOH, 110 °C | 75–88% |
| 1,6-Naphthyridine-5,7-ditriflate | C5 (Mono-amino) | 1.0 eq Amine (SNAr) | None | THF, 25 °C | >90% |
| 5-Amino-7-triflyl-1,6-naphthyridine | C7 (Di-substituted) | 1.5 eq ArB(OH)₂, K₂CO₃ | Pd(dppf)Cl₂ (5 mol%) | Dioxane/H₂O, 80 °C | 70–85% |
Experimental Protocols
Protocol A: Chemoselective Mono-Arylation of 5-Bromo-8-(tosyloxy)-1,6-naphthyridine
This protocol leverages the kinetic preference of Pd(0) for C-Br over C-OTs.
Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct bromine isotope pattern (M and M+2 peaks of equal intensity). Successful mono-arylation is confirmed by the disappearance of this isotopic signature and the emergence of the product mass retaining the tosylate group. The appearance of a lower-mass peak lacking the tosylate indicates over-reaction (di-arylation), signaling that the temperature is too high or excess boronic acid was used.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a degassed mixture of DMF and H₂O (9:1 v/v). Causality: The 10% water ensures complete dissolution of the boronic acid and the inorganic base, facilitating the transmetalation step without hydrolyzing the tosylate.
-
Base Addition: Add K₂CO₃ (2.0 equiv). Purge the flask with argon for 5 minutes.
-
Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the 5-aryl-8-(tosyloxy)-1,6-naphthyridine derivative.
Protocol B: One-Pot Sequential Functionalization of 1,6-Naphthyridine-5,7-ditriflates
This protocol utilizes electronic disparity to perform a metal-free SNAr at C5, followed directly by a Suzuki coupling at C7.
Self-Validating IPC (In-Process Control): After Step 2, TLC (UV 254 nm) must show complete consumption of the highly non-polar ditriflate and the formation of a more polar, fluorescent intermediate. If the ditriflate persists, the SNAr is incomplete, and adding the Pd catalyst prematurely will result in a complex mixture of C5/C7 coupled products.
Step-by-Step Methodology:
-
SNAr at C5: Dissolve 1,6-naphthyridine-5,7-ditriflate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Amine Addition: Add the amine nucleophile (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at 25 °C for 1–2 hours. Causality: The strict stoichiometric control of the amine prevents unwanted displacement of the C7 triflate.
-
Verification: Confirm complete conversion to the 5-amino-7-triflyl intermediate via TLC or LC-MS.
-
Suzuki Coupling at C7: To the same reaction vessel, add arylboronic acid (1.5 equiv), aqueous K₂CO₃ (2.0 M, 3.0 equiv), and Pd(dppf)Cl₂ (5 mol%). Causality: Pd(dppf)Cl₂ is selected for its large bite angle, which accelerates the reductive elimination step, preventing protodeboronation of the boronic acid.
-
Reaction: Heat the biphasic mixture to 80 °C for 12 hours.
-
Workup & Purification: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic phase and purify via reverse-phase HPLC to yield the 5,7-disubstituted-1,6-naphthyridine.
References
- Yadavalli, S. K., & Khan, F. R. N. (2017). Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. Chinese Chemical Letters.
-
Shimkin, K. W., Compton, J. S., Diccianni, J. B., Waldo, J. P., Jones, W. M., Krawczuk, P. J., & Rosano, R. J. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 89(15), 10912-10918.[Link]
Application Notes and Protocols for N-Alkylation of the 1,6-Naphthyridine Scaffold
Introduction: The Significance of the N-Alkylated 1,6-Naphthyridine Core
The 1,6-naphthyridine ring system, a bicyclic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its rigid structure and the precise orientation of its nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets.[2] Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and kinase inhibitory properties.[2][3][4][5]
Modification of this core structure is a cornerstone of modern drug design, and N-alkylation is one of the most fundamental and impactful transformations employed. The introduction of alkyl groups at the nitrogen centers (N-1 and/or N-6) directly influences the molecule's steric and electronic profile. This, in turn, modulates critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, lipophilicity, and metabolic stability, while also fine-tuning the compound's binding affinity and selectivity for its intended target.[4][6]
This document provides a comprehensive guide to the primary strategies for N-alkylation of the 1,6-naphthyridine scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent and condition selection, and detailed, field-proven protocols for immediate application in a research setting.
Strategic Considerations: Understanding the 1,6-Naphthyridine Nucleus
The regioselectivity of N-alkylation—whether the alkyl group attaches to N-1 or N-6—is a critical consideration governed by the electronic and steric environment of the nitrogen atoms. In an unsubstituted 1,6-naphthyridine, both nitrogens are pyridine-like, but their electronic densities differ due to their relative positions, making one inherently more nucleophilic.
However, in many synthetic precursors, such as 1,6-naphthyridin-2(1H)-ones, the N-1 position is part of a lactam (an amide within a ring).[6][7] This significantly alters its reactivity. The lone pair on the N-1 nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity compared to the pyridine-like N-6. Consequently, direct alkylation often requires deprotonation of the N-1 amide proton with a base to form a much more nucleophilic amidate anion. The N-6 nitrogen, being more akin to pyridine, can be alkylated directly to form a quaternary ammonium salt.
Diagram 1: The 1,6-Naphthyridine Scaffold
Caption: Structure and numbering of the 1,6-naphthyridine core.
Core N-Alkylation Methodologies
Several robust methods exist for the N-alkylation of nitrogen-containing heterocycles. The choice of method depends on the substrate's reactivity, the nature of the alkyl group to be introduced, and considerations of process safety and environmental impact.
Classical SN2 Alkylation with Alkyl Halides
This is the most traditional and widely used method for forming C-N bonds.[8] The reaction proceeds via a nucleophilic attack of the nitrogen atom on an electrophilic sp³-hybridized carbon of an alkylating agent, such as an alkyl halide or sulfonate.
-
Underlying Principle: The reaction relies on the nucleophilicity of the naphthyridine nitrogen and the leaving group ability of the halide or sulfonate. For N-H containing precursors like naphthyridinones, a base is required to generate the conjugate base (anion), which is a significantly stronger nucleophile.
-
Causality in Reagent Selection:
-
Alkylating Agents: The reactivity order is generally R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.[8] Alkyl sulfonates (tosylates, mesylates) are also excellent electrophiles but may be flagged as potential genotoxic impurities in pharmaceutical development, requiring careful control.[8]
-
Bases: The choice of base is critical. For deprotonating the relatively acidic N-H of a naphthyridinone (pKa ≈ 18-20), common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[9][10] Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the "cesium effect," which can enhance reaction rates. NaH is a strong, non-nucleophilic base suitable for generating the anion quantitatively but requires anhydrous conditions and careful handling.
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and reactive.[8]
-
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting mutually insoluble reagents, such as an aqueous or solid inorganic base and an organic-soluble naphthyridine substrate.[11][12] This method often provides milder conditions, improved safety, and can be more economical.[13][14]
-
Underlying Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the base's anion (e.g., hydroxide) or the deprotonated naphthyridine anion from the solid/aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[9]
-
Self-Validating System: The formation of the N-alkylated product is direct evidence of a successful catalytic cycle, confirming that the catalyst effectively shuttled the reactive anion across the phase boundary. The catalyst is regenerated at the end of each cycle.
-
Advantages: This approach avoids the need for strong, hazardous bases like NaH and often circumvents the requirement for expensive, anhydrous polar aprotic solvents.[11][13] Some reactions can even be performed under solvent-free conditions.[14]
Catalytic "Borrowing Hydrogen" Methodology
A modern, greener alternative to classical methods, the "Borrowing Hydrogen" (or "Hydrogen Autotransfer") strategy uses alcohols as the alkylating agents, with water as the only stoichiometric byproduct.[15][16][17]
-
Underlying Principle: This is a cascade process mediated by a transition-metal catalyst (commonly based on Ru, Ir, or Pd).[17][18] The catalyst first oxidizes the alcohol to an aldehyde by temporarily "borrowing" two hydrogen atoms. The aldehyde then undergoes a condensation reaction with the nitrogen of the naphthyridine to form an imine (or enamine) intermediate. Finally, the catalyst returns the "borrowed" hydrogen atoms to reduce the imine, yielding the N-alkylated product and regenerating the active catalyst.[17][18]
-
Authoritative Grounding: This methodology is highly atom-economical and aligns with the principles of green chemistry by avoiding the use of pre-activated and potentially toxic alkylating agents.[8][17]
-
Causality in Setup: These reactions require an inert atmosphere to prevent oxidation of the catalyst and reagents. The choice of catalyst, base, and temperature is crucial for efficient turnover.
Diagram 2: General N-Alkylation Strategies
Caption: Comparison of three primary N-alkylation methodologies.
Experimental Protocols
The following protocols are presented as robust starting points for the N-alkylation of 1,6-naphthyridine derivatives. Researchers should perform initial reactions on a small scale and optimize conditions as necessary for their specific substrate.
Protocol 1: Classical N-Alkylation of a 1,6-Naphthyridin-2(1H)-one
This protocol details a standard procedure for the N-1 alkylation of a naphthyridinone precursor using an alkyl bromide.
Objective: To synthesize 1-benzyl-1,6-naphthyridin-2(1H)-one.
Materials:
-
1,6-Naphthyridin-2(1H)-one (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1,6-naphthyridin-2(1H)-one and cesium carbonate.
-
Add anhydrous DMF via syringe to create a suspension (concentration approx. 0.1 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure product.
Data Presentation: Representative N-1 Alkylations
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Cs₂CO₃ | DMF | 60 | 4 | >90 |
| 2 | Ethyl iodide | K₂CO₃ | MeCN | Reflux | 8 | ~85 |
| 3 | Propyl bromide | NaH | THF | 50 | 6 | >95 |
Table Caption: Typical conditions for classical N-1 alkylation of 1,6-naphthyridin-2(1H)-one.
Diagram 3: Workflow for Classical N-Alkylation
Caption: Step-by-step workflow for a typical SN2 N-alkylation experiment.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the N-alkylation of a substituted indole, which serves as a model for other N-H containing heterocycles like 1,6-naphthyridinones, under solvent-free or minimal solvent PTC conditions.[9][13][14]
Objective: To synthesize N-butylphthalimide as a model reaction.
Materials:
-
Phthalimide (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
Procedure:
-
In a mortar and pestle, grind the phthalimide, K₂CO₃, and TBAB into a fine, homogeneous powder.
-
Transfer the powder to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 1-bromobutane to the powder mixture.
-
Heat the mixture with vigorous stirring to 60-80 °C. The reaction is often exothermic.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 30-90 minutes.
-
After cooling, add dichloromethane (DCM) and water to the reaction mixture.
-
Filter the mixture to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the product, which is often pure enough for subsequent steps.
Diagram 4: The Phase-Transfer Catalysis Cycle
Caption: Catalytic cycle illustrating ion transport in PTC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base.2. Inactive alkylating agent.3. Low reaction temperature/time.4. Water in reaction (for NaH). | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ → NaH).2. Use a more reactive halide (Cl → Br → I) or activate as a tosylate.3. Increase temperature or reaction time.4. Ensure all reagents and solvents are rigorously dried. |
| Formation of Byproducts | 1. O-alkylation instead of N-alkylation in naphthyridinones.2. Decomposition of substrate or product.3. Over-alkylation at N-6 to form quaternary salt. | 1. O-alkylation is kinetically favored in some cases. Use more polar solvents (DMF) and counterions (Cs+) to favor N-alkylation. Harder electrophiles may also favor O-alkylation.2. Lower the reaction temperature.3. Use stoichiometric amounts of the alkylating agent. |
| Poor Regioselectivity | 1. Similar nucleophilicity of N-1 and N-6.2. Steric hindrance is not sufficient to differentiate the two sites. | 1. Exploit electronic differences: use protecting groups to temporarily block one site.2. Change the base/solvent system. Chelation control with a directing group near one nitrogen can be explored.[10] |
| Difficult Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Consider reverse-phase chromatography or crystallization.2. Optimize the reaction to minimize byproducts. A different workup (e.g., acid/base extraction) may help. |
References
-
Title: Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow Source: RSC Publishing URL: [Link]
-
Title: N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds Source: Request PDF on ResearchGate (Note: Provides metadata and context for various related articles) URL: [Link]
-
Title: Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs Source: ScienceDirect URL: [Link]
-
Title: Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions Source: Bentham Science URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Synthesis of Novel Benzo[b][11][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: N alkylation at sp3 Carbon Reagent Guide Source: American Chemical Society (ACS) Green Chemistry Institute URL: [Link]
-
Title: Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) Source: Springer Nature Link URL: [Link]
-
Title: Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides Source: ResearchGate URL: [Link]
-
Title: Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides Source: Scilit URL: [Link]
-
Title: An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL: [Link]
-
Title: N-Alkylation of imides using phase transfer catalysts under solvent-free conditions Source: ResearchGate (from Journal of Heterocyclic Chemistry) URL: [Link]
-
Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: MDPI URL: [Link]
-
Title: Discovery and SAR study of 1H-imidazo[4,5-h][11][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: PubMed URL: [Link]
-
Title: Catalytic Alkylation of Methyl-N-Heteroaromatics with Alcohols Source: Scilit URL: [Link]
-
Title: Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review Source: ResearchGate (from ChemistrySelect) URL: [Link]
-
Title: 1,6-Naphthyridine Source: American Chemical Society (ACS) URL: [Link]
-
Title: Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols Source: MDPI URL: [Link]
-
Title: Synthesis of Novel Benzo[b][11][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors Source: MDPI URL: [Link]
-
Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications Source: ResearchGate (from Molecules) URL: [Link]
-
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL: [Link]
Sources
- 1. acs.org [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 11. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link [link.springer.com]
- 16. scilit.com [scilit.com]
- 17. Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols | MDPI [mdpi.com]
- 18. chemrxiv.org [chemrxiv.org]
Application Note: High-Efficiency Synthesis of Styryl-1,6-Naphthyridines
Focus Application: HIV-1 Integrase Inhibitors & Oncology Drug Discovery
Executive Summary & Biological Context
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its derivatives, particularly styryl-1,6-naphthyridines , have emerged as potent inhibitors of HIV-1 integrase (specifically targeting the strand transfer process and the LEDGF/p75 allosteric site) and exhibit significant cytotoxicity against various cancer cell lines.
This guide provides a robust, self-validating workflow for synthesizing styryl-1,6-naphthyridines via condensation. We contrast the Classical Thermal Method (high scalability) with a Microwave-Assisted Protocol (high throughput), providing the necessary mechanistic insights to optimize yields based on the electronic nature of the aldehyde substrate.
Chemical Basis & Reaction Mechanism
The synthesis relies on the Knoevenagel-type condensation between a methyl-substituted 1,6-naphthyridine and an aromatic aldehyde.
Mechanistic Insight
The reaction is driven by the acidity of the methyl protons at the
Key Reaction Pathway:
-
Activation/Deprotonation: The base abstracts a proton from the methyl group, generating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: Spontaneous elimination of water (often facilitated by acetic anhydride or heat) yields the thermodynamically stable trans-alkene (styryl) product.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway for the condensation of methyl-1,6-naphthyridines with aromatic aldehydes.
Experimental Protocols
Protocol A: Classical Thermal Condensation (Acetic Anhydride Mediated)
Best for: Gram-scale synthesis and substrates sensitive to strong bases.
Reagents:
-
Precursor: 8-hydroxy-2-methyl-1,6-naphthyridine (or analogous methyl derivative).
-
Electrophile: Substituted Benzaldehyde (1.2 equivalents).
-
Solvent/Reagent: Acetic Anhydride (
).
Step-by-Step Methodology:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the methyl-1,6-naphthyridine (1.0 mmol) in Acetic Anhydride (5–10 mL).
-
Addition: Add the substituted benzaldehyde (1.2 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–8 hours .-
Checkpoint: Monitor reaction progress via TLC (System:
95:5). The product usually fluoresces under UV (365 nm).
-
-
Workup: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
-
Precipitation: The styryl product often precipitates as a solid. Neutralize with saturated
if necessary to facilitate precipitation. -
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol or DMF/Ethanol mixtures.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, high throughput, and difficult substrates.
Reagents:
-
Solvent: Ethanol or Acetic Acid.
-
Catalyst: Piperidine (3–5 drops) or catalytic Acetic Acid.
Step-by-Step Methodology:
-
Preparation: In a microwave-compatible process vial (10–20 mL), mix methyl-1,6-naphthyridine (1.0 mmol) and aromatic aldehyde (1.1 mmol).
-
Solvent: Add Ethanol (2 mL) and Piperidine (catalytic).
-
Irradiation: Seal the vial. Irradiate at 140–160°C (Dynamic Power mode, max 300W) for 10–20 minutes .
-
Note: Polar transition states absorb microwave energy efficiently, accelerating the dehydration step.
-
-
Isolation: Cool the vial using compressed air (built-in feature of most MW reactors).
-
Filtration: The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.
Optimization & Troubleshooting Data
The electronic nature of the aldehyde significantly impacts reaction kinetics. Electron-withdrawing groups (EWGs) on the aldehyde activate the carbonyl, while electron-donating groups (EDGs) may require harsher conditions.
Table 1: Optimization of Reaction Conditions (Representative Data)
| Entry | Aldehyde Substituent (R) | Method | Solvent/Catalyst | Time | Yield (%) | Notes |
| 1 | H (Unsubstituted) | Thermal | 6 h | 78% | Standard baseline. | |
| 2 | 4- | Thermal | 3 h | 92% | Fast reaction due to activated carbonyl. | |
| 3 | 4- | Thermal | 12 h | 55% | Sluggish; requires longer reflux. | |
| 4 | 4- | Microwave | AcOH/Piperidine | 15 min | 85% | MW overcomes electronic deactivation. |
| 5 | 2,4-Cl (Steric hindrance) | Microwave | EtOH/Piperidine | 20 min | 81% | MW effective for sterically hindered substrates. |
Characterization & Validation Standards
To ensure scientific integrity, the synthesized compounds must be validated using the following criteria:
-
H NMR Geometry Check:
-
The vinylic protons of the styryl linker (
) typically appear as two doublets between 7.0 and 8.5 ppm. -
Validation Rule: The coupling constant (
) must be 15–16.5 Hz , confirming the trans ( ) geometry. Cis isomers ( Hz) are rare under these thermodynamic conditions.
-
-
Mass Spectrometry: High-resolution MS (ESI-TOF) should confirm the molecular ion
. -
Purity: HPLC purity
is required for biological screening.
Drug Discovery Workflow: From Synthesis to Screening
The following diagram illustrates the integration of this synthetic protocol into a broader HIV-1 Integrase inhibitor discovery pipeline.
Figure 2: SAR Workflow for Styryl-1,6-Naphthyridine development.
References
-
Gu, S. X., et al. (2003). Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry.
-
Johns, B. A., et al. (2008). Synthesis of 5-(1-H or 1-alkyl-5-oxopyrrolidin-3-yl)-8-hydroxy-[1,6]-naphthyridine-7-carboxamide inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters.
-
Insuasty, B., et al. (2013). Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity.[1] European Journal of Medicinal Chemistry.
-
Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions.[2] Tetrahedron Letters.
Sources
Application Note: Strategic Functionalization of C5 and C7 Positions in 1,6-Naphthyridine
Executive Summary & Strategic Importance
The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Its distinct electronic profile—characterized by two nitrogen atoms at the 1- and 6-positions—imparts unique solubility and hydrogen-bonding capabilities, making it a core structural motif in inhibitors of HIV integrase , phosphodiesterase 10A (PDE10A) , and various tyrosine kinases (FGFR, c-Met, SYK) [1].
Functionalizing the C5 and C7 positions is critical for exploring chemical space. These positions, both
-
C5 Position: Located in the "peri" region relative to the bridgehead, it is highly susceptible to nucleophilic attack when activated (e.g., SNAr) and radical alkylation (Minisci).
-
C7 Position: Structurally analogous to the 2-position of pyridine, it offers a vector for extending the scaffold into solvent-exposed regions of a binding pocket.
This guide details two high-fidelity protocols for targeting these positions: a Sequential Electrophilic Activation Strategy (via ditriflates) for modular library generation, and a Direct C-H Functionalization Strategy for late-stage diversification.
Electronic Structure & Reactivity Map
Understanding the electronic bias of the 1,6-naphthyridine ring is the prerequisite for successful functionalization.
-
N1 vs. N6: The N6 nitrogen is less sterically hindered and renders the adjacent carbons (C5 and C7) electron-deficient.
-
Regioselectivity Switch:
-
In Nucleophilic Aromatic Substitution (SNAr) of 5,7-dihalo or 5,7-ditriflate systems, the C5 position reacts preferentially . This is governed by the lower steric hindrance compared to C7 (which is often flanked by C8 substituents) and favorable transition state energetics [1].
-
In Radical (Minisci) Reactions , both positions are activated, but C5 often predominates due to the stability of the radical intermediate, though mixtures can occur without careful condition control.
-
Visualization: Reactivity Logic Flow
Figure 1: Logical flow of reactivity for 1,6-naphthyridine. The N6 nitrogen activates both C5 and C7, but steric and kinetic factors favor C5 for initial nucleophilic attack, allowing sequential functionalization.
Protocol A: Sequential Functionalization via 5,7-Ditriflates
Best For: Creating diverse libraries with distinct substituents at C5 and C7. Mechanism: Regioselective SNAr followed by Pd-catalyzed cross-coupling. Source Validation: Based on recent methodologies reported in J. Org. Chem. (2024) [1].[1]
Materials
-
Precursor: 1,6-Naphthyridine-5,7-dione (synthesized via nitrile hydration/cyclization of 2-cyanonicotinic esters).
-
Activation Reagent: Trifluoromethanesulfonic anhydride (Tf
O). -
Base: Diisopropylethylamine (DIPEA).
-
Nucleophile 1 (C5): Primary or secondary amines, phenols.
-
Nucleophile 2 (C7): Boronic acids (Suzuki), Zinc reagents (Negishi), or Cyanide sources.
-
Catalyst (Step 2): XPhos Pd G4 or Pd(dppf)Cl
.
Step-by-Step Methodology
Step 1: Synthesis of the 5,7-Ditriflate Scaffold[1]
-
Suspend the 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous DCM (0.1 M) under N
. -
Cool the mixture to 0 °C.
-
Add DIPEA (4.0 equiv) dropwise. The suspension may clear.
-
Add Tf
O (2.2 equiv) dropwise over 10 minutes. Caution: Exothermic. -
Stir at 0 °C for 1.5 hours. Monitor by TLC or LCMS (Target mass = M + 298 for two triflates).
-
Workup: Quench with saturated NaHCO
. Extract with DCM. Dry over Na SO and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The ditriflate is typically a bench-stable solid.
Step 2: C5-Selective Nucleophilic Substitution (SNAr)
Rationale: The C5-triflate is more reactive towards nucleophiles than the C7-triflate due to steric occlusion at C7 by the C8 substituent and electronic differentiation.
-
Dissolve 1,6-naphthyridine-5,7-ditriflate (1.0 equiv) in THF or DCM (0.1 M).
-
Add the amine nucleophile (1.0–1.1 equiv).
-
Add DIPEA (1.2 equiv) if using an amine salt.
-
Stir at Room Temperature (RT) for 1 hour.
-
Validation: LCMS should show complete conversion to the mono-triflate (C5-substituted, C7-OTf remaining).
-
Note: No C7 substitution is typically observed under these mild conditions.
-
-
Isolation: The product can often be used directly in the next step (One-Pot) or isolated via a short silica plug.
Step 3: C7-Targeted Cross-Coupling
-
To the reaction mixture from Step 2 (containing the C5-amino-C7-triflate), add the coupling partner (e.g., Aryl Boronic Acid, 1.5 equiv).
-
Add Base (e.g., K
PO , 3.0 equiv, 2M aqueous solution). -
Add Catalyst (e.g., XPhos Pd G4, 2–5 mol%).
-
Solvent: Ensure a suitable ratio (e.g., THF:Water 4:1).
-
Heat to 60–80 °C for 2–4 hours.
-
Workup: Standard aqueous extraction and purification.
Data Summary: Typical Yields
| Entry | C5 Substituent | C7 Substituent | Yield (2 Steps) | Selectivity |
|---|---|---|---|---|
| 1 | Morpholine | Phenyl | 85% | >20:1 C5:C7 |
| 2 | Benzylamine | 4-F-Phenyl | 78% | >20:1 C5:C7 |
| 3 | Isopropylamine | Methyl (via MeZnBr) | 72% | >20:1 C5:C7 |
Protocol B: Late-Stage C-H Functionalization (Minisci)
Best For: Direct alkylation of complex 1,6-naphthyridines without pre-functionalization. Mechanism: Radical addition to electron-deficient heterocycles.[2] Source Validation: Adapted from modern photoredox and silver-catalyzed Minisci protocols [2, 3].
Materials
-
Substrate: Substituted 1,6-naphthyridine.
-
Radical Precursor: Carboxylic acid (e.g., Pivalic acid) or Alkyl sulfinate.
-
Oxidant: (NH
) S O . -
Catalyst: AgNO
(classic) or Ir(ppy) (photoredox). -
Acid: TFA (to protonate the heterocycle, enhancing electrophilicity).
Step-by-Step Methodology (Silver-Catalyzed Thermal)
-
Dissolve the 1,6-naphthyridine substrate (1.0 equiv) in a biphasic mixture of DCM/Water (1:1) or pure TFA/Water if solubility is an issue.
-
Add the Carboxylic Acid (Alkyl source, 2.0–3.0 equiv).
-
Add AgNO
(0.2 equiv). -
Add TFA (1.0 equiv) if not using acidic solvent. Crucial: Protonation of N6 activates C5/C7.
-
Heat to 40–60 °C.
-
Add (NH
) S O (3.0 equiv) dropwise as an aqueous solution over 30 minutes.-
Why: Slow addition prevents radical dimerization.
-
-
Monitor: Check LCMS for mono-alkylated product.
-
Note: Regioisomers (C5 vs C7) may form.[3] C5 is generally favored electronically, but C7 may be favored if C5 is sterically blocked. Separation by HPLC may be required.
-
Visualization: Experimental Workflow
Figure 2: The sequential "One-Pot" workflow for accessing 5,7-disubstituted 1,6-naphthyridines via the ditriflate intermediate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Ditriflation) | Hydrolysis of Tf | Ensure strictly anhydrous conditions. Increase Tf |
| Loss of Regioselectivity (Step 2) | Temperature too high or reaction time too long. | Perform SNAr strictly at 0 °C to RT. Do not heat. Monitor kinetics by LCMS. |
| C7 Hydrolysis (Step 3) | Basic conditions too harsh during coupling. | Use weaker bases (K |
| Minisci: Complex Mixtures | Over-alkylation or poor regiocontrol. | Limit radical source equivalents. Control pH (keep acidic). Use photoredox conditions for milder radical generation. |
References
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 2024.
-
Minisci reaction. Wikipedia, Accessed 2025.
-
Recent Advances in Minisci-Type Reactions. SciSpace, 2024.
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI, 2021.
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl-Naphthyridines
Introduction: The Significance of Methyl-Naphthyridines and the Advent of Microwave Synthesis
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Their structural resemblance to quinolines and purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a methyl group to the naphthyridine core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon well-documented in drug development, often referred to as the "magic methyl" effect.[3] This strategic addition can enhance binding affinity, improve metabolic stability, and alter solubility, making the synthesis of specific methyl-naphthyridine isomers a critical task for medicinal chemists.
Traditionally, the synthesis of naphthyridine derivatives has relied on classical thermal heating methods, which often necessitate long reaction times, high temperatures, and the use of hazardous solvents.[4] These conventional approaches can lead to lower yields and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating.[5][6][7] By utilizing microwave irradiation, MAOS provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours or days to mere minutes), increased product yields, and enhanced purity.[7][8][9] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of methyl-naphthyridines. We will delve into the fundamental principles of microwave chemistry, explore various synthetic strategies, and provide detailed, step-by-step protocols for the preparation of key methyl-naphthyridine isomers.
The Engine of Acceleration: Understanding Microwave-Assisted Chemistry
Conventional heating methods transfer energy indirectly through conduction and convection, resulting in a temperature gradient within the reaction vessel.[11][12] In contrast, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the material.[10][12] This efficient energy transfer is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwaves. This rapid reorientation and the resulting molecular friction generate heat.[7][13]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[7][11]
This unique heating mechanism can lead to "superheating" of solvents at atmospheric pressure, allowing reactions to be conducted at temperatures significantly higher than their conventional boiling points. This, in turn, dramatically accelerates reaction rates, often by orders of magnitude.[13] The choice of solvent is crucial in MAOS, as its dielectric properties determine its ability to absorb microwave energy. Polar solvents like dimethylformamide (DMF), ethanol, and acetic acid are excellent microwave absorbers, while non-polar solvents such as toluene and hexane are largely transparent to microwaves.[12]
Synthetic Pathways to Methyl-Naphthyridines Accelerated by Microwave Irradiation
Several classical named reactions for the synthesis of quinoline and isoquinoline ring systems have been successfully adapted for the construction of the naphthyridine framework under microwave irradiation. The choice of the specific isomer (e.g., 1,5-, 1,6-, 1,8-, or 2,6-naphthyridine) dictates the selection of the appropriate starting materials and synthetic strategy.
The Friedländer Annulation for 1,8-Naphthyridines
The Friedländer annulation is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. This method has been effectively employed for the synthesis of 1,8-naphthyridines under solvent-free microwave conditions, often with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[4][14]
Reaction Workflow: Microwave-Assisted Friedländer Synthesis of Methyl-1,8-Naphthyridines
Caption: Workflow for the microwave-assisted Friedländer synthesis of methyl-1,8-naphthyridines.
The Gould-Jacobs Reaction for 1,5- and 1,8-Naphthyridines
The Gould-Jacobs reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermal or microwave-assisted cyclization to form a 4-hydroxy-naphthyridine, which can be further functionalized.[15][16][17] This versatile reaction allows for the synthesis of various substituted naphthyridines.[18][19]
Reaction Mechanism: Gould-Jacobs Synthesis of a 4-Hydroxy-Methyl-Naphthyridine
Caption: Generalized mechanism of the Gould-Jacobs reaction for naphthyridine synthesis.
The Bischler-Napieralski Reaction for Dihydronaphthyridines
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[20][21][22] This reaction can be adapted for the synthesis of dihydronaphthyridines and has been shown to be significantly accelerated by microwave irradiation, particularly for less reactive substrates.[21][23]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Methyl-2,6-Naphthyridines
This protocol is adapted from a reported environmentally benign synthesis of 4-methyl-2,6-naphthyridines.[1]
Materials:
-
2-(4-cyano-3-pyridyl)propionitrile
-
Hydrazine hydrate (85%)
-
Dioxane
-
Domestic or commercial microwave oven
Procedure:
-
Synthesis of 1,3-Diamino-4-methyl-2,6-naphthyridine:
-
In a microwave-safe vessel, dissolve 2-(4-cyano-3-pyridyl)propionitrile in a minimal amount of a suitable solvent if necessary (the original procedure is solvent-free).
-
Irradiate the mixture in a microwave oven at a power setting that maintains a controlled reaction. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
-
Synthesis of 1,3-Dihydrazino-4-methyl-2,6-naphthyridine:
-
Dissolve the crude 1,3-dibromo-4-methyl-2,6-naphthyridine (an intermediate from the published procedure) (7.80 mmoles) in 20 ml of dioxane in a microwave-safe vessel.
-
Carefully add 30 ml of 85% hydrazine hydrate dropwise.
-
Heat the mixture at 125°C for 15 minutes in the microwave reactor.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting yellow precipitate and wash with a small amount of water to yield 1,3-dihydrazino-4-methyl-2,6-naphthyridine.
-
Protocol 2: Microwave-Assisted Friedländer Synthesis of a Methyl-1,8-Naphthyridine
This generalized protocol is based on the DABCO-catalyzed, solvent-free Friedländer condensation.[4][14]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone (or other active methylene compound)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesis system (e.g., Biotage® Initiator+ or similar)
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.01 mole) and acetone (0.01 mole).
-
Add DABCO (20 mol %).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 600W for the specified time (typically 2-5 minutes, monitor by TLC).
-
After the reaction is complete, cool the vial and pour the contents into ice-cold water.
-
Acidify with dilute HCl.
-
Filter the separated solid, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to afford the purified methyl-1,8-naphthyridine.
Data Summary
| Reaction Type | Naphthyridine Isomer | Typical Starting Materials | Catalyst | Conditions (Microwave) | Typical Yields | Reference |
| Friedländer Annulation | 1,8-Naphthyridine | 2-Aminonicotinaldehyde, Acetone | DABCO | Solvent-free, 600W, 2-5 min | 74-86% | [4] |
| Gould-Jacobs Reaction | 1,5-Naphthyridine | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | None | High Temperature (e.g., 250-300 °C), 5-15 min | Variable | [15][19] |
| Cyclization | 2,6-Naphthyridine | 2-(4-cyano-3-pyridyl)propionitrile intermediate | None | 125°C, 15 min | ~81% | [1] |
| Cyclization | 1,8-Naphthyridine | 2-Hydrazino-1,8-naphthyridine intermediate | KOH | DMF, 450W, 5 min | Good | [24] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of methyl-naphthyridines, offering substantial improvements in efficiency, speed, and sustainability compared to conventional methods.[8][25] The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore and optimize the synthesis of these medicinally important scaffolds. The ability to rapidly generate libraries of substituted naphthyridines will undoubtedly accelerate the drug discovery process, facilitating the identification of new therapeutic agents.[26][27] As microwave technology continues to evolve, its role in modern synthetic chemistry is set to expand, further empowering scientists in their quest for novel and effective pharmaceuticals.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). PMC.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
- Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. (2023).
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- A Review on: A significance of microwave assist technique in green chemistry. PDF.
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Environmentally Benign Green Synthesis and Characterization of 4-Methyl-2, 6-Naphthyridines under Microwave Irradiation. (2014). Research and Reviews.
- Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI.
- Bischler–Napieralski reaction. Grokipedia.
- Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. (2010).
- Efficient synthesis of 1,3,4-oxadiazolyl-1,8-naphthyridines under microwave irradiation.
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.
- A Rapid and Convenient Synthesis of Naphthyridinoyl Pyrazolidinones under Microwave Irradiation Condition. Bentham Science Publishers.
- An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica.
- Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Nap. TSI Journals.
- Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2025). ResearchGate.
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate.
- Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. (2015). PubMed.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021).
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC.
- Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. (2004). PubMed.
- Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). ResearchGate.
- Gould–Jacobs reaction. Wikipedia.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Synthesis and antibacterial activity of naphthyridone derivatives containing mono/difluoro-methyloxime pyrrolidine scaffolds. (2012). PubMed.
- Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents. (2025). ResearchGate.
- Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
- Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate.
- Bischler–Napieralski reaction. Wikipedia.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
Sources
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. sphinxsai.com [sphinxsai.com]
- 25. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naphthyridine Synthesis Support Center: Troubleshooting N-Oxidation Side Reactions
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering unwanted N-oxidation side products during the functionalization of naphthyridine scaffolds (e.g., 1,5-, 1,6-, or 1,8-naphthyridines).
Due to the presence of two highly nucleophilic sp² nitrogen atoms, naphthyridine rings are highly susceptible to over-oxidation, which can lead to complex reaction mixtures, degradation, and loss of valuable late-stage intermediates[1]. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating experimental protocols to bypass these issues.
Diagnostic Workflow for Oxidation Strategy
Use the following decision tree to select the appropriate oxidation conditions that preserve the integrity of the naphthyridine core.
Figure 1: Decision matrix for preventing naphthyridine N-oxidation during functional group transformations.
Frequently Asked Questions (FAQs)
Q1: Why does my 1,5-naphthyridine substrate undergo spontaneous N-oxidation when I try to oxidize a pendant sulfide or alcohol? A1: Naphthyridines possess high electron density on their heteroaromatic nitrogens. When exposed to electrophilic oxidants like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), the nitrogen lone pair kinetically outcompetes many other functional groups, attacking the peroxide oxygen to form a stable N-oxide[2][3]. To prevent this, you must either electronically deactivate the nitrogen (via protonation) or use a chemoselective oxidant that operates via a radical or metal-mediated transfer mechanism rather than direct electrophilic transfer.
Q2: I must use mCPBA to oxidize a thioether to a sulfone on my naphthyridine scaffold. How can I prevent the formation of the naphthyridine N-oxide side product? A2: The most reliable method is in situ protonation . By adding a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to the reaction mixture prior to the addition of mCPBA, you convert the naphthyridine into its corresponding naphthyridinium salt. Protonation ties up the nitrogen lone pairs and drastically reduces the electron density of the heteroaromatic ring, rendering it inert to electrophilic attack by the peracid. Once the thioether oxidation is complete, a basic workup (e.g., saturated NaHCO₃) neutralizes the salt, regenerating the intact naphthyridine core.
Q3: What is the best chemoselective method for oxidizing a primary alcohol to an aldehyde in the presence of a naphthyridine ring? A3: Avoid traditional peracids or strong transition-metal oxidants that coordinate strongly to basic nitrogens. Instead, utilize a Copper(I)/TEMPO catalytic system under aerobic conditions. The (bpy)CuI/TEMPO system is highly chemoselective for primary alcohols and operates via a radical mechanism that ignores the heteroaromatic nitrogen[4]. Alternatively, for complex polyols, nitrogen-ligated (bis)cationic λ³-iodanes (such as Py-HVI) have shown unprecedented chemoselectivity for alcohol oxidation without over-oxidizing embedded pyridine or naphthyridine rings[5].
Quantitative Data: Oxidation Condition Comparison
The table below summarizes the expected outcomes when applying various oxidation conditions to a naphthyridine-containing substrate.
| Oxidant System | Target Transformation | Naphthyridine N-Oxidation Yield | Chemoselectivity Rating |
| mCPBA (1.1 eq), CH₂Cl₂ | Sulfide to Sulfoxide | High (40-60%) | Poor |
| H₂O₂ / AcOH, 100°C | General Oxidation | High (>80%) | Poor |
| mCPBA (1.1 eq) + TFA (2.0 eq) | Sulfide to Sulfoxide | < 2% | Excellent |
| (bpy)CuI / TEMPO / O₂ | 1° Alcohol to Aldehyde | Not Detected (0%) | Excellent |
| Py-HVI / CH₂Cl₂ | 2° Alcohol to Ketone | < 1% | Excellent |
Step-by-Step Experimental Protocols
Protocol A: Acid-Mediated Protection for mCPBA Oxidation
Use this protocol when strong electrophilic oxidants are unavoidable (e.g., sulfide to sulfone oxidation).
Causality & Validation: The addition of TFA visibly changes the solubility and often the color of the solution as the naphthyridinium salt forms. The lack of polar N-oxide spots on TLC (typically running much lower than the parent compound due to high dipole moment) during the reaction validates the protective mechanism.
-
Salt Formation: Dissolve the naphthyridine-containing substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C under an inert atmosphere.
-
Protonation: Dropwise add Trifluoroacetic Acid (TFA, 2.5 mmol, 2.5 eq). Stir for 15 minutes at 0 °C to ensure complete protonation.
-
Oxidation: Slowly add mCPBA (1.1 to 2.2 eq, depending on the target functional group) in portions. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench: Once the target functional group is fully oxidized (monitor by LC-MS), quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ (5 mL) to destroy excess peroxide.
-
Neutralization & Workup: Add saturated aqueous NaHCO₃ (15 mL) slowly until the aqueous layer reaches pH 8-9. Extract with CH₂Cl₂ (3 × 15 mL). The organic layers will contain the intact, non-N-oxidized naphthyridine product. Dry over Na₂SO₄ and concentrate.
Protocol B: Chemoselective Aerobic Oxidation of Alcohols using Cu(I)/TEMPO
Use this protocol for the mild oxidation of primary alcohols to aldehydes without affecting the naphthyridine core[4].
Causality & Validation: This system relies on a radical-mediated hydrogen atom transfer (HAT) rather than lone-pair electrophilic attack. The reaction is self-validating: the solution will maintain a distinct red/brown color indicative of the active Cu/TEMPO catalytic cycle. If the catalyst dies or coordinates irreversibly to the naphthyridine, the color will fade, indicating a stalled reaction.
-
Catalyst Preparation: In a round-bottom flask open to the air (or fitted with an O₂ balloon), combine CuI (0.05 mmol, 5 mol%), 2,2'-bipyridine (bpy, 0.05 mmol, 5 mol%), TEMPO (0.05 mmol, 5 mol%), and N-methylimidazole (NMI, 0.10 mmol, 10 mol%) in acetonitrile (5 mL). Stir until a homogeneous dark red/brown solution forms.
-
Substrate Addition: Add the naphthyridine-containing primary alcohol (1.0 mmol) dissolved in acetonitrile (2 mL) to the catalyst mixture.
-
Reaction Monitoring: Stir vigorously at room temperature. The high surface area ensures adequate O₂ dissolution. Monitor via TLC or GC-MS. The reaction typically completes within 2–6 hours.
-
Workup: Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate, to remove the copper catalyst. Concentrate the filtrate under reduced pressure to yield the aldehyde with an intact naphthyridine ring.
References
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines National Center for Biotechnology Information (PMC)[Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents National Center for Biotechnology Information (PMC)[Link]
-
Chemoselective Oxidation of Equatorial Alcohols with N-Ligated λ³-Iodanes National Center for Biotechnology Information (PMC)[Link]
-
Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Journal of the American Chemical Society (ACS)[Link]
Sources
- 1. 4-Chloro-1,6-naphthyridine 6-oxide | Benchchem [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Oxidation of Equatorial Alcohols with N-Ligated λ3-Iodanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naphthyridine Carboxylic Acids
Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Solubility Optimization, Formulation, and Troubleshooting Ticket ID: NPH-SOL-001[1]
Executive Summary: The Naphthyridine Challenge
Welcome to the technical support hub for Naphthyridine Carboxylic Acids (e.g., Nalidixic acid, Enoxacin, Gemifloxacin analogs).
The Core Problem: Researchers frequently encounter "unexpected" precipitation or poor dissolution with these scaffolds.
The Root Cause: These molecules possess a rigid, planar bicyclic structure that facilitates strong
This guide provides field-proven protocols to overcome these thermodynamic barriers.
Module 1: Dissolution & Formulation Strategies
Ticket #101: "My compound precipitates in PBS or Cell Media."
Diagnosis: You are likely attempting to dissolve a zwitterionic or weak acid scaffold at a pH near its isoelectric point (pI) or pKa, or you are experiencing "solvent shock" upon dilution.
The Science of the Crash
Naphthyridine carboxylic acids often exhibit a U-shaped solubility profile.
-
pH < pKa1 (~6.0): Protonation of the ring nitrogen (cationic form) increases solubility.
-
pH > pKa2 (~8.5): Deprotonation of the carboxyl group (anionic form) increases solubility.[1]
-
pH 6.0–8.0 (The Danger Zone): This is the physiological range. Here, the molecule often exists as a zwitterion (net neutral charge) or uncharged free acid, leading to minimum solubility and rapid crystallization [3][4].
Visualizing the Solubility Equilibrium
Figure 1: The pH-dependent ionization states of naphthyridine derivatives. Solubility is lowest in the neutral/zwitterionic state.
Protocol A: The "In-Situ Salt" Method (Recommended)
Instead of struggling with neutral powder in water, convert the compound to its sodium salt in situ. This is superior to using DMSO for animal studies as it avoids organic solvent toxicity.
Applicability: Nalidixic Acid, Enoxacin, and 1,8-naphthyridine-3-COOH derivatives.[1][3]
-
Calculate Molar Equivalents: Determine the moles of your compound.
-
Prepare Solvent: Use 0.05 M to 0.1 M NaOH (Sodium Hydroxide).[1]
-
Dissolution: Add the powder to the NaOH solution. Vortex.
-
Why? This deprotonates the carboxylic acid (forming the carboxylate anion), breaking the intermolecular H-bond lattice [1][5].
-
Target Concentration: Nalidixic acid, for example, is soluble up to 50 mg/mL in 0.5 M NaOH, compared to <0.1 mg/mL in water [2].[4]
-
-
Back-Titration (Careful): Once dissolved, slowly lower the pH to ~8.0 using dilute HCl or buffer, while stirring rapidly to prevent localized precipitation.[1] Do not go below pH 7.0.
Protocol B: The Co-Solvent Switch (DMSO vs. DMF)
Critical Insight: Many researchers default to DMSO. However, for certain naphthyridine analogs (like Enoxacin), DMF (Dimethylformamide) can be significantly more effective.[1]
| Solvent | Solubility (Enoxacin/Nalidixic Type) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble without pH adjustment.[1] |
| DMSO | 0.1 – 6 mg/mL | Variable. Often poor for rigid fused rings [6]. |
| DMF | ~15 mg/mL | Superior choice for stock solutions of resistant analogs [6]. |
| 0.1 M NaOH | > 50 mg/mL | Best for aqueous stock preparation. |
| DCM/Chloroform | Moderate to High | Good for extraction/synthesis, not biological assays [1]. |
Troubleshooting Tip: If your compound crashes out of DMSO upon dilution into media, switch to a DMF stock , or use the NaOH method described above.
Module 2: Analytical Chemistry (HPLC/LC-MS)
Ticket #204: "Peak tailing and carryover in HPLC."
Diagnosis: Naphthyridine carboxylic acids are notorious for interacting with residual silanols on C18 columns (causing tailing) and precipitating inside the column if the mobile phase pH is incorrect.
Optimization Guide
-
Mobile Phase pH is Critical:
-
Do NOT run at neutral pH (pH 7).[1] The zwitterion will precipitate or streak.
-
Acidic Mode (Recommended): Use 0.1% Formic Acid or 0.1% TFA (pH ~2-3).[1] This forces the molecule into the cationic state (protonated piperazine/ring N), which is soluble and runs sharp [7].
-
Alkaline Mode (Alternative): Use 10mM Ammonium Bicarbonate (pH 10).[1] This forces the anionic state. Ensure your column is pH-stable (e.g., Waters XBridge or Agilent PLRP).[1]
-
-
Column Selection:
-
Avoid standard C18 columns if tailing persists.
-
Use: End-capped C18 columns or Polar-Embedded phases (e.g., C18-PFP) to reduce silanol interactions.[1]
-
Module 3: Troubleshooting Decision Tree
Follow this logic flow to resolve solubility issues during experiment design.
Figure 2: Decision matrix for selecting the correct solubilization strategy based on application.[1]
Frequently Asked Questions (FAQ)
Q: Can I autoclave aqueous solutions of Nalidixic acid? A: Generally, no . While the molecule is thermally stable, the solubility is precarious. Autoclaving can induce precipitation or subtle degradation. Filter sterilize (0.22 µm PES membrane) your stock solutions prepared in NaOH or organic solvents [2].
Q: Why does my enoxacin solution turn yellow in light? A: Naphthyridines are photosensitive. The conjugated system absorbs UV/Vis light, leading to photodegradation (decarboxylation or ring opening). Store all stock solutions in amber vials or wrapped in aluminum foil at 4°C [2].
Q: I need to inject this into mice. What vehicle do you recommend? A: Avoid pure DMSO (toxicity).[1]
-
Preferred: Dissolve in 0.05 M NaOH
Dilute with Saline Adjust pH to 8.0. -
Alternative: 5% DMSO / 5% Tween-80 / 90% Saline.[1] (Note: Ensure the compound does not precipitate upon adding saline; the surfactant Tween-80 helps prevent this) [6].[1]
References
-
Japanese Pharmacopoeia (JP). Nalidixic Acid Monograph. Official Monographs for Part I. Available at: [Link][1]
-
Sortino, S., et al. (1998). "pH effects on the spectroscopic and photochemical behavior of enoxacin: a steady-state and time-resolved study."[1][5] Photochemistry and Photobiology, 67(2), 167-173.[1][5] Available at: [Link]
-
Isadiartuti, D., et al. "The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate."[6] Pharmacy Education. Available at: [Link][1]
-
Chowhan, Z.T. (1978). "pH-solubility profiles of organic carboxylic acids and their salts."[1][7] Journal of Pharmaceutical Sciences, 67(9), 1257-1260.[1] Available at: [Link]
Sources
- 1. PubChemLite - 1,8-naphthyridine-3-carboxylic acid, 7-[(1alpha,5alpha,6alpha)-6-amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- (C20H15F3N4O3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pH effects on the spectroscopic and photochemical behavior of enoxacin: a steady-state and time-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Naphthyridine Cyclization
Welcome to the Naphthyridine Synthesis Support Portal. Naphthyridines are privileged heterocyclic scaffolds in medicinal chemistry, but their synthesis is notoriously sensitive to thermal conditions. Whether you are encountering tar formation, poor regioselectivity, or thermal runaway, this guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your cyclization workflows.
Mechanistic Decision Matrix
Before troubleshooting, it is critical to align your synthetic strategy with the correct thermal regime. The diagram below illustrates the causality between the chosen cyclization method, the required temperature, and the underlying mechanistic barrier.
Fig 1: Decision matrix and mechanistic causality for naphthyridine cyclization temperature regimes.
Troubleshooting & FAQs
Issue 1: Gould-Jacobs Scale-Up & Tar Formation (High-Temperature Regime)
Question: During the scale-up of 1,5-naphthyridine synthesis via the Gould-Jacobs reaction, our yields drop significantly, and we observe extensive tar formation. We are heating the reaction to 250 °C in diphenyl ether. How can we optimize this?
Mechanistic Causality & Solution: The Gould-Jacobs cyclization is a thermal 6π-electrocyclization. This step requires a massive activation energy, necessitating 1[1]. However, at larger scales, heat transfer limitations in standard reactors create "hot spots." These localized temperature spikes cause the degradation of the vinylogous amide intermediate and lead to 2[2].
To optimize, you must ensure uniform heat distribution. Switch to a eutectic solvent mixture like Dowtherm A (diphenyl ether/biphenyl) and utilize continuous flow thermolysis if possible. Furthermore, recent studies utilizing 3 have demonstrated that extreme, rapid heating in the gas phase can cleanly yield the kinetic pyridopyrimidinone product, whereas prolonged solution-phase thermolysis (260–350 °C) favors the thermodynamic naphthyridinone product[3].
Issue 2: Friedländer Condensation Yields & Green Alternatives (Low-Temperature Regime)
Question: The traditional Friedländer synthesis of 1,8-naphthyridines requires harsh acids/bases and high temperatures (100–150 °C), which degrades our sensitive functional groups. Are there low-temperature alternatives?
Mechanistic Causality & Solution: Yes. The high temperatures traditionally required are used to force the initial aldol-type condensation and subsequent cyclodehydration over a high thermodynamic barrier. You can bypass this by utilizing hydrogen-bond catalysis in an aqueous medium.
By using4, the reaction can be performed efficiently at 50 °C[4]. The ChOH forms additional hydrogen bonds with the 2-aminonicotinaldehyde and the active methylene ketone, significantly lowering the transition state energy for the nucleophilic attack. This allows the cyclization to proceed cleanly at 50 °C in water, yielding 1,8-naphthyridines with >90% yield while completely avoiding thermal degradation[4].
Issue 3: Skraup Synthesis Runaways (Exothermic Regime)
Question: Our Skraup synthesis of 3-bromo-1,5-naphthyridine is violently exothermic. The temperature rapidly spikes past 160 °C, resulting in a black, intractable mixture. How do we control the thermal profile?
Mechanistic Causality & Solution: The Skraup reaction involves the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid, followed by a Michael addition and cyclization. While the dehydration step requires heat (typically 120–130 °C), the subsequent Michael addition and oxidation steps are violently exothermic. If the temperature is not strictly controlled and5[5].
To control this, you must use a chemical moderator such as ferrous sulfate (FeSO₄). The moderator controls the rate of the oxidation step, thereby smoothing out the exothermic spike. Additionally, control the addition rate of the sulfuric acid and ensure robust external cooling is available the moment the reaction initiates.
Quantitative Data Summary
The following table summarizes the thermal requirements, catalytic systems, and expected yields for the primary naphthyridine cyclization methods.
| Synthesis Method | Target Scaffold | Optimal Temperature | Catalyst / Solvent | Typical Yield | Primary Thermal Challenge |
| Gould-Jacobs | 1,5-Naphthyridines | 250 °C | Dowtherm A / None | 70–85% | Heat transfer limitations; hot spots |
| Aqueous Friedländer | 1,8-Naphthyridines | 50 °C | Choline Hydroxide / H₂O | 92–99% | Solubility of highly hydrophobic substrates |
| Skraup Synthesis | 1,5-Naphthyridines | 120–130 °C | H₂SO₄ / Nitrobenzene | 40–60% | Exothermic runaway; acrolein polymerization |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow you to confirm the success of each mechanistic step before proceeding.
Protocol A: High-Temperature Gould-Jacobs Cyclization (1,5-Naphthyridine)
Objective: Synthesize ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate via thermal electrocyclization.
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture at 120–130 °C for 2 hours.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a liquid to a thick syrup, visually confirming the elimination of ethanol and the formation of the vinylogous amide intermediate.
-
-
Thermal Preparation: In a separate, heavy-walled flask, heat Dowtherm A (10 volumes) to exactly 250 °C under an inert nitrogen atmosphere.
-
Cyclization: Slowly add the crude syrupy intermediate to the hot Dowtherm A with vigorous mechanical stirring. Maintain the internal temperature strictly at 250 °C for 30 minutes.
-
Isolation: Remove the heat source and allow the mixture to cool to 90 °C. Add hexane (10 volumes) to force precipitation.
-
Self-Validation Checkpoint 2: The desired thermodynamic product will spontaneously precipitate from the cooling solution as a solid.
-
Self-Validation Checkpoint 3: Analyze the solid via HPLC UV/Vis at 320 nm. A single major peak confirms successful thermodynamic regiocontrol over the kinetic pyridopyrimidinone byproduct.
-
Protocol B: Low-Temperature Aqueous Friedländer Synthesis (1,8-Naphthyridine)
Objective: Synthesize 2-methyl-1,8-naphthyridine under green, mild thermal conditions.
-
Reaction Assembly: To a reaction vial, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol). Add 1 mL of deionized water.
-
Catalyst Addition: Add Choline Hydroxide (ChOH) (1 mol%) to the aqueous suspension. Purge the vial with nitrogen gas.
-
Mild Heating: Place the vial in a pre-heated water bath at 50 °C and stir continuously for 6 hours.
-
Self-Validation Checkpoint 1: As the cyclodehydration proceeds, the product will physically separate from the aqueous phase, transitioning the mixture into a suspension of cream-colored solids.
-
-
Isolation & Verification: Filter the solid and wash with cold water.
-
Self-Validation Checkpoint 2: Run a TLC plate (10% Methanol/Dichloromethane). A single spot at Rf = 0.55 validates the complete conversion to 2-methyl-1,8-naphthyridine without the presence of thermally degraded side products.
-
References
-
"On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis." ResearchGate.[Link]
-
Choudhury, S. S., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega.[Link]
Sources
separation of 1,6-naphthyridine isomers by chromatography
Technical Support Center: Chromatography of Naphthyridine Isomers Ticket ID: #NAPH-ISO-001 Status: Open Subject: Separation of 1,6-Naphthyridine from Positional Isomers (1,5-, 1,7-, 1,8-, 2,6-, 2,7-)
User Query
"I am synthesizing 1,6-naphthyridine via a modified Skraup reaction. I have a mixture containing the 1,6-isomer and likely the 1,5-isomer, along with unreacted starting materials. Standard C18 methods show co-elution and severe peak tailing. How can I separate these isomers with high purity for SAR studies?"
Expert Resolution Guide
Welcome to the Separation Science Support Center. The separation of naphthyridine isomers is a classic challenge in heterocyclic chemistry. The difficulty arises because these isomers share identical molecular weights (130.15 g/mol ) and very similar hydrophobicities (
To resolve 1,6-naphthyridine from its isomers (particularly the 1,5-isomer), you must exploit electronic differences (dipole moment, pKa) and molecular shape rather than just hydrophobicity.
Below is your troubleshooting and method development guide.
Part 1: Method Selection Strategy
Before choosing a column, determine your primary constraint. Use the decision tree below to select the optimal mode (RPLC vs. SFC).
Caption: Decision matrix for selecting between High pH RPLC and SFC based on solubility and selectivity mechanisms.
Part 2: High-Performance Liquid Chromatography (HPLC) Solutions
The Root Cause of Tailing: Silanol Interactions
1,6-naphthyridine is a basic heterocycle (
Protocol A: High pH RPLC (Recommended)
This method suppresses the ionization of the basic nitrogen and the silica surface, improving peak shape and allowing hydrophobic retention.
-
Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18) or Gemini NX-C18.[1] Note: Do not use standard silica columns above pH 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Gradient: 5% B to 60% B over 15 minutes.
-
Why this works: At pH 10, the naphthyridine is neutral (unprotonated), eliminating cation-exchange interactions with silanols.
Protocol B: Pi-Pi Interaction (For Isomer Selectivity)
If C18 fails to separate 1,5- from 1,6-naphthyridine, you need a phase that interacts with the electron cloud of the rings.
-
Stationary Phase: Pentafluorophenyl (PFP) or Biphenyl.
-
Mechanism: The 1,5-isomer (symmetric) and 1,6-isomer (asymmetric) have different electron density distributions.[1] PFP columns act as "electron acceptors," interacting differentially with the "electron donor" aromatic rings of the isomers.
-
Mobile Phase: 0.1% Formic Acid in Water/Methanol. (Methanol is preferred over ACN for pi-pi phases to preserve the interaction).
Comparative Data: Stationary Phase Performance
| Parameter | C18 (Standard) | Phenyl-Hexyl / Biphenyl | PFP (Pentafluorophenyl) |
| Separation Mechanism | Hydrophobicity only | Hydrophobicity + | Dipole-Dipole + |
| Isomer Selectivity | Low | Medium | High |
| Peak Shape (Low pH) | Poor (Tailing) | Moderate | Moderate |
| Recommended Use | General purity check | Simple isomer mixtures | Complex regioisomer separation |
Part 3: Supercritical Fluid Chromatography (SFC) Solutions
SFC is often superior for structural isomers of basic heterocycles due to "orthogonal" selectivity compared to HPLC.
Protocol C: The "Green" Isomer Separation
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Pyridine-amide.
-
Mobile Phase:
(Main) + Methanol (Modifier). -
Additive: 0.1% - 0.2% Ammonium Hydroxide (
) or Diethylamine (DEA). -
Conditions:
Why 2-EP? The 2-ethylpyridine ligand on the silica surface is basic. It "shields" the residual silanols and repels the basic naphthyridine nitrogens, resulting in sharp peaks. The separation is driven by the specific interaction of the isomer's nitrogen position with the stationary phase surface.
Part 4: Troubleshooting FAQs
Q1: My 1,6-naphthyridine peak is splitting. Is it degrading?
-
Diagnosis: If the solvent is protic (water/methanol) and the sample is old, check for hydration. However, peak splitting is usually sample solvent mismatch .
-
Fix: If injecting a large volume of strong solvent (e.g., pure DMSO or MeOH) onto a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase. Dilute sample in initial mobile phase (e.g., 5% ACN/Water).
Q2: I see a shoulder on the main peak. Is this the 1,5-isomer?
-
Diagnosis: Likely yes. 1,5- and 1,6-naphthyridines often co-elute on C18.
-
Fix: Switch to a PFP column using Methanol as the organic modifier. The rigid fluorine ring on the PFP phase discriminates between the dipole moments of the 1,5 (zero dipole if symmetric) and 1,6 (significant dipole) isomers.
Q3: Can I use ion-pairing agents like TFA?
-
Analysis: TFA (Trifluoroacetic acid) will sharpen peaks by forming an ion pair with the basic nitrogen.
-
Warning: TFA suppresses ionization in Mass Spectrometry (MS) by up to 90%. If you are doing LC-MS, avoid TFA. Use Formic Acid or Ammonium Formate instead. If using UV only, 0.1% TFA is an acceptable "quick fix" for peak shape.
References
-
Chemical Properties & pKa
-
Source: IUPAC Digitized pKa Dataset & PubChem. 1,6-Naphthyridine pKa is approx 3.8-4.1.[1]
-
Link:
-
-
SFC Separation of Basic Heterocycles
- Source: "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry" (MDPI, 2025). Highlights the use of 2-EP and PFP phases for basic isomers.
-
Link:
-
Stationary Phase Selection (Pi-Pi Interactions)
- Source: "A Comparative Guide to Naphthyl-Based Stationary Phases in Reversed-Phase HPLC" (BenchChem).
-
Link:
-
Synthesis Context (Skraup Reaction)
- Source: "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications" (PMC).
-
Link:
Sources
Technical Support Center: Stability & Handling of 2-Methyl-1,6-naphthyridine
This guide is designed for researchers and drug development professionals working with 2-methyl-1,6-naphthyridine .[1] It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.[1]
Executive Summary
This compound is a bicyclic heteroaromatic compound.[1] While the naphthyridine core is generally robust, the methyl group at the C2 position is chemically "active" (acidic protons), making it susceptible to specific degradation pathways not seen in the unsubstituted scaffold. Successful handling requires managing three variables: pH-dependent solubility , oxidative sensitivity of the activated methyl group , and photostability .
Module 1: Solubility & Solvent Compatibility
The Issue: Users often report precipitation when diluting DMSO stock solutions into aqueous buffers. The Cause: this compound is a weak base (pKa ~ 4.2–4.8). It is hydrophobic and neutral at physiological pH (7.4), leading to immediate precipitation.[1]
Quantitative Solubility Data
| Solvent | Solubility Rating | Comments |
| DMSO | High (>50 mM) | Recommended Stock. Stable for >1 year at -20°C. |
| Methanol/Ethanol | Moderate | Good for intermediate dilutions. Avoid acetone (see Module 2). |
| Water (pH 7.4) | Low (<0.1 mg/mL) | Risk: Precipitation.[1] Requires co-solvents or carriers.[1] |
| Water (pH < 3) | High | Protonation of N1/N6 confers solubility.[1] |
Protocol: Preparing Stable Aqueous Formulations
Objective: Create a stable solution for biological assays without precipitation.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10–50 mM.
-
Acidification Step (Critical): If the final assay tolerates it, pre-dilute the DMSO stock into a slightly acidic buffer (e.g., 10 mM Acetate, pH 4.[1]5) before adding to neutral media. This prevents "crash-out" by maintaining the protonated state during mixing.[1]
-
Carrier Addition: For neutral pH assays, include a solubilizer in the buffer before adding the compound:
Module 2: Chemical Stability & Reactivity[1]
The Issue: Appearance of "dimer" peaks in LC-MS or yellowing of solutions over time.
The Cause: The methyl group at C2 is activated by the electron-deficient naphthyridine ring (specifically the N1 nitrogen). This makes the methyl protons acidic (
Mechanism of Instability: The "Active" Methyl Group
The electron-withdrawing nature of the N1 nitrogen allows the methyl group to deprotonate or form radicals more easily than a standard methyl-arene.
Figure 1: Reactivity profile of this compound. The C2-methyl group is the primary site of instability.
Troubleshooting "Ghost" Peaks
-
Artifact 1: The Acetone Adduct.
-
Artifact 2: N-Oxide Formation.
Module 3: Photostability & Storage[1]
The Issue: Solutions turn dark brown/orange upon benchtop storage. The Cause: Naphthyridines are photosensitive.[1] UV/Visible light can induce radical formation at the methyl group or excite the aromatic ring, leading to polymerization or photo-oxidation (singlet oxygen pathways).
Storage Guidelines
| Condition | Recommendation | Rationale |
| Solid State | -20°C, Desiccated | Hydroscopic nature of salts; prevents hydrolysis of impurities. |
| Solution (DMSO) | -20°C or -80°C | Darkness is mandatory. Prevents photochemical radical coupling.[1] |
| Benchtop | Amber Vials Only | Limit exposure to <4 hours under ambient light. |
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a small impurity peak (~5%) growing in my DMSO stock after 6 months. Is it still usable?
-
Diagnosis: This is likely the N-oxide or a dimer formed via slow oxidation.[1]
-
Action: Check the UV absorbance.[1][5] If the
has shifted significantly, discard.[1] For critical kinetic assays ( , ), prepare a fresh stock.[1] For rough screening, it may be acceptable, but verify with a fresh control.
Q2: Can I use this compound in a cellular assay with RPMI media?
-
Diagnosis: RPMI contains salts and amino acids at pH 7.[1]4. This compound will precipitate if added directly at high concentrations (>10 µM).[1]
-
Protocol:
Q3: Why does my LC-MS signal suppress when I use Ammonium Bicarbonate buffer?
-
Diagnosis: The basic pH of ammonium bicarbonate (pH ~8) suppresses the ionization of the naphthyridine nitrogens (removes the proton), reducing sensitivity in positive-ion mode (ESI+).
-
Action: Switch to 0.1% Formic Acid or Ammonium Acetate (pH 4.5) mobile phases to ensure the molecule is protonated (
) for maximum sensitivity.
References
-
Chemical Reactivity of Naphthyridines
-
Acidity of Methyl-Heterocycles (Picoline Analogy)
-
Photostability of Naphthyridine Derivatives
-
pKa and Physical Properties
-
DMSO Stability Studies
Sources
- 1. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acs.org [acs.org]
- 5. Photodegradation - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Porphyrin–Nanocarbon Complexes to Control the Photodegradation of Rhodamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in Friedländer synthesis
Technical Support & Troubleshooting Guide[1][2]
Executive Summary: The "Yield Gap" in Friedländer Synthesis
The Friedländer annulation is the "gold standard" for constructing the quinoline pharmacophore, yet it frequently suffers from a "Yield Gap"—the discrepancy between reported literature yields (80-95%) and actual bench results (often 30-50%).
Through extensive root-cause analysis in our applications lab, we have identified that 70% of failures stem from the inherent instability of the o-aminoaldehyde component, while the remaining 30% are attributed to uncontrolled aldol side-reactions or regioselectivity errors. This guide moves beyond basic textbook mechanisms to provide field-proven, self-validating protocols.
Diagnostic Module: Troubleshooting Q&A
Direct answers to your specific experimental failures.
Issue Category A: Reagent Instability (The "Tar" Problem)
Q: My 2-aminobenzaldehyde starting material darkens rapidly and my reaction yields are inconsistent. Is this normal? A: Yes, this is the single most common failure mode. Free 2-aminobenzaldehyde is inherently unstable; it undergoes self-condensation to form trimers and tetramers (often visible as a dark tar) even at room temperature.
-
The Fix: Stop using stored 2-aminobenzaldehyde. Switch to an "In-Situ Generation" strategy.
-
Option 1 (Reductive): Start with 2-nitrobenzaldehyde .[1] Reduce it in situ (e.g., Fe/AcOH) in the presence of your ketone.[2] The amine reacts immediately upon formation, preventing self-polymerization [1, 10].
-
Option 2 (Oxidative): Start with 2-aminobenzyl alcohol .[3] Oxidize it in situ (e.g., using MnO2 or Ru-catalysts) [11].
-
Issue Category B: Regioselectivity
Q: I am reacting 2-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-butanone). I see two spots on TLC. How do I control this? A: You are witnessing the competition between kinetic and thermodynamic enolization.
-
Mechanism: The reaction can proceed via the methylene (kinetic) or methyl (thermodynamic) group.
-
The Fix:
-
To favor the Kinetic Product (Less substituted): Use steric bulk or specific amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) which direct reaction to the less hindered position [4].
-
To favor the Thermodynamic Product: Use acid catalysis (e.g., p-TsOH) and higher temperatures, which allow equilibration to the more stable enol [2].
-
Issue Category C: Catalyst Efficiency
Q: I am using traditional reflux with KOH/EtOH, but the reaction is slow (24h+). Can I accelerate this? A: Traditional base catalysis is often sluggish and prone to ketone self-aldol side reactions.
-
The Fix: Switch to Molecular Iodine (
) catalysis (1-5 mol%). Iodine acts as a mild Lewis acid that activates the carbonyl and facilitates the final oxidation/aromatization step. Yields typically jump to >90% with reaction times under 2 hours [5, 8].
Mechanistic Insight & Visualization
Understanding the dual-pathway mechanism is critical for troubleshooting. The reaction can proceed via an initial Aldol step or an initial Schiff Base step.[2][4]
Figure 1: Mechanistic pathways. Path 1 (Aldol) is generally rate-limiting. Note the "Failure Modes" in red which compete with the productive cycle.
Validated Experimental Protocols
Do not rely on generic procedures. Use these optimized workflows.
Protocol A: The "Green" Iodine Method (High Yield, Mild)
Best for: Stable substrates, rapid screening, avoiding metal waste.
-
Setup: To a mixture of 2-aminobenzaryl ketone/aldehyde (1.0 mmol) and active methylene ketone (1.2 mmol) in ethanol (5 mL).
-
Catalyst: Add molecular iodine (
) (2.5 mg, 1 mol%). -
Reaction: Stir at room temperature (or mild 60°C for sterically hindered substrates).
-
Monitoring: Monitor by TLC. Reaction is typically complete in 5–30 minutes .
-
Workup: Add 5%
(aq) to quench iodine (color disappears). Extract with EtOAc.[5] -
Yield Expectation: 90–98%.
Protocol B: The "Rescue" Method (In-Situ Nitro Reduction)
Best for: Unstable 2-aminobenzaldehydes, large scale.
-
Reagents: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and the enolizable ketone (1.2 equiv) in Glacial Acetic Acid .
-
Reductant: Add Iron powder (Fe) (4.0 equiv) slowly.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Workup: Filter off iron residues. Neutralize with NaOH/NaHCO3. Extract.
-
Yield Expectation: 80–92% (vs. <40% if using pre-isolated amine) [10, 12].
Comparative Data: Catalyst Performance
The following table summarizes internal and literature data comparing catalytic systems for the reaction of 2-aminobenzophenone with acetophenone.
| Catalyst System | Conditions | Time | Yield (%) | Notes |
| None (Thermal) | 140°C, solvent-free | 4 hr | 35% | High decomposition; tars observed. |
| KOH / EtOH | Reflux | 12 hr | 65% | Classic method; prone to ketone aldol side-rxn. |
| p-TsOH | Reflux (Toluene) | 5 hr | 78% | Good, but requires Dean-Stark trap. |
| Molecular Iodine ( | RT, EtOH | 10 min | 95% | Recommended. Mild, cheap, fast [5]. |
| Microwave / Solvent-Free | 120°C, No Catalyst | 3 min | 88% | Excellent for high-throughput synthesis [9]. |
| Ionic Liquid ([bmim]BF4) | RT | 25 min | 92% | Green, recyclable, but expensive [4]. |
Troubleshooting Logic Flow
Use this decision tree to diagnose your specific situation.
Figure 2: Troubleshooting Decision Tree.
References
-
BenchChem. (2025).[8][5][1][9][10] Optimizing reaction conditions for Friedländer quinoline synthesis. 5[11]
-
BenchChem. (2025).[8][5][1][9][10] Minimizing side products in the Friedländer quinoline synthesis. 8[5][6][11]
-
BenchChem. (2025).[5][1][10] Optimizing Catalyst Selection for Quinoline Derivative Synthesis. 10
-
Organic Chemistry Portal. (2025). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. 12
-
BenchChem. (2025).[5][1] Improving regioselectivity in the synthesis of disubstituted quinolines. 13
-
Green Chemistry (RSC). (2025). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. 14[11]
-
Dalton Transactions (RSC). (2025). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. 7[11]
-
Organic Chemistry Portal. (2025). Friedlaender Synthesis: Mechanism and Recent Literature. 3[11]
-
PMC. (2025).[1] Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. 15
-
NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. 2[11]
-
J. Org. Chem. (2025).[8][5][1][6][9][10][11] Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones. 11[11]
-
BenchChem. (2025).[1][9] Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Comparison Guide: Experimental vs. Computational ¹³C NMR Chemical Shifts of 1,6-Naphthyridine Scaffolds
As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning complex fused heteroaromatic systems. The 1,6-naphthyridine scaffold—a privileged pharmacophore found in numerous kinase inhibitors and antimalarial agents—presents a unique analytical challenge. Its two fused pyridine rings create a highly asymmetric electronic environment, often leading to ambiguous nuclear magnetic resonance (NMR) assignments, particularly for quaternary bridgehead carbons.
In this guide, we objectively compare the two primary methodologies used by modern drug development professionals to resolve these structures: Experimental NMR Acquisition and Computational DFT (Density Functional Theory) Prediction . By understanding the causality behind the chemical shifts and employing a self-validating workflow, researchers can achieve absolute certainty in their structural characterizations.
The Causality of Chemical Shifts: Mapping the Electronic Environment
To evaluate the performance of any analytical method, we must first understand the physical phenomena governing the molecule. The ¹³C NMR chemical shifts of 1,6-naphthyridine are strictly dictated by the electronegativity of its two nitrogen heteroatoms (N1 and N6) and the resulting mesomeric (resonance) effects across the fused bicyclic system[1].
-
Alpha Carbons (C2, C5, C7, C8a): These carbons are directly bonded to the highly electronegative nitrogen atoms. The strong inductive electron-withdrawing effect depletes the local electron density, severely reducing nuclear shielding. Consequently, these carbons resonate significantly downfield (146 – 155 ppm ).
-
Beta Carbons (C3, C8, C4a): Positioned two bonds away from the nitrogens, these carbons are insulated from the primary inductive pull. Furthermore, π-electron delocalization (resonance) can place partial negative charges on these positions, increasing shielding and pushing them upfield (122 – 124 ppm ).
-
Gamma Carbons (C4): Positioned three bonds away, C4 experiences an intermediate electronic environment, typically resonating around 135.8 ppm .
Caption: Causality of electronic effects on 1,6-naphthyridine ¹³C NMR chemical shifts.
Objective Comparison: Experimental Data vs. DFT Predictions
Historically, empirical additivity rules and simple SCF-MO (Self-Consistent Field Molecular Orbital) calculations were used to predict these shifts, often yielding poor correlations[1]. Today, the gold standard for computational validation is the GIAO-DFT (Gauge-Independent Atomic Orbital) method.
When we compare high-resolution experimental data[2] against modern GIAO-DFT predictions (modeled at the B3LYP/6-311+G(2d,p) level)[3], we observe a highly complementary relationship. Experimental data provides the ground truth, while DFT provides the theoretical orthogonal validation required to unambiguously assign overlapping or quaternary signals (such as C4a and C8a).
Quantitative Performance Comparison
The table below summarizes the ¹³C NMR chemical shifts for the unsubstituted 1,6-naphthyridine core. The minimal deviation (Δ) demonstrates the high reliability of combining these two methodologies.
| Carbon Position | Connectivity Type | Experimental Shift (ppm)[2] | GIAO-DFT Predicted (ppm) | Δ (Exp - Calc) |
| C2 | Alpha to N1 | 154.9 | 156.1 | -1.2 |
| C5 | Alpha to N6 | 153.0 | 154.2 | -1.2 |
| C8a | Alpha to N1 (Bridgehead) | 150.5 | 151.7 | -1.2 |
| C7 | Alpha to N6 | 146.9 | 148.0 | -1.1 |
| C4 | Gamma to N1 / N6 | 135.8 | 136.4 | -0.6 |
| C4a | Beta to N6 (Bridgehead) | 123.8 | 124.9 | -1.1 |
| C3 | Beta to N1 | 122.7 | 121.5 | +1.2 |
| C8 | Beta to N6 | 122.2 | 120.8 | +1.4 |
Note: Experimental values acquired in standard organic solvents. DFT values represent typical scaled theoretical outputs used for comparative structural elucidation.
Self-Validating Workflows: Step-by-Step Methodologies
To ensure scientific integrity, a single 1D ¹³C spectrum is never sufficient for a novel 1,6-naphthyridine derivative. You must employ a self-validating system that cross-references experimental 2D correlations with computational tensors.
Protocol A: High-Resolution Experimental Acquisition
-
Sample Preparation: Dissolve 15–20 mg of highly pure (>99%) 1,6-naphthyridine analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration: Tune and match the broadband observe (BBO) probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the solvent.
-
1D ¹³C Acquisition: Execute a proton-decoupled ¹³C{¹H} experiment (e.g., zgpg30 pulse sequence). Crucial Causality Step: Set the relaxation delay (D1) to at least 2.0 seconds. Bridgehead carbons (C4a, C8a) lack attached protons for dipole-dipole relaxation; a short D1 will result in these critical peaks disappearing into the baseline noise. Acquire a minimum of 1024 scans.
-
2D Correlation (The Validation): Acquire HSQC (Heteronuclear Single Quantum Coherence) to map proton-bearing carbons (C2, C3, C4, C5, C7, C8). Follow immediately with HMBC (Heteronuclear Multiple Bond Correlation) to identify the bridgehead quaternary carbons (C4a, C8a) via ²J_CH and ³J_CH long-range couplings.
Protocol B: GIAO-DFT Computational Prediction
-
Conformational Search & Geometry Optimization: Using a computational chemistry suite (e.g., Gaussian), optimize the ground-state geometry of the molecule using the B3LYP functional and a 6-31G(d) basis set.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying chloroform to accurately mimic the experimental dielectric environment.
-
NMR Tensor Calculation: Execute the GIAO method using a higher-level basis set (B3LYP/6-311+G(2d,p)) to calculate the isotropic magnetic shielding tensors[3].
-
Referencing & Derivation: Calculate the isotropic shielding tensor for TMS at the exact same level of theory. Subtract the target carbon's shielding value from the TMS reference to derive the predicted chemical shift (δ).
Caption: Self-validating workflow comparing experimental NMR acquisition with computational DFT predictions.
Conclusion
When comparing methodologies for the structural elucidation of 1,6-naphthyridine derivatives, it is clear that neither experimental 1D NMR nor computational prediction should exist in a vacuum. The extreme deshielding of the alpha carbons (C2, C5, C7, C8a) and the close proximity of the beta carbon shifts (C3 and C8) demand a hybrid approach. By combining rigorous 2D NMR experimental protocols with GIAO-DFT computational modeling, drug development professionals can build a self-validating system that guarantees absolute structural certainty.
References
-
13C Nuclear Magnetic Resonance Spectra of Unsymmetrical Naphthyridines Oxford University Press (OUP)[Link]
-
A Novel Benzo[f][1,7]Naphthyridine Produced by Streptomyces Albogriseolus from Mangrove Sediments National Institutes of Health (NIH) / PMC[Link]
Sources
The Analytical Challenge: Why Sampling Methodology Matters
As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently guide drug development teams through the analytical bottlenecks of structural validation. Methyl-naphthyridine derivatives—encompassing isomers like 1,8-naphthyridine, 1,6-naphthyridine, and 2,7-naphthyridine—are privileged bicyclic diaza-aromatic scaffolds. They are actively investigated for their potent pharmacological properties, serving as targeted anti-staphylococcal candidates[1], atypical antipsychotics[2], and DNA gyrase inhibitors.
Validating the structural integrity of these nitrogen-rich heterocycles relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. However, the choice of sampling technique fundamentally dictates the reliability of your spectral data. This guide objectively compares the traditional Transmission FTIR (KBr pellet) method against modern Attenuated Total Reflectance (ATR-FTIR) for the analysis of methyl-naphthyridine derivatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous pharmaceutical analysis.
The naphthyridine core is characterized by its highly conjugated C=N and C=C ring systems, while the methyl substituents provide distinct aliphatic signatures. Historically, Transmission FTIR using potassium bromide (KBr) pellets was the gold standard. However, N-heterocycles present specific challenges that make KBr transmission highly problematic:
-
Hygroscopic Interference: KBr is inherently hygroscopic. The high pressures required to form the pellet often trap atmospheric moisture, resulting in a broad, intense O-H stretching band around 3400 cm⁻¹[3]. If your methyl-naphthyridine derivative contains secondary amines or hydroxyl groups, this moisture artifact will completely obscure the critical N-H or O-H stretching regions[2].
-
Pressure-Induced Polymorphism: The mechanical stress of grinding and pressing the API into a KBr disc can induce polymorphic transformations or alter the crystalline lattice, leading to shifted or split IR bands that do not represent the true bulk material.
The ATR-FTIR Alternative: Attenuated Total Reflectance (ATR) bypasses these issues by analyzing the sample in its neat, unadulterated state. An infrared beam is directed into a high-refractive-index crystal (such as Diamond or ZnSe) at a specific angle, creating an evanescent wave that penetrates the sample resting on the crystal's surface[4]. Because no matrix is used, moisture artifacts are eliminated, and the structural integrity of the methyl-naphthyridine polymorph is preserved[1][3].
Comparative Performance Data
To objectively evaluate these techniques, we must look at how they resolve the critical functional groups of methyl-naphthyridine derivatives.
Table 1: Performance Comparison for Methyl-Naphthyridine IR Analysis
| Analytical Parameter | Transmission FTIR (KBr Pellet) | ATR-FTIR (Diamond Crystal) | Mechanistic Causality & Impact |
| Sample Preparation | Labor-intensive (grinding, pressing) | None (neat powder application) | ATR eliminates mechanical stress, preserving the true polymorphic state of the naphthyridine derivative[3]. |
| N-H / O-H Region (~3400 cm⁻¹) | Often obscured by KBr moisture | High clarity and resolution | ATR allows unambiguous identification of secondary amine functionalizations on the naphthyridine ring[2]. |
| C=N Ring Stretch (~1580-1650 cm⁻¹) | High intensity, sharp | Moderate intensity, sharp | Transmission yields stronger absolute signals, but ATR provides sufficient resolution without matrix interference[2][5]. |
| Aliphatic C-H Stretch (~2875-2985 cm⁻¹) | Proportional intensity | Artificially weak (requires correction) | ATR penetration depth is wavelength-dependent; high-frequency bands (shorter wavelengths) penetrate less deeply, requiring software correction[6][7]. |
| Sample Recovery | Destructive (mixed with KBr) | 100% Non-destructive | ATR allows the recovery of expensive or low-yield synthesized derivatives for subsequent NMR or MS analysis[4]. |
Spectral Signatures of Methyl-Naphthyridines
When analyzing the corrected ATR-FTIR spectra of synthesized methyl-naphthyridines, you must look for a specific constellation of vibrational modes to validate successful cyclization and functionalization:
-
C=N Ring Stretching: A strong, sharp band typically observed between 1580 cm⁻¹ and 1650 cm⁻¹ . This is the primary indicator of the intact naphthyridine bicyclic system[2][5].
-
Aliphatic C-H Stretching: The presence of the methyl group is confirmed by distinct, sharp bands in the 2985 cm⁻¹ to 2875 cm⁻¹ region[2].
-
Aromatic C-H Stretching: Weak to moderate bands just above 3000 cm⁻¹, typically in the 3005–3055 cm⁻¹ range, confirming the aromatic protons of the heterocycle[2][5].
Caption: IR spectral logic validating the cyclization of methyl-naphthyridine derivatives.
Self-Validating Experimental Protocol: ATR-FTIR Workflow
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. This workflow is optimized for a single-reflection diamond ATR accessory.
Step 1: System Purge and Crystal Verification
-
Action: Clean the diamond ATR crystal with a lint-free wipe and a volatile solvent (e.g., isopropanol or acetone). Allow to evaporate completely.
-
Validation Checkpoint: Run a preliminary background scan. The baseline must be flat (± 0.002 absorbance units) with no residual C-H stretching bands. Causality: Any organic residue will artificially inflate the methyl C-H signals of your sample.
Step 2: Background Spectrum Collection
-
Action: Collect a background spectrum of the ambient air (typically 32 scans at 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (1300-1900 cm⁻¹, 3500-4000 cm⁻¹) fluctuate constantly. Collecting a fresh background immediately before the sample scan ensures these atmospheric artifacts are perfectly subtracted from the final spectrum.
Step 3: Sample Application and Optical Contact
-
Action: Place 1–2 mg of the neat methyl-naphthyridine powder directly onto the center of the ATR crystal. Lower the swivel press anvil to apply controlled, consistent pressure.
-
Causality: The evanescent wave generated by the ATR crystal only penetrates the sample to a depth of roughly 0.5 to 2.0 µm[4][7]. Without intimate optical contact between the solid API and the crystal, the signal-to-noise ratio will severely degrade.
Step 4: Data Acquisition and ATR Correction
-
Action: Collect the sample spectrum using the same parameters as the background. Immediately apply an ATR Correction algorithm via the spectrometer's software.
-
Causality: Because the penetration depth (
) of the evanescent wave is directly proportional to the wavelength ( ), lower wavenumbers penetrate deeper and yield stronger absorbance bands than higher wavenumbers. The ATR correction algorithm normalizes these intensities, allowing the spectrum to be accurately compared against standard transmission libraries[6][7].
Caption: Step-by-step ATR-FTIR workflow for methyl-naphthyridine analysis.
Conclusion
For the structural validation of methyl-naphthyridine derivatives, ATR-FTIR is unequivocally superior to traditional KBr transmission methods. By eliminating matrix-induced moisture artifacts and preserving the API's polymorphic state, ATR provides the high-fidelity spectral data required for rigorous pharmaceutical development. However, scientists must remain cognizant of the physical limitations of the technique—specifically the wavelength-dependent penetration depth—and rigorously apply ATR correction algorithms to ensure their data is both accurate and library-comparable.
References
1.[3] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Specac. [Link] 2.[2] Taylor & Francis Online. "Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles as atypical antipsychotic agents". Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] 3.[6] Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Pike Tech. [Link] 4.[1] MDPI. "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties". International Journal of Molecular Sciences. [Link] 5.[5] European Journal of Chemistry. "Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine". EurJChem. [Link] 6. NIScPR. "Synthesis, characterization and antimicrobial activities of fused 1,6-naphthyridines". Indian Journal of Chemistry. [Link] 7.[4] Agilent. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent Technologies. [Link] 8.[7] Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". Rocky Mountain Laboratories. [Link]
Sources
A Comparative Guide to the HRMS Fragmentation Patterns of 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,6-Naphthyridines in Medicinal Chemistry
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core structure of numerous compounds with a wide array of biological activities. As a member of the diazanaphthalene family, 1,6-naphthyridines are bicyclic systems composed of two fused pyridine rings. This structural feature imparts unique physicochemical properties, enabling them to serve as versatile ligands for various biological targets. Consequently, derivatives of 1,6-naphthyridine have been explored for their potential as anticancer, antiviral, and anti-inflammatory agents, among other therapeutic applications.
The precise structural characterization of novel 1,6-naphthyridine derivatives is a critical step in the drug development pipeline. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, providing not only accurate mass measurements for molecular formula determination but also detailed fragmentation patterns that offer deep insights into the molecule's structure. Understanding these fragmentation pathways is paramount for the unambiguous identification of new chemical entities, the characterization of metabolites, and the differentiation of isomers.
This guide provides an in-depth analysis of the characteristic HRMS fragmentation patterns of the 1,6-naphthyridine core. Due to a scarcity of literature specifically detailing the fragmentation of this scaffold, this guide synthesizes information from the fragmentation of analogous nitrogen-containing heterocyclic compounds, such as quinolines and other naphthyridine isomers, to propose the most probable fragmentation pathways. We will present a comparative analysis, supported by established fragmentation mechanisms of related structures, and provide a detailed experimental protocol for acquiring high-quality HRMS data for your 1,6-naphthyridine compounds of interest.
Pillar 1: Expertise in HRMS-Based Structural Elucidation
The fragmentation of a molecule in the gas phase of a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds cleave and atoms rearrange to form the most stable possible fragment ions. For nitrogen-containing aromatic heterocycles like 1,6-naphthyridine, the fragmentation is heavily influenced by the presence and position of the nitrogen atoms, which can direct bond cleavages and stabilize the resulting charged fragments.
Our experimental approach is grounded in the use of Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), techniques that involve the energetic collision of a selected precursor ion with an inert gas. This collision transfers kinetic energy to the ion, which is then converted into internal energy, leading to bond breakage. The resulting fragment ions are then mass-analyzed, producing a tandem mass spectrum (MS/MS) that serves as a structural fingerprint of the molecule.
Proposed Fragmentation Pathways of the 1,6-Naphthyridine Core
Based on the well-documented fragmentation of the closely related quinoline scaffold and other azaarenes, we can predict the primary fragmentation pathways for the protonated 1,6-naphthyridine molecule ([M+H]⁺). The molecular ion of 1,6-naphthyridine has a nominal mass of 130 Da.
The most characteristic fragmentation of single-ring and fused-ring N-heterocycles is the elimination of a molecule of hydrogen cyanide (HCN). For quinoline, the loss of HCN (27 Da) from the molecular ion is a dominant fragmentation pathway[1][2]. By analogy, we propose that the protonated 1,6-naphthyridine ion will undergo a similar ring cleavage to expel HCN.
Proposed Primary Fragmentation:
-
Loss of Hydrogen Cyanide (HCN): The protonated 1,6-naphthyridine ion is expected to undergo a rearrangement and cleavage of one of the pyridine rings, leading to the neutral loss of HCN (27.0109 Da). This would result in a fragment ion with an m/z corresponding to [M+H - HCN]⁺.
Caption: Proposed primary fragmentation of protonated 1,6-naphthyridine.
For substituted 1,6-naphthyridines, the initial fragmentation will likely involve the loss of the substituent, followed by the characteristic fragmentation of the core structure. For instance, in the case of complex fused 1,6-naphthyridine systems, observed fragmentations include the elimination of CO, halogens, halogen acids, and successive losses of HCN[3][4]. Similarly, for quinolone antibiotics, which share a related structural backbone, common neutral losses of H₂O and CO are observed[5].
Comparative Fragmentation Analysis: 1,6-Naphthyridine vs. Isomeric Scaffolds
| Compound | Molecular Weight (Da) | Key Fragmentation | Reference |
| 1,6-Naphthyridine (Proposed) | 130.15 | Loss of HCN | By analogy |
| Quinoline | 129.16 | Loss of HCN | [1][2] |
| Quinolone Antibiotics | Variable | Loss of H₂O, CO, and substituent-specific losses | [5] |
The differentiation of 1,6-naphthyridine from its other five isomers (1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine) by HRMS/MS would likely rely on subtle differences in the relative abundances of fragment ions or the presence of unique, lower-abundance fragments arising from the specific arrangement of the nitrogen atoms.
Experimental Protocol: HRMS Analysis of a Model 1,6-Naphthyridine Compound
This protocol provides a general framework for the analysis of a 1,6-naphthyridine derivative using a High-Resolution Mass Spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a UHPLC system.
1. Sample Preparation:
-
Prepare a stock solution of the 1,6-naphthyridine compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. The addition of formic acid promotes protonation in positive ion mode.
2. UHPLC-HRMS Parameters:
-
UHPLC System:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from impurities, for example: 5-95% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
HRMS System (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Sheath Gas Flow Rate: 30-40 arbitrary units.
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units.
-
Capillary Temperature: 275-325 °C.
-
Full Scan (MS1) Resolution: 60,000-120,000.
-
MS1 Scan Range: m/z 100-1000.
-
Tandem MS (MS/MS) Mode: Data-Dependent Acquisition (DDA).
-
Precursor Ion Selection: Top 3-5 most intense ions from the full scan.
-
Isolation Window: 1-2 m/z.
-
Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 30, 45 eV) or a normalized collision energy (e.g., 20-40%).
-
MS/MS Resolution: 15,000-30,000.
-
Sources
- 1. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure & Performance Guide: 2-Substituted-1,6-Naphthyridine Complexes
Part 1: Executive Summary & Technical Rationale[1]
The Core Directive: This guide analyzes the crystallographic and coordination behavior of 2-substituted-1,6-naphthyridine complexes, specifically focusing on the 2-methyl and 2-(2-pyridyl) derivatives.[1]
The Scientific Gap: While 1,8-naphthyridine is a ubiquitous scaffold for dinuclear bridging complexes (due to its narrow N-N separation), the 1,6-naphthyridine isomer presents a divergent coordination vector. The nitrogen atoms are separated by a larger distance and distinct vector orientation, often necessitating monodentate binding or long-range bridging .[1] However, functionalization at the 2-position (e.g., 2-methyl or 2-pyridyl) dramatically alters this landscape by introducing steric bulk near N1 or providing a chelating pocket, fundamentally changing the "product performance" in catalytic and photophysical applications.
Key Performance Differentiators
| Feature | 2-Substituted-1,6-Naphthyridine | 1,8-Naphthyridine (Alternative) | Impact on Performance |
| Coordination Vector | Divergent (approx. 120° separation) or Chelating (if functionalized).[1] | Convergent (parallel N-lone pairs).[1] | 1,6-isomers favor discrete mononuclear species or polymeric networks; 1,8-isomers favor dinuclear metal-metal interactions.[1] |
| Steric Environment | 2-Methyl/Pyridyl group creates steric pressure at N1, modulating bond lengths and preventing overcrowding.[1] | Open N-pocket allows close metal-metal approach (e.g., in Ag-Ag dimers).[1] | 2-Substituted-1,6 complexes exhibit higher kinetic stability in monomeric forms.[1] |
| Electronic Tuning | Asymmetric electron density; N6 is more basic than N1 due to 2-substitution effects.[1] | Symmetric electron density (in unsubstituted forms).[1] | Fine-tuned MLCT (Metal-to-Ligand Charge Transfer) transitions for photovoltaics.[1] |
Part 2: Comparative Crystal Structure Analysis
The "Chelate vs. Bridge" Dichotomy
The most critical structural insight for researchers is the coordination mode switch induced by the 2-substituent.
-
Scenario A: 2-Methyl-1,6-naphthyridine (Simple Monodentate/Bridging) [1]
-
In the absence of a chelating arm, the 2-methyl group sterically hinders the N1 site. Crystal data suggests that metal centers often prefer the N6 position (the "isoquinoline-like" nitrogen) for monodentate binding.[1]
-
Performance Implication: This selective binding is crucial for designing "linkers" in Metal-Organic Frameworks (MOFs) where directional control is required without chelation.[1]
-
-
Scenario B: 2-(2-Pyridyl)-1,6-naphthyridine (1,6-pynap) (Chelating) [1]
-
When the 2-position is substituted with a pyridine ring, the ligand mimics 2,2'-bipyridine but with an extended aromatic core.
-
Crystal Data Evidence: In Rhenium(I) tricarbonyl complexes, [Re(1,6-pynap)(CO)3Cl], the ligand coordinates in a bidentate fashion through the pyridyl nitrogen and the N1 naphthyridine nitrogen.
-
Geometry: The coordination geometry is distorted octahedral .[1] The "bite angle" (N-Re-N) is typically restricted to 74–76° , slightly smaller than standard bipyridine (78°), due to the fused ring constraints.
-
Representative Crystallographic Data
Data derived from Rhenium(I) tricarbonyl diimine systems and comparative 1,6-naphthyridine studies.
| Parameter | [Re(1,6-pynap)(CO)3Cl] (Target) | [Re(1,8-pynap)(CO)3Cl] (Alternative) | Structural Significance |
| Crystal System | Monoclinic (Typical) | Triclinic/Monoclinic | 1,6-pynap tends to pack with |
| Re-N Bond Length | 2.16 – 2.19 Å | 2.14 – 2.18 Å | Similar bond strengths indicate robust chelation despite the fused ring system.[1] |
| N-Re-N Angle | 74.5° – 76.0° | ~78° (if chelating) | The 1,6-core induces a slight geometric strain, modulating the energy of the LUMO and shifting absorption maxima (blue-shift vs 1,8). |
| Coordination Mode | 1,6-isomer strictly chelates in this form; 1,8-isomer risks forming binuclear impurities. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of [Re(1,6-pynap)(CO)3Cl]
A self-validating protocol for generating the primary reference complex.
Reagents:
-
2-(2-Pyridyl)-1,6-naphthyridine (Ligand)[1]
-
Pentacarbonylchlororhenium(I) [Re(CO)5Cl][1]
-
Toluene (Anhydrous)[1]
-
Hexanes (for precipitation)[1]
Workflow:
-
Stoichiometry: Charge a flame-dried Schlenk flask with Re(CO)5Cl (1.0 equiv) and the 1,6-pynap ligand (1.05 equiv).
-
Expert Insight: A slight excess of ligand prevents the formation of rhenium clusters.[1]
-
-
Solvation: Add anhydrous toluene (approx. 20 mL per 100 mg Re precursor).
-
Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (
or Ar) for 4–6 hours .-
Visual Check: The solution should transition from colorless/pale yellow to a vibrant yellow-orange , indicating CO substitution and chelation.[1]
-
-
Isolation: Cool to room temperature. The product often precipitates spontaneously.[1] If not, reduce volume by 50% under vacuum and layer with hexanes.[1]
-
Purification: Filter the yellow solid, wash copiously with diethyl ether to remove unreacted ligand, and dry under vacuum.
Protocol 2: Crystallization for X-Ray Diffraction[1]
-
Dissolution: Dissolve 10 mg of the complex in a minimum amount of Dichloromethane (DCM) .
-
Layering: Carefully layer Pentane or Diisopropyl ether (3x volume) on top of the DCM solution in a narrow NMR tube or crystallization vial.[1]
-
Growth: Allow to stand undisturbed in the dark at 4°C. X-ray quality prisms typically form within 3–5 days.[1]
Part 4: Visualizing the Structural Logic
Diagram 1: Synthesis & Coordination Workflow
This diagram illustrates the pathway from the 1,6-naphthyridine scaffold to the final metal complex, highlighting the critical "Chelation vs. Steric Block" decision node.
Caption: Logical pathway determining crystal packing and coordination geometry based on the 2-substituent.
Diagram 2: Comparative Geometry (1,6 vs 1,8)
This diagram contrasts the vector alignment of the nitrogen donors, explaining why 1,6-complexes perform differently in supramolecular assemblies.
Caption: Vector analysis of nitrogen lone pairs explaining the propensity for bridging (1,8) vs. discrete chelation (1,6).
References
-
Rhenium 1,6-pynap Synthesis & Characterization
- Comparison of Rhenium(I) complexes of 2,2'-pyridyl-1,6-naphthyridine and 2,2'-pyridyl-1,8-naphthyridine. University of Richmond Scholarship Repository.
-
Silver(I)
-
A Systematic Study of Naphthyridine-Derived Ligands for Well-Defined Silver(I) Dimers. Dalton Transactions.[1]
-
-
General Naphthyridine Coordination Chemistry
- Synthesis, Structures and Fluxional Behavior of Ruthenium(II) Complexes Bearing a Bidentate 1,8-Naphthyridine Ligand. Inorganic Chemistry.
-
[1]
Sources
UV-Vis Absorption Maxima of Naphthyridine Isomers: A Technical Comparison Guide
This guide provides a technical analysis of the UV-Vis absorption characteristics of naphthyridine isomers. It is designed for researchers requiring precise spectral data for structural identification, purity assessment, and photophysical applications.[1][2]
Executive Summary & Structural Context
Naphthyridines (
The introduction of nitrogen atoms into the naphthalene framework lowers molecular symmetry and introduces
Isomer Classification Logic
The six isomeric naphthyridines can be classified by their symmetry and nitrogen placement, which directly dictate their dipole moments and solvatochromic behavior.[1]
Figure 1: Symmetry-based classification of naphthyridine isomers. Centrosymmetric isomers (1,5- and 2,6-) exhibit exclusion rules in IR/Raman spectra and generally show less solvatochromism than their dipolar counterparts.[1][2]
Comparative Spectral Data
The following table synthesizes experimental absorption maxima (
Table 1: UV-Vis Absorption Maxima of Naphthyridine Isomers
| Isomer | Solvent | Spectral Features | Ref | ||
| 1,5-Naphthyridine | Cyclohexane | ~300 - 320 | ~3.6 | Shows vibrational fine structure; band shape resembles naphthalene but red-shifted.[2] | [1] |
| 1,6-Naphthyridine | Methanol | 305 (sh), 315 | 3.5 | Less structured than 1,5- or 2,6- isomers due to lower symmetry ( | [2] |
| 1,8-Naphthyridine | Ethanol | 304, 318 (sh) | 3.8 | Strong | [3] |
| 2,6-Naphthyridine | Methanol | 331 , 317, 305 | 3.61 | Distinct vibrational progression (331, 317 nm).[1][2] High symmetry ( | [4] |
| 2,7-Naphthyridine | Ethanol | ~300 - 340* | N/A | Parent data scarce; derivatives show broad absorption ~320-350 nm. | [5] |
| 1,7-Naphthyridine | Methanol | 310, 260 | N/A | Often exhibits dual fluorescence in derivative forms due to close | [6] |
*Note: Values for 2,7-naphthyridine are estimated from simple alkyl/amino derivatives due to the instability/scarcity of the pure unsubstituted parent in literature.
Key Mechanistic Insights[1]
-
Symmetry & Structure: The 2,6-isomer displays the most resolved vibrational fine structure (peaks at 331, 317, 305 nm) among the series.[1][2] This is characteristic of rigid, centrosymmetric aromatics where the
transition is often symmetry-forbidden or weak, but vibronic coupling enables strong absorption.[1][2] -
Solvent Effects:
Experimental Protocol for Spectral Acquisition
To ensure reproducible data comparable to literature values, follow this self-validating protocol.
Workflow Diagram
Figure 2: Standardized workflow for UV-Vis characterization of naphthyridines.
Detailed Methodology
-
Solvent Selection:
-
Use Spectroscopic Grade solvents only.
-
Cyclohexane is preferred for observing fine structure and
transitions (Cutoff < 210 nm).[2] -
Methanol/Ethanol are standard for solubility but will obscure
bands.
-
-
Sample Preparation:
-
Prepare a stock solution of 1.0 mM in the chosen solvent.
-
Dilute to a working concentration of 10–50 µM . The absorbance at
should fall between 0.2 and 0.8 AU for maximum linearity (Lambert-Beer Law).[2]
-
-
Instrument Parameters:
-
Validation Step:
References
- Armarego, W.L.F.Physical Methods in Heterocyclic Chemistry. Academic Press.
-
Paudler, W.W., & Kress, T.J. (1970).[1][2] "Naphthyridine Chemistry. IX. Bromination and Amination of 1,6-Naphthyridine."[2] Journal of Organic Chemistry.
-
Brown, D.J. (2002).[1][2] The Naphthyridines. Wiley-Interscience.[2]
-
Srivastava, K.P., et al. (2014).[1][2][3] "An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation."[1][2] Der Pharma Chemica, 6(3), 119-128.[1][2][3] Link
-
BenchChem. "Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide." Link[2]
-
Lochner, J.M., et al. (2008).[1][2][4] "Quantitative UV Absorbance Spectra of Chemical Agents and Simulants." ECBC-TR-611. Link
Sources
A Researcher's Guide to Differentiating 1,6-Naphthyridine from its 1,5- and 1,8- Isomers
In the landscape of medicinal chemistry and materials science, naphthyridines, a class of diazanaphthalenes, represent a scaffold of significant interest. Their isomeric forms, particularly the 1,5-, 1,6-, and 1,8-naphthyridines, often exhibit distinct biological activities and physicochemical properties. Consequently, the unambiguous identification of a specific isomer is a critical step in any research and development pipeline. This guide provides a comprehensive comparison of 1,6-naphthyridine with its 1,5- and 1,8-isomers, offering experimental insights and detailed protocols to facilitate their accurate differentiation.
The subtle yet significant differences in the placement of the second nitrogen atom within the bicyclic ring system of these isomers lead to unique electronic distributions and molecular geometries. These, in turn, manifest as distinguishable spectroscopic signatures. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to provide a robust framework for isomer characterization.
The Structural Isomers: A Visual Overview
The core of our discussion revolves around the constitutional isomerism of these three naphthyridines. The position of the nitrogen atoms dictates the molecule's symmetry, polarity, and reactivity.
Caption: Molecular structures of 1,5-, 1,6-, and 1,8-naphthyridine.
Distinguishing Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine differentiation of these isomers in solution. The chemical shifts (δ) and coupling constants (J) of the protons and carbons are exquisitely sensitive to the local electronic environment, which is directly influenced by the position of the nitrogen atoms.
¹H NMR Spectroscopy: A Tale of Symmetry and Deshielding
The ¹H NMR spectra of the three isomers are distinct due to their differing symmetries.
-
1,5-Naphthyridine: Possesses C2h symmetry, resulting in a simple spectrum with only three unique proton signals.
-
1,8-Naphthyridine: Exhibits C2v symmetry, also leading to a spectrum with three distinct proton resonances.
-
1,6-Naphthyridine: Lacks any element of symmetry (C1 point group), and therefore, all six protons are chemically non-equivalent, giving rise to a more complex spectrum with six unique signals.
The proximity of protons to the electronegative nitrogen atoms results in their deshielding and a downfield shift in the spectrum. The protons alpha to the nitrogen (e.g., H2, H4, H5, H8 in 1,5-naphthyridine) are the most deshielded.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 1,5-Naphthyridine[1] | 1,6-Naphthyridine[2] | 1,8-Naphthyridine |
| H-2 | 8.99 (dd) | 9.10 (d) | 9.05 (dd) |
| H-3 | 7.64 (dd) | 7.52 (dd) | 7.55 (dd) |
| H-4 | 8.41 (dd) | 8.28 (d) | 8.25 (dd) |
| H-5 | 8.41 (dd) | 8.76 (d) | 8.25 (dd) |
| H-6 | 7.64 (dd) | 7.93 (d) | 7.55 (dd) |
| H-7 | 8.99 (dd) | - | 9.05 (dd) |
| H-8 | - | 9.28 (s) | - |
Note: Data for 1,8-naphthyridine is estimated based on typical values for aza-aromatic systems.
The most striking difference is the presence of six distinct signals for 1,6-naphthyridine, immediately setting it apart from the more symmetric 1,5- and 1,8-isomers. The singlet for H-8 in 1,6-naphthyridine at a very downfield position is a particularly diagnostic feature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric identity. Similar to the proton spectra, the number of unique carbon signals reflects the molecular symmetry.
-
1,5- and 1,8-Naphthyridine: Due to their symmetry, they each show four distinct carbon signals.
-
1,6-Naphthyridine: The lack of symmetry results in eight unique carbon signals.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | 1,5-Naphthyridine[1] | 1,6-Naphthyridine[3] | 1,8-Naphthyridine[4] |
| C-2 | 151.1 | 152.4 | 153.7 |
| C-3 | 124.3 | 121.7 | 121.5 |
| C-4 | 137.4 | 136.5 | 136.5 |
| C-4a | 144.0 | 142.1 | 145.4 |
| C-5 | 137.4 | 149.2 | 136.5 |
| C-6 | 124.3 | 120.9 | 121.5 |
| C-7 | 151.1 | 139.7 | 153.7 |
| C-8 | - | 155.8 | - |
| C-8a | 144.0 | 134.1 | 145.4 |
The clear distinction lies in the number of signals. The presence of eight signals in the ¹³C NMR spectrum is a definitive indicator of the 1,6-isomer.
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR analysis of naphthyridine isomers.
Mass Spectrometry: Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same nominal mass (130 g/mol ), their fragmentation patterns can differ due to the relative stabilities of the resulting fragment ions, which are influenced by the nitrogen atom positions.
The molecular ion peak (M⁺) at m/z 130 is expected to be prominent for all three isomers due to the stability of the aromatic system. The key to differentiation lies in the relative abundances of the fragment ions. A common fragmentation pathway for aza-aromatics is the loss of HCN (27 u).
-
1,5-Naphthyridine: Loss of HCN is a significant fragmentation pathway.
-
1,6-Naphthyridine: Is also expected to show a prominent loss of HCN.
-
1,8-Naphthyridine: The proximity of the two nitrogen atoms may lead to unique fragmentation pathways, potentially involving the concerted loss of N₂ or other nitrogen-containing fragments, although the loss of HCN is still likely.
A detailed analysis of the relative intensities of the [M-H]⁺, [M-HCN]⁺, and other fragment ions can provide a basis for differentiation.
Table 3: Predicted Major Fragments in EI-MS
| m/z | Proposed Fragment | 1,5-Naphthyridine[5] | 1,6-Naphthyridine[3] | 1,8-Naphthyridine |
| 130 | [M]⁺ | High | High | High |
| 103 | [M-HCN]⁺ | Moderate | Moderate | Moderate |
| 76 | [C₆H₄]⁺ | Low | Low | Low |
Note: The relative intensities are qualitative predictions and should be confirmed with experimental data under identical conditions.
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis of naphthyridine isomers.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides the unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for isomer identification, as it reveals the precise arrangement of atoms and the overall molecular geometry.
A key distinguishing feature revealed by X-ray crystallography is the planarity of the naphthyridine ring system.
-
1,5- and 1,6-Naphthyridine: These isomers have been shown to be planar.[6]
-
1,8-Naphthyridine: The crystal structure of 1,8-naphthyridine reveals a non-planar molecule.[6] The two rings are twisted in opposite directions about the bridgehead carbon-carbon bond. This distortion is attributed to the steric repulsion between the lone pairs of electrons on the two adjacent nitrogen atoms.[6]
This difference in planarity is a definitive characteristic that can be used to distinguish 1,8-naphthyridine from the other two isomers in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The accurate identification of 1,6-naphthyridine from its 1,5- and 1,8-isomers is crucial for advancing research in fields where these scaffolds are employed. While each of the discussed analytical techniques provides valuable information, a combination of methods offers the most robust and definitive characterization.
For routine analysis, ¹H and ¹³C NMR spectroscopy are the most practical and informative techniques, with the number of signals being a key differentiator. Mass spectrometry offers complementary information on molecular weight and fragmentation, which can be particularly useful for confirming the identity of a sample. For an unequivocal determination of the solid-state structure and to resolve any ambiguities, single-crystal X-ray crystallography remains the ultimate arbiter.
By understanding the principles behind these techniques and applying the detailed protocols provided, researchers can confidently distinguish between these important naphthyridine isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Clearfield, A., Sims, M. J., & Singh, P. (1972). The crystal structure of 1,8-naphthyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(2), 350-355. [Link]
-
PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]
-
Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
Sources
- 1. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 2. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 3. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine(254-60-4) 13C NMR spectrum [chemicalbook.com]
- 5. 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Reference Standards for Naphthyridine Purity Analysis: A Comparative Technical Guide
Executive Summary
In the development of naphthyridine-based therapeutics (e.g., antibacterial agents, TKIs), the establishment of a Primary Reference Standard is the single most critical step in the analytical lifecycle. A common error in early-phase development is the reliance on HPLC-UV area normalization for purity assignment.
The Core Thesis of this Guide: HPLC-UV is insufficient for establishing a reference standard because it cannot detect non-chromophoric impurities (moisture, inorganic salts, residual solvents) and assumes a Relative Response Factor (RRF) of 1.0 for all organic impurities.
This guide objectively compares Quantitative NMR (qNMR) , HPLC-UV , and Differential Scanning Calorimetry (DSC) . We demonstrate why qNMR is the superior method for assigning absolute potency to a primary standard, while HPLC remains the workhorse for routine batch release only after the standard has been qualified.
The Naphthyridine Challenge
Naphthyridines (diaza-naphthalenes) present unique analytical hurdles that dictate our choice of methodology:
-
Isomeric Complexity: There are six isomeric forms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine). Synthetic pathways often yield regioisomers that are difficult to separate by reverse-phase HPLC (RP-HPLC) due to identical mass and similar polarity.
-
Basicity & Tailing: The nitrogen lone pairs can interact with silanols on HPLC columns, causing peak tailing that complicates integration.
-
Hygroscopicity: Many naphthyridine salts are hygroscopic. A "99.9% pure" sample by HPLC may actually be only 95% potent due to absorbed water, which HPLC-UV ignores.
Comparative Methodology
Method A: Quantitative NMR (qNMR) – The "Gold Standard"
qNMR is a primary ratio method.[1][2] It relies on the direct proportionality between signal integration and the number of nuclei, traceable to SI units via an Internal Standard (IS).
-
Mechanism: You mix the naphthyridine sample with a certified IS (e.g., Maleic Acid, Dimethyl Sulfone) of known purity.
-
The Advantage: It detects everything with protons (organic impurities, residual solvents) and does not require an identical reference standard.
-
The Risk: Requires precise weighing (metrological weighing) and complete solubility.
Method B: HPLC-UV – The "Routine Workhorse"
-
Mechanism: Separation based on hydrophobicity; detection based on UV extinction coefficient (
). -
The Advantage: High sensitivity for trace organic impurities (down to 0.05%).
-
The Risk: The "Response Factor Trap." If an impurity has a lower
than the main peak, HPLC overestimates purity. It is blind to water and inorganic salts.
Method C: Differential Scanning Calorimetry (DSC)
-
Mechanism: Uses the van't Hoff equation to determine purity based on melting point depression.
-
The Advantage: Solvent-free; requires no reference standard.
-
The Risk: Naphthyridines often decompose upon melting. Decomposition invalidates the van't Hoff plot, rendering DSC useless for many thermally labile derivatives.
Experimental Data: The "Purity Gap"
The following data simulates a characterization study of a 1,8-Naphthyridine derivative (Sample ID: NP-108) . Note the discrepancy between methods.
| Parameter | Method A: qNMR (1H) | Method B: HPLC-UV (254 nm) | Method C: DSC |
| Purity Value | 98.2% w/w | 99.6% Area | 98.9% mol |
| Basis | Molar Ratio vs. Internal Std | Area Normalization | Melting Pt Depression |
| Detection | Universal (1H) | Chromophore dependent | Thermal |
| Key Finding | Detected 1.1% residual solvent & 0.4% isomer | Missed solvent; Underestimated isomer | Missed solvent (volatile) |
| Conclusion | Accurate Potency | Overestimated Purity | Unreliable (Decomp) |
Scientist's Note: If you used the HPLC value (99.6%) to calculate the dose for a toxicity study, you would under-dose the animal by 1.4%. In GMP manufacturing, this mass balance error is unacceptable.
Recommended Protocol: The Hybrid Validation Workflow
To establish a Certified Reference Standard (CRS) for a naphthyridine, do not rely on one method. Use this self-validating workflow.
Step 1: qNMR for Absolute Potency (The Protocol)
Objective: Assign the "Assay" (Mass Balance) value.
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® or NIST traceable).
-
Why: It has a sharp singlet at
6.3 ppm (DMSO-d6), typically distinct from the aromatic naphthyridine region ( 7.5–9.2 ppm).
-
-
Sample Prep:
-
Weigh 20 mg Naphthyridine sample (
0.01 mg) into a vial. -
Weigh 15 mg Maleic Acid (
0.01 mg) into the same vial. -
Dissolve in 1.0 mL DMSO-d6. Vortex until clear.
-
-
Acquisition:
-
Relaxation Delay (D1): Set to
(typically 30–60 seconds) to ensure full magnetization recovery. Crucial: Short D1 leads to integration errors. -
Scans: 64 (for S/N > 250).
-
-
Calculation:
Step 2: HPLC-UV for Impurity Profiling
Objective: Identify and quantify specific organic impurities (isomers/byproducts) that qNMR might miss due to sensitivity limits.
-
Column: C18 with base-deactivation (e.g., Waters XBridge).
-
Mobile Phase: Phosphate buffer (pH 7.5) / Acetonitrile gradient. High pH is preferred for naphthyridines to keep them in the free base form and reduce tailing.
-
Validation: Use the qNMR-assigned potency to calculate the Relative Response Factors (RRF) of the impurities.
Visualizations
Diagram 1: The Reference Standard Certification Workflow
This flowchart illustrates the logical progression from raw synthesis to a certified standard.
Caption: Figure 1. The "Cross-Validation" workflow. Note the red arrow: qNMR data is used to correct HPLC response factors, preventing overestimation of purity.
Diagram 2: Method Selection Decision Tree
When to use which method during the drug development lifecycle.
Caption: Figure 2. Decision logic for selecting the analytical technique. qNMR is mandatory for primary certification of thermally labile naphthyridines.
References
-
International Council for Harmonisation (ICH). (2006).[3] Impurities in New Drug Substances Q3A(R2). ICH Guidelines.[3][4][5][6][7] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR.[Link]
-
National Institute of Standards and Technology (NIST). (2014). Certificate of Analysis: Benzoic Acid (PS1) for qNMR.[Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. lejan-team.com [lejan-team.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. enovatia.com [enovatia.com]
Thermodynamic Anomalies in Substituted Naphthyridines: A Comparative Characterization Guide
Executive Summary
Melting point (MP) depression or elevation in substituted naphthyridines is rarely a simple matter of purity. This class of diazanaphthalenes exhibits a high propensity for isothermal polymorphism , regioisomeric lattice variance , and supramolecular hydrogen bonding .
For drug development professionals, relying on standard capillary melting point apparatus (heating rate 1–2°C/min) is a liability. This guide dissects the structural causes of thermal discrepancies in naphthyridine scaffolds and provides a self-validating Differential Scanning Calorimetry (DSC) protocol to distinguish between true polymorphs and isomeric impurities.
Part 1: The Structural Basis of Thermal Variance
Regioisomerism: The Symmetry Effect
The position of the nitrogen atoms in the naphthyridine ring dictates the dipole moment and crystal lattice energy. According to Carnelley’s Rule, higher molecular symmetry generally leads to higher melting points due to more efficient packing.
Comparative Data: Isomeric Discrepancies The following table illustrates how shifting the nitrogen position dramatically alters thermal properties, even when molecular weight is identical.
| Isomer | Structure Type | Melting Point (°C) | Lattice Driver |
| 1,6-Naphthyridine | Asymmetric | < 40°C | Low symmetry; weak intermolecular stacking. |
| 2,6-Naphthyridine | Symmetric ( | 114–115°C | High symmetry; efficient centrosymmetric packing. |
| 1,8-Naphthyridine | Asymmetric (Chelating) | 98–99°C | Dipole alignment; potential for H-bond networking. |
Note: Data derived from standard heterocyclic characterization baselines [1].
The Hydrogen Bond "Velcro" Effect
Substituted 1,8-naphthyridines, particularly 2,7-disubstituted variants, act as hydrogen bond donors/acceptors (DA or DAD motifs). Unlike simple stacking, these substituents can form intermolecular dimers that mimic DNA base pairing.
-
Observation: A 2-amino-1,8-naphthyridine derivative often exhibits a MP 50–80°C higher than its 2-methyl analog.
-
Mechanism: The amino group facilitates a "ribbon" motif in the crystal lattice, significantly increasing the enthalpy of fusion (
).
Part 2: The Polymorphism Trap (Case Study: Nalidixic Acid)
Nalidixic acid (a 1,8-naphthyridine derivative) represents the "nightmare scenario" for thermal analysis: Close-Melting Polymorphs .
Standard quality control might classify a batch as "pure Form I" based on a capillary MP of 228°C. However, advanced thermal analysis reveals a more complex reality where polymorphs exist with melting points separated by less than 2°C.
Table 2: Thermal Profile of Nalidixic Acid Polymorphs
| Polymorph | Onset Temp ( | Peak Temp ( | Stability Status | |
| Form I | 227.9°C | 228.1°C | 37.9 | Stable (Thermodynamic) |
| Form II | 227.9°C | 228.1°C | 36.1 | Metastable (Kinetic) |
| Form III | 225.5°C | 226.6°C | 31.8 | Unstable |
Key Insight: Forms I and II are indistinguishable by
Part 3: Diagnostic Logic & Visualization
When a naphthyridine derivative shows an unexpected melting point, use the following logic flow to determine the root cause.
Figure 1: Diagnostic decision tree for investigating thermal anomalies in naphthyridine scaffolds. Note the critical role of Enthalpy checks for iso-thermal polymorphs.
Part 4: Experimental Protocols
Protocol: DSC Validation for Close-Melting Naphthyridines
Standard capillary methods are insufficient for distinguishing Form I/II type polymorphs.
Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
Calibration: Indium (
Step-by-Step Workflow:
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Hermetically seal (pinhole lid if hydration is suspected, but sealed is preferred for pure MP).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp 1 (Screening): Heat at 10°C/min to decomposition onset. Identify
.[1][2][3] -
Cooling: Cool at 20°C/min to 0°C to check for recrystallization or glass transition (
). -
Ramp 2 (Resolution): Critical Step. If multiple endotherms or shoulders are suspected, prepare a fresh sample. Heat at 2°C/min .
-
Why? Slower heating rates minimize thermal lag, allowing the resolution of polymorphic transitions that occur within a narrow window (like Nalidixic acid's 0.2°C gap).
-
-
Integration: Integrate the melting endotherm. Calculate
(J/g).[4]-
Acceptance Criteria: The
must be within ±0.5°C of reference. The must be within ±5% of the reference standard.
-
Protocol: Differentiating Solvates from Polymorphs
Naphthyridines readily form channel solvates. A "low" melting point may actually be a desolvation event.
-
TGA-DSC Coupling: Run Thermogravimetric Analysis (TGA) simultaneously with DSC.
-
Interpretation:
-
Scenario A: Endotherm accompanied by weight loss = Desolvation (Pseudo-polymorph).
-
Scenario B: Endotherm with constant weight = Melting (True Polymorph).
-
Scenario C: Exotherm after melt = Recrystallization (Metastable
Stable transition).
-
Part 5: Supramolecular Logic
Understanding the why behind the melting point requires visualizing the lattice interactions. 1,8-naphthyridines are unique because the nitrogen arrangement allows for "pocket" formation.
Figure 2: Dimerization mechanism in 2-amino-1,8-naphthyridines. The formation of intermolecular hydrogen bonds (Donor-Acceptor) creates a pseudo-macrocycle, significantly elevating the energy required to break the lattice (Melting Point).
References
-
Brown, H. C., & Kanner, B. (1953). "Preparation and Properties of 2,6-Naphthyridine." Journal of the American Chemical Society, 75(16), 3865–3867.
-
Tiwari, M., et al. (2014). "Polymorphs and Cocrystals of Nalidixic Acid." Crystal Growth & Design, 14(9), 4240–4251.
- Litvic, M., et al. (2012). "Thermodynamic stability of naphthyridine derivatives." Journal of Thermal Analysis and Calorimetry, 108, 107–115.
-
Wozniak, K., et al. (2021).[5] "Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes." Organic & Biomolecular Chemistry, 19, 4768-4774.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-1,6-naphthyridine
As a Senior Application Scientist, I have overseen the synthesis, purification, and handling of countless nitrogen-rich heterocycles. 2-Methyl-1,6-naphthyridine and its functionalized derivatives (such as this compound-3-carboxylic acid) are invaluable building blocks in modern drug discovery. They serve as critical scaffolds in the development of PDE10 inhibitors and mineralocorticoid receptor antagonists like Finerenone[1][2].
However, the exact physicochemical properties that make this scaffold pharmacologically valuable—namely, its lipophilicity and basic nitrogen centers—also dictate strict laboratory handling protocols. This guide provides a self-validating, causality-driven framework for safely handling this compound, ensuring both operational efficiency and uncompromising safety.
Hazard Identification & Causality (E-E-A-T)
To handle chemicals safely, you must understand why they are hazardous. Naphthyridine derivatives generally carry specific Global Harmonized System (GHS) hazard classifications[3][4]. The causality behind these hazards is rooted in the molecule's structure:
-
H302 (Harmful if swallowed): The lipophilic nature of the methyl-naphthyridine core (LogP ~1.5 - 2.5) facilitates rapid gastrointestinal and systemic absorption[1][5].
-
H315 / H319 (Skin & Serious Eye Irritation): The basic nitrogen atoms in the 1,6-naphthyridine ring system can interact with the moisture on mucosal surfaces (like the tear film in the eyes) or sweat on the skin. This creates a localized alkaline environment that disrupts lipid bilayers, leading to severe irritation[6].
-
H335 (May cause respiratory irritation): As a fine crystalline powder, the material is highly prone to aerosolization. Micro-particulates can bypass upper respiratory cilia and deposit deep in the respiratory tract[3].
Table 1: Physicochemical & Hazard Profile
Note: Data is representative of the common derivative this compound-3-carboxylic acid.
| Property / Hazard | Value / Specification | Causality & Impact on Handling |
| Molecular Weight | ~188.19 g/mol | Low MW increases the risk of dusting and aerosolization during transfer[7]. |
| LogP | ~1.5 | Moderate lipophilicity means the compound can penetrate compromised skin barriers easily[1]. |
| Physical State | Solid / Crystalline Powder | Static charge accumulation can cause the powder to "jump," requiring anti-static mitigation[8]. |
| GHS Classification | H302, H315, H319, H335 | Dictates the mandatory use of localized exhaust ventilation and barrier PPE[4]. |
Personal Protective Equipment (PPE) Matrix
According to the OSHA Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[9]. Do not just wear PPE; understand why it protects you.
-
Hand Protection: Use Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to basic nitrogenous heterocycles compared to latex, which is highly permeable to organic bases. Double-gloving is mandatory during spill cleanup.
-
Eye Protection: Snug-fitting chemical splash goggles . Causality: Standard safety glasses leave top and side gaps. Airborne naphthyridine dust can bypass these gaps, reacting with eye moisture to cause acute H319-level damage[6].
-
Respiratory Protection: Handling must occur inside a certified fume hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is required. Causality: Dust masks are not a substitute for proper engineering controls when handling hazardous powders[8].
-
Body Protection: Flame-retardant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through powders and eliminate exposed skin at the wrist.
Operational Workflows & Handling Protocols
Following the guidelines established in Prudent Practices in the Laboratory, every protocol must function as a self-validating system[10]. This means each step includes a built-in check to confirm it was executed correctly before proceeding.
Protocol 1: Safe Weighing and Material Transfer
-
Environmental Control: Locate the analytical balance within a dedicated powder weighing hood or a Class II Biological Safety Cabinet.
-
Validation Check: Use a digital anemometer or a simple tissue test to visually confirm inward airflow before opening the reagent bottle[8].
-
-
Static Elimination: Naphthyridine powders hold static charge. Pass an anti-static zero-stat gun over the v-shaped spatula and the weigh boat.
-
Causality: This neutralizes the electrostatic repulsion that causes fine powders to aerosolize into the breathing zone.
-
-
Transfer Mechanics: Position the source bottle and the weigh boat as close together as physically possible. Transfer the solid slowly to minimize the drop height.
-
Decontamination: Once the transfer is complete, wipe down the balance pan and surrounding surfaces with a 70% Isopropanol (IPA) / 30% water solution.
-
Causality: Water alone will not effectively solubilize the lipophilic naphthyridine core; IPA ensures complete dissolution and removal of micro-dust[10].
-
Workflow for handling this compound safely.
Spill Response & Disposal Plan
A spill response must be immediate, logical, and designed to prevent secondary exposure. Never dry-sweep a naphthyridine powder spill, as this will immediately aerosolize the respiratory irritant[8].
Protocol 2: Spill Containment (Minor Spill < 50g)
-
Isolate & Assess: Alert nearby personnel and restrict access to the spill zone. Assess the volume to determine if it is a minor (<50g) or major (>50g) spill.
-
Suppress Dust: Lightly mist the spilled powder with 70% IPA.
-
Causality: The liquid collapses the powder structure, completely eliminating the risk of inhalation exposure during cleanup.
-
-
Absorb & Collect: Use damp absorbent pads to wipe up the wetted material. Work from the outside of the spill toward the center to prevent spreading.
-
Dispose: Place all contaminated pads, gloves, and materials into a compatible, sealable hazardous waste container. Label it strictly in accordance with EPA and institutional regulations[6][10].
-
Neutralize: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% citric acid) to neutralize any residual basicity from the naphthyridine, followed by standard soap and water.
Decision matrix and logical pathway for this compound spill response.
References
-
National Center for Biotechnology Information (NCBI) : Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press.[Link]
-
Occupational Safety and Health Administration (OSHA) : Laboratory Safety Guidance (29 CFR 1910.1450). U.S. Department of Labor.[Link]
-
PubChem : Finerenone metabolite M2 (CID 126623573). National Library of Medicine.[Link]
-
PubChemLite : this compound-3-carboxylic acid. Luxembourg Centre for Systems Biomedicine.[Link]
Sources
- 1. Finerenone metabolite M2 | C21H20N4O4 | CID 126623573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1173245-46-9|2-Methyl-1,8-Naphthyridine-3-Carboxylic acid monohydrate|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PubChemLite - this compound-3-carboxylic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. osha.gov [osha.gov]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
